molecular formula C12H18O B131453 1-(4-Isobutylphenyl)ethanol CAS No. 40150-92-3

1-(4-Isobutylphenyl)ethanol

Cat. No.: B131453
CAS No.: 40150-92-3
M. Wt: 178.27 g/mol
InChI Key: VLVILBSSXMZZCB-UHFFFAOYSA-N
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Description

1-(4-Isobutylphenyl)ethanol is a natural product found in Seuratia and Phycopsis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(2-methylpropyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVILBSSXMZZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960592
Record name 1-[4-(2-Methylpropyl)phenyl]ethan-1-ol
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40150-92-3
Record name 1-(4-Isobutylphenyl)ethanol
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Record name 1-(4'-Isobutylphenyl)ethanol
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Record name 1-[4-(2-Methylpropyl)phenyl]ethan-1-ol
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Record name Benzenemethanol, α-methyl-4-(-2methylpropyl)-
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Record name 1-(4'-ISOBUTYLPHENYL)ETHANOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Isobutylphenyl)ethanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Isobutylphenyl)ethanol is an aromatic alcohol that holds significant interest in the pharmaceutical and fine chemical industries.[] Structurally related to the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, it serves as a key intermediate in its synthesis.[2][3] This compound's chirality and dual functionality, combining a lipophilic isobutylphenyl group with a reactive hydroxyl moiety, make it a versatile building block in organic synthesis and a subject of study in drug discovery and environmental science.[] This technical guide provides a comprehensive overview of the physical and chemical properties, spectral data, synthesis protocols, and relevant applications of this compound.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

General and Physical Properties
PropertyValueReference
Molecular Formula C₁₂H₁₈O[4][5]
Molecular Weight 178.27 g/mol [][6]
Appearance Colorless Oil / Liquid[][7]
Boiling Point 245.5 °C at 760 mmHg[4]
111 °C at 1 Torr[7]
Density 0.954 ± 0.06 g/cm³ (Predicted)[7]
Refractive Index 1.512[4]
Flash Point 108.2 °C[4]
Vapor Pressure 0.0153 mmHg at 25°C[4]
Solubility and Partition Coefficient
PropertyValueReference
Solubility Chloroform (Slightly), DMSO (Slightly), Methanol (B129727) (Slightly)[4][7]
LogP 2.93840[4]
XLogP3 3.6[4][6]
Acidity
PropertyValueReference
pKa 14.53 ± 0.20 (Predicted)[4][7]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.[2]

¹H NMR (300MHz, CDCl₃) [7][8]

  • δ 7.281 (2H, m, J = 4.0 Hz)

  • δ 7.174 (2H, m, J = 4.0 Hz)

  • δ 4.855 (1H, s, J = 0.92Hz)

  • δ 2.714 (3H, q, J = 2.2Hz)

  • δ 2.554 (2H, t, J = 2.8 Hz)

  • δ 1.795 (1H, q, J = 2.7 Hz)

  • δ 1.484 (1H, m, J = 2.8Hz)

  • δ 0.976 (6H, q, J = 6.1Hz)

¹³C NMR (300 MHz, CDCl₃) [7][8]

  • 143.325

  • 140.684

  • 129.143

  • 125.357

  • 70.034

  • 45.196

  • 30.343

  • 25.076

  • 22.725

  • 22.465

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of 4'-isobutylacetophenone. This process is a cornerstone for the industrial production of ibuprofen.[2][3]

Synthesis of this compound via Reduction

This protocol details the reduction of p-isobutylacetophenone using sodium borohydride (B1222165).[7][8]

Materials:

  • p-Isobutylacetophenone (1.20 mL)

  • Methanol (3.00 mL)

  • Sodium borohydride (0.2509 g)

  • 10% Hydrochloric acid solution

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Separatory funnel

Procedure:

  • In a separatory funnel, combine p-isobutylacetophenone (1.20 mL) and methanol (3.00 mL).

  • Add sodium borohydride (0.2509 g) to the solution.

  • Allow the mixture to stand for 10 minutes.

  • Carefully add 10.0 mL of a 10% HCl solution to quench any unreacted sodium borohydride.

  • Extract the product from the aqueous layer using petroleum ether.

  • Collect the organic layer and dry it using anhydrous sodium sulfate.

  • Remove the solvent to yield the this compound product.

A generalized workflow for this synthesis is depicted below.

G cluster_0 Reaction cluster_1 Workup A p-Isobutylacetophenone C Reaction Mixture A->C B Sodium Borohydride in Methanol B->C D Quenching with 10% HCl C->D E Extraction with Petroleum Ether D->E F Drying with Anhydrous Na₂SO₄ E->F G This compound (Product) F->G G A 4'-Isobutylacetophenone B This compound A->B Reduction C 1-Chloro-1-(4-isobutylphenyl)ethane B->C Chlorination D Ibuprofen C->D Carbonylation

References

An In-depth Technical Guide to 1-(4-Isobutylphenyl)ethanol (CAS: 40150-92-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Isobutylphenyl)ethanol, with the Chemical Abstracts Service (CAS) number 40150-92-3, is a significant organic compound primarily recognized as a key intermediate in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen (B1674241). It is also identified as a principal photodegradation product of Ibuprofen, a factor of interest in environmental and toxicological studies. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and reaction pathways, spectroscopic data, and a summary of its known biological relevance, with a focus on its cytotoxic effects. Experimental protocols for its synthesis and conversion to Ibuprofen are detailed, and key pathways are visualized to facilitate a deeper understanding for research and development purposes.

Chemical and Physical Properties

This compound is a chiral aromatic alcohol. Its physicochemical properties are crucial for its handling, synthesis, and analysis. A summary of these properties is presented in the table below.

PropertyValueReference(s)
CAS Number 40150-92-3[1][2][3][4]
Molecular Formula C₁₂H₁₈O[2]
Molecular Weight 178.27 g/mol [2]
Appearance Colorless to pale yellow oil/liquid[2]
Boiling Point 111 °C at 1 Torr[2]
Density 0.954 ± 0.06 g/cm³ (Predicted)[2]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol (B129727)[2]
pKa 14.53 ± 0.20 (Predicted)[2]
Storage Temperature 2-8°C[2]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

Spectroscopy Data Reference(s)
¹H NMR (300MHz, CDCl₃) δ 7.281 (m, 2H), δ 7.174 (m, 2H), δ 4.855 (s, 1H), δ 2.714 (q, 3H), δ 2.554 (t, 2H), δ 1.795 (q, 1H), δ 1.484 (m, 1H), δ 0.976 (q, 6H)[2]
¹³C NMR (300 MHz, CDCl₃) 143.325, 140.684, 129.143, 125.357, 70.034, 45.196, 30.343, 25.076, 22.725, 22.465[2]
Mass Spectrometry Key fragments observed in GC-MS analysis.[1]

Synthesis and Reactions

The primary route for the synthesis of this compound is the reduction of 4'-isobutylacetophenone (B122872). This transformation is a critical step in the industrial production of Ibuprofen.

Synthesis via Reduction of 4'-Isobutylacetophenone

This common laboratory and industrial method involves the reduction of the ketone functionality of 4'-isobutylacetophenone to a secondary alcohol.

Synthesis_of_1_4_Isobutylphenylethanol reactant 4'-Isobutylacetophenone product This compound reactant->product Reduction reagent Reducing Agent (e.g., NaBH₄, Catalytic Hydrogenation) reagent->reactant

Synthesis of this compound.
Conversion to Ibuprofen

This compound is a direct precursor to Ibuprofen. The synthesis typically proceeds through an intermediate, 1-chloro-1-(4-isobutylphenyl)ethane, followed by a Grignard reaction and carboxylation.

Conversion_to_Ibuprofen start This compound intermediate1 1-Chloro-1-(4-isobutylphenyl)ethane start->intermediate1 HCl intermediate2 Grignard Reagent intermediate1->intermediate2 Mg, THF product Ibuprofen intermediate2->product 1. CO₂ 2. H₃O⁺

Conversion of this compound to Ibuprofen.

Experimental Protocols

Synthesis of this compound from p-Isobutylacetophenone

Materials:

  • p-Isobutylacetophenone

  • Methanol

  • Sodium borohydride (B1222165) (NaBH₄)

  • 10% Hydrochloric acid (HCl) solution

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Separatory funnel, beakers, and other standard laboratory glassware

Procedure:

  • In a separatory funnel, dissolve p-isobutylacetophenone (1.20 mL) in methanol (3.00 mL).[2]

  • Carefully add sodium borohydride (0.2509 g) to the solution and allow the mixture to react for 10 minutes.[2]

  • After the reaction period, add a 10% HCl solution (10.0 mL) to quench any unreacted sodium borohydride.[2]

  • Extract the product from the aqueous layer using petroleum ether.[2]

  • Collect the organic layer and dry it over anhydrous sodium sulfate.[2]

  • Remove the solvent under reduced pressure to yield this compound.[2]

Conversion of this compound to Ibuprofen

Step 1: Synthesis of 1-Chloro-1-(4-isobutylphenyl)ethane

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (12 M)

  • Petroleum ether

  • Anhydrous sodium sulfate

Procedure:

  • Place this compound (1.10 mL) in a separatory funnel and add 12.0 M HCl (10.0 mL).

  • Shake the funnel vigorously for 5 minutes.

  • Extract the resulting chlorinated product with petroleum ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain 1-chloro-1-(4-isobutylphenyl)ethane.

Step 2: Grignard Reaction and Carboxylation to form Ibuprofen

Materials:

  • 1-Chloro-1-(4-isobutylphenyl)ethane

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane (B42909) (as an initiator)

  • Carbon dioxide (dry ice or gas)

  • 10% Hydrochloric acid (HCl)

  • Petroleum ether

  • 5% Sodium hydroxide (B78521) (NaOH) solution

Procedure:

  • In a dry, black-painted round-bottom flask, combine magnesium turnings (0.507 g) and anhydrous THF (10.00 mL).

  • Add a solution of 1-chloro-1-(4-isobutylphenyl)ethane (0.25 mL) in THF and a few drops of 1,2-dibromoethane to initiate the Grignard reaction.

  • Once the Grignard reagent has formed, bubble carbon dioxide gas through the reaction mixture or pour the mixture over crushed dry ice.

  • Acidify the reaction mixture with 10% HCl.

  • Extract the crude ibuprofen with petroleum ether.

  • Wash the organic layer with a 5% NaOH solution to extract the ibuprofen as its sodium salt into the aqueous layer.

  • Separate the aqueous layer and acidify it with 10% HCl to precipitate the ibuprofen.

  • Collect the solid ibuprofen by filtration and dry.

Biological Activity and Significance

Cytotoxicity

This compound is reported to exhibit cytotoxic activity.[2] While specific IC50 or CC50 values are not extensively documented in the public literature, studies on the degradation products of ibuprofen suggest that these metabolites can be more toxic than the parent compound.[5] This cytotoxic potential is an important consideration in the environmental impact assessment of ibuprofen and in the quality control of pharmaceutical formulations.

Role as an Ibuprofen Photodegradation Product

Exposure of ibuprofen to sunlight and certain environmental conditions can lead to its degradation. This compound is a major photodegradation product, formed through the decarboxylation and subsequent reduction of ibuprofen.[5]

Photodegradation_of_Ibuprofen reactant Ibuprofen intermediate 4'-Isobutylacetophenone reactant->intermediate Decarboxylation product This compound intermediate->product Reduction condition Sunlight / UV (Photocatalysis) condition->reactant

Simplified photodegradation pathway of Ibuprofen.

Potential Signaling Pathways in Inflammation (Contextual)

While direct studies on the signaling pathways modulated by this compound are scarce, its structural similarity to other alcohols and its context as a precursor to an anti-inflammatory drug suggest potential interactions with key inflammatory pathways. The following diagram illustrates general inflammatory signaling cascades that are known targets for anti-inflammatory agents and are influenced by alcohols. The direct effect of this compound on these pathways remains an area for future research.

Inflammatory_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR, TNFR) mapk_pathway MAPK Pathway (ERK, JNK, p38) receptor->mapk_pathway nfkb_pathway NF-κB Pathway (IKK, IκB) receptor->nfkb_pathway transcription Gene Transcription mapk_pathway->transcription nfkb NF-κB nfkb_pathway->nfkb nfkb->transcription Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) transcription->cytokines stimulus Inflammatory Stimulus stimulus->receptor ethanol Ethanol (General Effect) ethanol->mapk_pathway Modulates ethanol->nfkb_pathway Modulates

General inflammatory signaling pathways potentially modulated by alcohols.

Safety and Handling

This compound is classified with several hazard statements. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Statements:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • May cause an allergic skin reaction.[1]

  • Causes serious eye irritation/damage.[1]

  • May cause respiratory irritation.[1]

Conclusion

This compound is a compound of significant interest due to its central role in the synthesis of Ibuprofen and its emergence as a photodegradation product. This guide has provided a detailed overview of its chemical properties, synthesis, and known biological relevance. While its cytotoxic properties are noted, further research is required to fully elucidate its mechanism of action and to quantify its biological effects, including its potential interactions with inflammatory signaling pathways. The experimental protocols and pathway diagrams presented herein serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and environmental science.

References

Spectroscopic Analysis of 1-(4-Isobutylphenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-(4-Isobutylphenyl)ethanol, a key intermediate in the synthesis of Ibuprofen. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃).

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.28d8.12HAr-H
7.17d8.12HAr-H
4.86q6.41HCH-OH
2.45d7.22HAr-CH₂
1.85m-1HCH(CH₃)₂
1.48d6.43HCH₃-CH
0.90d6.66H(CH₃)₂-CH
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The data was acquired in deuterated chloroform (CDCl₃).[1]

Chemical Shift (δ) ppmAssignment
143.33Ar-C
140.68Ar-C
129.14Ar-CH
125.36Ar-CH
70.03CH-OH
45.20Ar-CH₂
30.34CH(CH₃)₂
25.08CH₃-CH
22.47(CH₃)₂-CH

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table lists the characteristic vibrational frequencies for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (Alcohol)
~3080-3020MediumAromatic C-H stretch
~2960-2870StrongAliphatic C-H stretch
~1610, 1510MediumC=C stretch (Aromatic ring)
~1220-1000StrongC-O stretch (Alcohol)
~830Strongp-disubstituted benzene (B151609) C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 178.27 g/mol ), the following mass-to-charge ratios (m/z) are significant in its electron ionization (EI) mass spectrum.[2]

m/zRelative IntensityProposed Fragment
178Low[M]⁺ (Molecular Ion)
163High[M - CH₃]⁺
135Medium[M - C₃H₇]⁺
117Medium[M - C₄H₉ - H₂O]⁺
57Medium[C₄H₉]⁺
43High[C₃H₇]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 300 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 220 ppm.

Data Processing:

  • The raw data (Free Induction Decay - FID) is Fourier transformed.

  • Phase and baseline corrections are applied.

  • Chemical shifts are referenced to TMS (0.00 ppm).

  • Integration of ¹H NMR signals and peak picking for both ¹H and ¹³C spectra are performed.

FT-IR Spectroscopy Protocol

Sample Preparation (Thin Film Method):

  • A small amount of this compound (1-2 drops) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • The plates are gently pressed together to form a thin liquid film.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • A background spectrum of the clean salt plates is recorded.

  • The sample is placed in the spectrometer's sample holder.

  • The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

  • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing:

  • The background spectrum is automatically subtracted from the sample spectrum.

  • The resulting transmittance or absorbance spectrum is plotted.

  • Peak positions (in cm⁻¹) and intensities are identified.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 10-100 µg/mL.

  • The solution is filtered if any particulate matter is present.

Data Acquisition:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatograph (GC) Conditions:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A nonpolar capillary column (e.g., DB-5ms or HP-5ms).

    • Oven Temperature Program: Initial temperature of 50-100 °C, held for 1-2 minutes, then ramped at 10-20 °C/min to a final temperature of 250-280 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2-3 scans/second.

Data Processing:

  • The total ion chromatogram (TIC) is generated to show the retention time of the compound.

  • The mass spectrum corresponding to the chromatographic peak of this compound is extracted.

  • The fragmentation pattern is analyzed to identify the molecular ion and key fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep Dissolution / Film Preparation Sample->Prep NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR IR FT-IR Spectroscopy Prep->IR MS GC-MS Analysis Prep->MS Process Fourier Transform Baseline Correction Peak Picking NMR->Process IR->Process MS->Process Interpret Structural Elucidation Functional Group ID Fragmentation Analysis Process->Interpret Final_Report Final_Report Interpret->Final_Report Final Report

Caption: General workflow for the spectroscopic analysis of this compound.

References

Synthesis of 1-(4-Isobutylphenyl)ethanol from 4'-Isobutylacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1-(4-isobutylphenyl)ethanol, a key intermediate in the production of the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen, from 4'-isobutylacetophenone (B122872). The document details various synthesis methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols.

The reduction of the ketone functional group in 4'-isobutylacetophenone to a secondary alcohol is the core transformation in this synthesis. The primary methods employed for this conversion are catalytic hydrogenation and chemical reduction using hydride reagents. The choice of methodology often depends on factors such as scale, cost, desired purity, and available equipment.

Key Synthesis Methodologies

The most prevalent and industrially significant methods for the synthesis of this compound from 4'-isobutylacetophenone are catalytic hydrogenation and sodium borohydride (B1222165) reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst to reduce the ketone. Common catalysts include palladium on carbon (Pd/C), Raney nickel, and copper-based catalysts.[1] Catalytic hydrogenation is often favored in industrial settings due to its high efficiency and the potential for catalyst recycling.[2]

  • Palladium on Carbon (Pd/C): This is a widely used catalyst that offers high activity and selectivity under relatively mild conditions.[3][4] Sodium promotion of the Pd/C catalyst has been shown to significantly improve the yield of the desired product.[5][6]

  • Raney Nickel: This sponge nickel catalyst is also effective for this transformation and can be used in the absence of a solvent, which simplifies the workup procedure.[2][7]

  • Copper-based Catalysts: Heterogeneous copper catalysts have also been reported for the selective hydrogenation of aryl ketones to alcohols.[1]

Sodium Borohydride (NaBH₄) Reduction: This method utilizes a chemical reducing agent, sodium borohydride, to convert the ketone to the corresponding alcohol.[8] It is a convenient and highly selective method, particularly for laboratory-scale synthesis, as it does not require specialized high-pressure equipment.[9][10] The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695).[9][11]

Quantitative Data Summary

The following tables summarize the quantitative data reported for various synthesis protocols.

Catalyst/Reagent Solvent Temperature (°C) Pressure (psig) Reaction Time (h) Conversion (%) Selectivity (%) Yield (%) Reference
5% Palladium on Carbon (Pd/C)Methanol30100199.596.6-[12]
Sodium-promoted Pd/C------>96[5][6]
Raney NickelNone10 - 15010 - 12000.25 - 10---[2][7]
Sodium Borohydride (NaBH₄)Methanol--0.17 (10 min)--87.2[9]

Table 1: Comparison of Reaction Conditions and Outcomes for the Synthesis of this compound.

Technique Solvent Chemical Shifts (δ ppm) Reference
¹H NMRCDCl₃7.281 (2H, m), 7.174 (2H, m), 4.855 (1H, s), 2.714 (3H, q), 2.554 (2H, t), 1.795 (1H, q), 1.484 (1H, m), 0.976 (6H, q)[9]
¹³C NMRCDCl₃143.325, 140.684, 129.143, 125.357, 70.034, 45.196, 30.343, 25.076, 22.725, 22.465[9]

Table 2: Spectroscopic Data for this compound.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using two common methods.

Protocol 1: Catalytic Hydrogenation using 5% Palladium on Carbon (Pd/C) [12]

  • Materials:

    • 4'-Isobutylacetophenone (35.2 g, 0.2 moles)

    • Methanol (100 mL)

    • 5% Palladium on Carbon (Pd/C) catalyst (5 g)

    • Hydrogen gas

    • Nitrogen gas

    • Stainless steel autoclave (300 cc)

    • Rotary evaporator

    • Filtration apparatus

  • Procedure:

    • Charge a 300 cc stainless steel autoclave with 35.2 g of 4'-isobutylacetophenone, 100 mL of methanol, and 5 g of 5% Pd/C catalyst.

    • Seal the autoclave and purge it first with nitrogen gas, followed by hydrogen gas.

    • Pressurize the autoclave to 100 psig with hydrogen.

    • Heat the mixture to 30°C and stir for 1 hour.

    • After the reaction is complete, cool the autoclave and carefully vent the excess hydrogen gas.

    • Filter the resulting mixture to remove the Pd/C catalyst.

    • Remove the methanol from the filtrate using a rotary evaporator to yield this compound.

    • The product can be analyzed by Gas Chromatography (GC) to determine conversion and selectivity.

Protocol 2: Reduction with Sodium Borohydride (NaBH₄) [9]

  • Materials:

    • 4'-Isobutylacetophenone (1.20 mL)

    • Methanol (3.00 mL)

    • Sodium borohydride (0.2509 g)

    • 10% Hydrochloric acid (HCl) solution (10.0 mL)

    • Petroleum ether

    • Anhydrous sodium sulfate

    • Separatory funnel

  • Procedure:

    • In a separatory funnel, mix a solution of 1.20 mL of 4'-isobutylacetophenone, 3.00 mL of methanol, and 0.2509 g of sodium borohydride.

    • Allow the mixture to stand for 10 minutes.

    • After the standing period, add 10.0 mL of a 10% HCl solution to quench any unreacted sodium borohydride.

    • Extract the product using petroleum ether.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

    • The solvent can be removed under reduced pressure to yield this compound.

Visualizations

Synthesis_Pathway cluster_reagents Reducing Agents start 4'-Isobutylacetophenone product This compound start->product Reduction reagent1 H₂, Pd/C reagent2 NaBH₄, CH₃OH

Caption: Chemical transformation of 4'-isobutylacetophenone to this compound.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation charge_reactor Charge Autoclave: - 4'-Isobutylacetophenone - Methanol - Pd/C Catalyst seal_purge Seal and Purge (N₂, then H₂) charge_reactor->seal_purge pressurize Pressurize with H₂ (100 psig) seal_purge->pressurize heat_stir Heat to 30°C and Stir for 1h pressurize->heat_stir cool_vent Cool and Vent H₂ heat_stir->cool_vent filter Filter to Remove Catalyst cool_vent->filter evaporate Evaporate Methanol filter->evaporate product Obtain Product: This compound evaporate->product

Caption: Experimental workflow for catalytic hydrogenation.

Significance in Drug Development

The synthesis of this compound is a critical step in the modern, greener synthesis of Ibuprofen.[13] This intermediate is subsequently carbonylated in the presence of a palladium catalyst to produce Ibuprofen.[12] The efficiency and purity achieved in the synthesis of this compound directly impact the overall yield and quality of the final active pharmaceutical ingredient (API). Therefore, optimizing this reduction step is of significant interest to pharmaceutical manufacturers.

References

The Pivotal Role of 1-(4-Isobutylphenyl)ethanol in Modern Ibuprofen Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen (B1674241), a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), has seen its manufacturing process evolve significantly from its initial multi-step synthesis to more streamlined, environmentally conscious methods. Central to this evolution is the intermediate, 1-(4-Isobutylphenyl)ethanol. This technical guide provides an in-depth exploration of the synthesis of this key intermediate and its catalytic conversion to ibuprofen, primarily focusing on the highly efficient Boots-Hoechst-Celanese (BHC) process. This document details the experimental protocols, presents quantitative data in a comparative format, and visualizes the synthetic pathways and workflows, offering a comprehensive resource for researchers and professionals in drug development and manufacturing.

Introduction: From the Boots Process to Greener Synthesis

The original commercial synthesis of ibuprofen, developed by the Boots Pure Drug Company in the 1960s, was a six-step process with a notable drawback: poor atom economy, with less than 40% of the reactant atoms incorporated into the final product.[1][2] This led to substantial waste. In the 1980s, the Boots-Hoechst-Celanese (BHC) Company developed a "greener" three-step synthesis that significantly improved efficiency and reduced environmental impact.[3][4] This modern route hinges on the production and subsequent carbonylation of the key intermediate, this compound.[5][6] The BHC process boasts a much higher atom economy, approaching 77%, which can increase to 99% with the recovery of acetic acid.[3]

Synthesis of the Key Intermediate: this compound

The formation of this compound is a critical step in the BHC process. It is typically achieved through the catalytic hydrogenation of 4'-isobutylacetophenone.

Experimental Protocol: Catalytic Hydrogenation of 4'-Isobutylacetophenone

This protocol is based on methodologies described in the literature.[7][8]

Materials:

  • 4'-Isobutylacetophenone (IBAP)

  • 5% Palladium on Carbon (Pd/C) catalyst or Raney Nickel

  • Hydrogen (H₂) gas

  • Methanol (solvent, optional)

  • Sodium borohydride (B1222165) (NaBH₄) can also be used as a reducing agent in a laboratory setting[9]

Procedure:

  • A reactor is charged with 4'-isobutylacetophenone.

  • The catalyst (e.g., 5% Pd/C or treated Raney nickel) is added.[7][8]

  • The reactor is purged with nitrogen and then with hydrogen.

  • The mixture is subjected to hydrogenation at a controlled temperature and pressure.

  • Upon completion, the catalyst is filtered off.

  • The resulting this compound can be purified by distillation under reduced pressure.[10]

Quantitative Data for Synthesis of this compound
ParameterValueReference
Reactant 4'-Isobutylacetophenone (IBAP)[7][8]
Catalyst 5% Pd/C or Raney Nickel[7][8]
Temperature Room Temperature to 30°C[7][10]
Pressure 7 bar to 125 psig H₂[7][10]
Reaction Time ~1 hour (until H₂ absorption ceases)[7][10]
Yield 92% - 96.6%[7][10]
Purity 96-97% (after distillation)[10]

Conversion to Ibuprofen: The Carbonylation of this compound

The final and most innovative step of the BHC process is the palladium-catalyzed carbonylation of this compound to produce ibuprofen.[10][11] This reaction directly adds the carboxylic acid moiety to the molecule.

Experimental Protocol: Palladium-Catalyzed Carbonylation

The following protocol is a synthesis of procedures outlined in patents and scientific literature.[7][10]

Materials:

  • 1-(4'-Isobutylphenyl)ethanol (IBPE)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Carbon Monoxide (CO)

  • Acidic aqueous medium (e.g., 10% HCl)

  • Organic solvent (e.g., Benzene)

Procedure:

  • A high-pressure autoclave is charged with 1-(4'-isobutylphenyl)ethanol, the palladium catalyst, the acidic aqueous medium, and the organic solvent.

  • The autoclave is sealed and purged with nitrogen and then carbon monoxide.

  • The reactor is pressurized with carbon monoxide to the desired pressure.

  • The reaction mixture is heated to the specified temperature and stirred for the duration of the reaction.

  • After cooling and depressurization, the product (ibuprofen) is isolated from the reaction mixture.

Quantitative Data for the Carbonylation of this compound
ParameterValueReference
Reactant 1-(4'-Isobutylphenyl)ethanol (IBPE)[10]
Catalyst PdCl₂(PPh₃)₂[10][11]
Temperature ~125-130°C[7][10]
CO Pressure 500 - 800 psig (up to 165 bar)[7][10]
Reaction Time 6 - 16 hours[10]
Conversion ~99%[7]
Ibuprofen in Mixture ~99.6%[7]

Visualizing the Process

To further elucidate the synthetic pathway and the logical flow of the BHC process, the following diagrams are provided.

BHC_Synthesis_Pathway IBAP 4'-Isobutylacetophenone IBPE This compound IBAP->IBPE + H₂ (Pd/C or Raney Ni) Ibuprofen Ibuprofen IBPE->Ibuprofen + CO (Pd Catalyst, H⁺) BHC_Experimental_Workflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Carbonylation ChargeReactor1 Charge Reactor with 4'-Isobutylacetophenone & Catalyst Hydrogenation Hydrogenate under controlled T and P ChargeReactor1->Hydrogenation Filtration Filter to remove Catalyst Hydrogenation->Filtration Distillation Purify by Distillation Filtration->Distillation ChargeAutoclave Charge Autoclave with This compound, Catalyst, and Acid Distillation->ChargeAutoclave Intermediate Transfer Pressurize Pressurize with CO ChargeAutoclave->Pressurize HeatStir Heat and Stir Pressurize->HeatStir Isolate Isolate Ibuprofen HeatStir->Isolate

References

(S)-1-(4-isobutylphenyl)ethanol and (R)-1-(4-isobutylphenyl)ethanol enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (S)- and (R)-enantiomers of 1-(4-isobutylphenyl)ethanol, key chiral intermediates in the synthesis of pharmaceuticals, notably (S)-ibuprofen. The document details their synthesis, separation, and characterization, with a focus on enantioselective methods. It includes detailed experimental protocols, quantitative data, and analyses of their physicochemical properties. While specific biological activities of the individual enantiomers are not extensively documented in public literature, this guide discusses the known cytotoxic effects of the racemic mixture and the general principles of stereospecificity in pharmacologically active compounds.

Introduction

This compound is a chiral secondary alcohol that serves as a crucial precursor in the industrial synthesis of ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID).[1] The pharmacological activity of ibuprofen resides primarily in its (S)-enantiomer, highlighting the importance of stereochemistry in drug efficacy. Consequently, the synthesis and separation of the enantiomers of this compound are of significant interest to the pharmaceutical industry. This guide provides an in-depth review of the synthesis, resolution, and characterization of (S)- and (R)-1-(4-isobutylphenyl)ethanol.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. While some properties are reported for the racemic mixture, specific data for each enantiomer are provided where available.

PropertyValueReference
Molecular Formula C₁₂H₁₈O[2][3]
Molecular Weight 178.27 g/mol [2][3]
Appearance Colorless oil[4]
Boiling Point 111 °C @ 1 Torr[3]
Density 0.954 ± 0.06 g/cm³ (Predicted)[3]
pKa 14.53 ± 0.20 (Predicted)[3]
(R)-Enantiomer Specific Rotation [α]D²⁸ = +28.55 (c = 0.50, CH₂Cl₂)[4]
(S)-Enantiomer Specific Rotation Not explicitly found in searched literature.

Synthesis of Racemic this compound

The racemic mixture of this compound is typically synthesized by the reduction of 4'-isobutylacetophenone (B122872). A common and straightforward method involves the use of sodium borohydride (B1222165).

Experimental Protocol: Reduction of 4'-Isobutylacetophenone with Sodium Borohydride[2][3]

Materials:

  • p-Isobutylacetophenone

  • Methanol (B129727)

  • Sodium borohydride (NaBH₄)

  • 10% Hydrochloric acid (HCl) solution

  • Petroleum ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a separatory funnel, dissolve p-isobutylacetophenone (1.20 mL) in methanol (3.00 mL).

  • To this solution, add sodium borohydride (0.2509 g) and allow the mixture to stand for 10 minutes at room temperature.

  • After the reaction period, cautiously add a 10% HCl solution (10.0 mL) to quench the unreacted sodium borohydride.

  • Extract the product into petroleum ether.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound.

Expected Yield: Approximately 87.2%.[2]

G 4'-Isobutylacetophenone 4'-Isobutylacetophenone This compound This compound 4'-Isobutylacetophenone->this compound NaBH4, Methanol

Fig. 1: Synthesis of racemic this compound.

Enantioselective Synthesis and Resolution

Due to the stereospecific activity of many pharmaceuticals derived from this intermediate, the separation and enantioselective synthesis of (S)- and (R)-1-(4-isobutylphenyl)ethanol are critical.

Asymmetric Synthesis of (R)-1-(4-isobutylphenyl)ethanol via Hydrosilylation

A highly enantioselective method for the synthesis of the (R)-enantiomer involves the asymmetric hydrosilylation of 4'-isobutylacetophenone.

Materials:

  • (S)-3d (iron complex catalyst)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium triethylborohydride (NaBHEt₃), 1.0 M in THF

  • Diphenylsilane (Ph₂SiH₂)

  • 1-(4-isobutylphenyl)ethanone (4'-isobutylacetophenone)

  • Methanol (MeOH)

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • In a nitrogen-filled glovebox, prepare a solution of the (S)-3d catalyst (0.005 mmol, 4.4 mg) in 2 mL of anhydrous THF.

  • Slowly add NaBHEt₃ solution (10 µL, 0.01 mmol) to the catalyst solution at 25 °C and stir for 1 minute.

  • Sequentially add Ph₂SiH₂ (92 mg, 0.5 mmol) and 1-(4-isobutylphenyl)ethanone (88.0 mg, 0.5 mmol).

  • Stir the reaction mixture for 3 hours at 25 °C.

  • Quench the reaction by exposing the solution to air.

  • Add MeOH (1.5 mL) and 10% NaOH solution (2 mL) and stir vigorously for 10 hours.

  • Extract the resulting solution with EtOAc, wash with brine (15 mL), and dry the organic layer over anhydrous Na₂SO₄.

  • After filtration and evaporation of the solvent, purify the residue by flash column chromatography (EtOAc/petroleum ether, 1:20) to give (R)-1-(4-isobutylphenyl)ethanol.

Quantitative Data:

ParameterValueReference
Yield 97%[4]
Enantiomeric Excess (ee) 93%[4]
Asymmetric Synthesis of (S)-1-(4-isobutylphenyl)ethanol via CBS Reduction

While a specific, detailed protocol for the Corey-Bakshi-Shibata (CBS) reduction of 4'-isobutylacetophenone to the (S)-enantiomer was not found in the searched literature, a general procedure for analogous ketones is well-established and can be adapted.[5][6][7] This method typically employs a chiral oxazaborolidine catalyst.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BMS)

  • 4'-Isobutylacetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 2 M Hydrochloric acid (HCl)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (R)-2-methyl-CBS-oxazaborolidine solution.

  • Dilute with anhydrous THF and cool to 0 °C.

  • Slowly add BMS dropwise to the stirred catalyst solution.

  • In a separate flask, dissolve 4'-isobutylacetophenone in anhydrous THF.

  • Cool the catalyst-borane complex to -30 °C and slowly add the ketone solution.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with methanol at -30 °C and allow it to warm to room temperature.

  • Work up the reaction with 2 M HCl and extract with dichloromethane.

  • Wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

G cluster_0 Asymmetric Synthesis 4'-Isobutylacetophenone 4'-Isobutylacetophenone (R)-1-(4-isobutylphenyl)ethanol (R)-1-(4-isobutylphenyl)ethanol 4'-Isobutylacetophenone->(R)-1-(4-isobutylphenyl)ethanol Asymmetric Hydrosilylation (S)-1-(4-isobutylphenyl)ethanol (S)-1-(4-isobutylphenyl)ethanol 4'-Isobutylacetophenone->(S)-1-(4-isobutylphenyl)ethanol CBS Reduction

Fig. 2: Enantioselective synthesis pathways.
Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic this compound

  • Immobilized Lipase (B570770) (e.g., Novozym 435 - CALB)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., hexane, MTBE)

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • To a solution of racemic this compound in an organic solvent, add the immobilized lipase.

  • Add the acyl donor (vinyl acetate).

  • Shake the mixture at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine conversion and enantiomeric excess of both the remaining alcohol and the formed ester.

  • When the desired conversion (ideally close to 50%) is reached, filter off the enzyme.

  • Separate the unreacted alcohol from the ester product by column chromatography.

G (R,S)-Alcohol (R,S)-Alcohol (R)-Ester + (S)-Alcohol (R)-Ester + (S)-Alcohol (R,S)-Alcohol->(R)-Ester + (S)-Alcohol Lipase, Acyl Donor

Fig. 3: Lipase-catalyzed kinetic resolution.

Characterization

Spectroscopic Data

¹H NMR (300 MHz, CDCl₃) of Racemic this compound: [2][3] δ 7.28 (d, J = 8.1 Hz, 2H, Ar-H), 7.17 (d, J = 8.1 Hz, 2H, Ar-H), 4.86 (q, J = 6.4 Hz, 1H, CH-OH), 2.47 (d, J = 7.2 Hz, 2H, CH₂), 1.85 (m, 1H, CH), 1.49 (d, J = 6.5 Hz, 3H, CH₃), 0.91 (d, J = 6.6 Hz, 6H, 2xCH₃).

¹³C NMR (75 MHz, CDCl₃) of Racemic this compound: [2][3] δ 143.33, 140.68, 129.14, 125.36, 70.34, 45.20, 30.24, 25.08, 22.47.

¹H NMR (400 MHz, CDCl₃) of (R)-1-(4-isobutylphenyl)ethanol: [4] δ 7.28 (d, J = 8.0 Hz, 2H), 7.13 (d, J = 8.0 Hz, 2H), 4.86 (q, J = 6.4 Hz, 1H), 2.47 (d, J = 7.2 Hz, 2H), 2.04 (br s, 1H), 1.93 – 1.78 (m, 1H), 1.49 (d, J = 6.5 Hz, 3H), 0.91 (d, J = 6.6 Hz, 6H).

¹³C NMR (101 MHz, CDCl₃) of (R)-1-(4-isobutylphenyl)ethanol: [4] δ 143.0, 140.9, 129.2, 125.2, 70.2, 45.1, 30.2, 25.0, 22.3.

Note: Specific NMR data for the (S)-enantiomer was not explicitly found in the searched literature, but it is expected to be identical to the (R)-enantiomer in a non-chiral solvent.

Chiral HPLC Analysis

The enantiomeric purity of this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation:

  • HPLC system with a UV detector

Column:

  • Phenomenex Lux 5u Cellulose-3 (0.46 x 25 cm) or Daicel Chiralcel OD-H (0.46 x 25 cm) are suitable choices.[4]

Mobile Phase:

  • A mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v) is a common mobile phase for normal-phase separation.[4]

  • A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) can be used for reversed-phase separation.[4]

Flow Rate:

  • 0.7 mL/min[4]

Detection:

  • UV at 214 nm or 230 nm[4]

Retention Times (Example on Phenomenex Lux 5u Cellulose-3, n-hexane/i-propanol = 98/2): [4]

  • Minor enantiomer: 12.68 min

  • Major enantiomer: 13.19 min

G cluster_0 Chiral HPLC Workflow Sample Sample Injector Injector Sample->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram

Fig. 4: Chiral HPLC analysis workflow.

Biological Activity

This compound is known to be a photodegradation product of ibuprofen and has been reported to exhibit cytotoxic activity.[2][3] However, specific quantitative data, such as IC₅₀ values for the individual (S) and (R) enantiomers, are not extensively detailed in the public literature. Given that the pharmacological activity of ibuprofen is primarily associated with the (S)-enantiomer, it is plausible that the biological activities of the this compound enantiomers also differ. Further research is needed to elucidate the specific cytotoxic profiles and mechanisms of action of each enantiomer. No information regarding the involvement of these enantiomers in specific signaling pathways was found in the searched literature.

Conclusion

The (S)- and (R)-enantiomers of this compound are pivotal chiral building blocks in pharmaceutical synthesis. This guide has provided a detailed overview of their synthesis, resolution, and characterization. While robust methods for the synthesis of the racemic mixture and the enantioselective synthesis of the (R)-enantiomer are well-documented, further public documentation on the specific, optimized protocols for lipase-catalyzed kinetic resolution and the asymmetric synthesis of the (S)-enantiomer would be beneficial. The limited data on the specific biological activities of the individual enantiomers also presents an area for future research, which could have implications for understanding the metabolism and potential toxicity of ibuprofen and related compounds.

References

An In-depth Technical Guide to the Photodegradation Products of Ibuprofen, Including 1-(4-Isobutylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation of ibuprofen (B1674241), with a specific focus on the formation of its degradation products, including 1-(4-isobutylphenyl)ethanol. This document details the experimental methodologies for studying photodegradation, presents available quantitative data, and illustrates the key pathways and workflows involved.

Introduction

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is increasingly detected in aquatic environments due to its widespread use and incomplete removal during wastewater treatment. Upon exposure to sunlight, ibuprofen undergoes photodegradation, transforming into various byproducts. Understanding the formation, fate, and potential toxicity of these photodegradation products is crucial for environmental risk assessment and the development of stable pharmaceutical formulations. Among the identified photoproducts, this compound and 4-isobutylacetophenone are of significant interest due to their frequent detection and potential biological activity. This guide synthesizes current scientific knowledge on the photodegradation of ibuprofen to assist researchers in this field.

Photodegradation Pathways of Ibuprofen

The photodegradation of ibuprofen can proceed through several pathways, primarily involving direct photolysis and indirect photolysis mediated by reactive oxygen species (ROS). The key transformation steps often involve decarboxylation, oxidation, and hydroxylation.

A primary pathway involves the decarboxylation of the propionic acid side chain of ibuprofen, followed by oxidation, leading to the formation of 4-isobutylacetophenone.[1][2][3] This ketone can then be further reduced to form this compound. Other identified degradation products include hydroxylated derivatives of ibuprofen and compounds resulting from the cleavage of the aromatic ring.[4]

Ibuprofen_Photodegradation_Pathway Ibuprofen Ibuprofen Intermediate1 Decarboxylation Intermediate Ibuprofen->Intermediate1 UV Light (Decarboxylation) Other_Products Other Degradation Products (e.g., hydroxylated species) Ibuprofen->Other_Products Hydroxylation (•OH radicals) Product1 4-Isobutylacetophenone Intermediate1->Product1 Oxidation Product2 This compound Product1->Product2 Reduction

Proposed photodegradation pathway of Ibuprofen.

Quantitative Data on Ibuprofen Photodegradation

While the formation of numerous degradation products has been qualitatively confirmed, comprehensive quantitative data on the yield of each specific product, such as this compound, under varying experimental conditions is limited in the available literature. Most studies focus on the degradation kinetics of the parent ibuprofen molecule. The following tables summarize the available quantitative data on ibuprofen degradation under different photocatalytic conditions.

Table 1: Effect of TiO₂ Catalyst Loading on Ibuprofen Photodegradation

CatalystCatalyst Load (g/L)Initial Ibuprofen Conc. (mg/L)Irradiation Time (min)Degradation Efficiency (%)Reference
TiO₂ P250.56030Incomplete[5]
TiO₂ P251.06030~100[5]
TiO₂ P251.56030~100[5]

Table 2: Effect of pH on Ibuprofen Photodegradation using TiO₂

CatalystCatalyst Load (g/L)Initial Ibuprofen Conc. (mg/L)pHIrradiation Time (min)Degradation Efficiency (%)Reference
TiO₂ P251.0603.060~80[5]
TiO₂ P251.0605.3 (natural)30~100[5]
TiO₂ P251.0609.060~60[5]
TiO₂0.3~20.65.05100[1][2]

Table 3: Ibuprofen Degradation Kinetics (Pseudo-first-order rate constant, k)

Conditionk (min⁻¹)Reference
TiO₂ (0.1 g/L), pH 5.3Not specified[5]
TiO₂ (1.0 g/L), pH 5.3Not specified[5]
TiO₂ (0.3 g/L), pH 3.0Not specified[1]
TiO₂ (0.3 g/L), pH 5.0Not specified[1]
TiO₂ (0.3 g/L), pH 7.0Not specified[1]
TiO₂ (0.3 g/L), pH 9.0Not specified[1]

Note: Specific rate constants were not always provided in a directly comparable format.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of ibuprofen photodegradation. Below are generalized, step-by-step methodologies based on common practices reported in the literature.

General Experimental Workflow

The study of ibuprofen photodegradation typically follows a systematic workflow from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Photoreaction cluster_analysis Analysis A Prepare Ibuprofen Stock Solution C Mix Ibuprofen Solution and Catalyst Suspension A->C B Prepare Photocatalyst Suspension (e.g., TiO2 in ultrapure water) B->C D Equilibrate in the Dark (Adsorption-desorption equilibrium) C->D E Irradiate with UV/Visible Light Source D->E F Collect Aliquots at Timed Intervals E->F G Filter/Centrifuge Aliquots to Remove Catalyst F->G H Analyze Samples by HPLC or GC-MS G->H I Identify and Quantify Degradation Products H->I

General workflow for a photodegradation experiment.
Protocol for Photocatalytic Degradation using TiO₂

This protocol describes a typical experiment for the photocatalytic degradation of ibuprofen in an aqueous solution using titanium dioxide (TiO₂) as a photocatalyst.

Materials:

  • Ibuprofen standard

  • Titanium dioxide (e.g., Degussa P25)

  • Ultrapure water

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Photoreactor with a UV or simulated solar light source

  • Magnetic stirrer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC or GC-MS system

Procedure:

  • Preparation of Ibuprofen Solution: Prepare a stock solution of ibuprofen in a suitable solvent (e.g., methanol) and then dilute it with ultrapure water to the desired initial concentration (e.g., 10-60 mg/L).

  • Preparation of TiO₂ Suspension: Weigh the desired amount of TiO₂ powder (e.g., 0.1-1.5 g/L) and suspend it in a known volume of the ibuprofen solution.

  • pH Adjustment: Adjust the pH of the suspension to the desired value using dilute HCl or NaOH.

  • Adsorption-Desorption Equilibrium: Place the suspension in the photoreactor and stir it in the dark for a specific period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium between the ibuprofen and the TiO₂ surface.

  • Photoreaction: Turn on the light source to initiate the photodegradation reaction. Continue stirring the suspension throughout the experiment to ensure homogeneity.

  • Sampling: At predetermined time intervals, withdraw aliquots of the suspension.

  • Sample Preparation for Analysis: Immediately filter the aliquots through a 0.22 µm syringe filter to remove the TiO₂ particles and stop the photocatalytic reaction. The filtrate is then ready for analysis.

Protocol for HPLC Analysis of Ibuprofen and its Photodegradation Products

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of ibuprofen and its degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The composition can be isocratic or a gradient.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: Ibuprofen and its aromatic degradation products can be detected at around 220-230 nm.

  • Injection Volume: Typically 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of ibuprofen and, if available, its expected degradation products (e.g., this compound, 4-isobutylacetophenone) at known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve for each compound by plotting peak area against concentration.

  • Sample Analysis: Inject the filtered samples from the photodegradation experiment into the HPLC system.

  • Quantification: Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards. Quantify the concentration of ibuprofen and its degradation products using the calibration curves.

Protocol for GC-MS Analysis of Ibuprofen and its Photodegradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile degradation products.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature gradient is usually employed to separate compounds with different boiling points.

  • MS Detector: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Procedure:

  • Sample Extraction: For aqueous samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often necessary to transfer the analytes into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Derivatization (Optional but often necessary): Ibuprofen and some of its polar degradation products may require derivatization (e.g., silylation) to increase their volatility and thermal stability for GC analysis.[6]

  • Standard Preparation: Prepare standard solutions of the derivatized analytes in the extraction solvent.

  • GC-MS Analysis: Inject the extracted and derivatized samples and standards into the GC-MS system.

  • Data Analysis: Identify the degradation products by comparing their mass spectra with libraries (e.g., NIST) and their retention times with those of standards. Quantify the analytes using calibration curves based on the peak areas of specific ions.

Conclusion

The photodegradation of ibuprofen is a complex process leading to the formation of multiple byproducts, including this compound and 4-isobutylacetophenone. While the overall degradation of ibuprofen has been studied under various conditions, there is a need for more research focused on the quantitative analysis of the formation of its specific photoproducts. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for conducting reproducible and comprehensive studies in this area. Such research is vital for a complete understanding of the environmental fate of ibuprofen and for the development of strategies to mitigate its potential impact.

References

Solubility of 1-(4-Isobutylphenyl)ethanol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Isobutylphenyl)ethanol is an organic compound of significant interest in pharmaceutical research and development. It is recognized primarily as a metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1][2] Understanding its solubility characteristics in various solvents is crucial for a range of applications, including its use as a reference standard in analytical methods, in the development of drug formulations, and for toxicological and metabolic studies. This technical guide provides a summary of the available solubility data, a detailed experimental protocol for determining solubility, and a visualization of its metabolic origin from ibuprofen.

Solubility Data

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative assessments consistently indicate that it is more soluble in organic solvents than in water, a characteristic attributed to its hydrophobic isobutyl group.[3][4] The available qualitative solubility information is summarized in the table below.

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSlightly Soluble[5][6][7]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[5][6][7]
MethanolSlightly Soluble[5][6][7]
WaterSparingly Soluble[3][4]

Note: "Slightly Soluble" and "Sparingly Soluble" are qualitative terms and are presented here as they appear in the available literature. For precise quantitative analysis, experimental determination is recommended.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent.[8][9][10][11][12] This protocol outlines the key steps for determining the solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, methanol, acetone)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

G A 1. Add excess this compound to a vial B 2. Add a known volume of the solvent A->B C 3. Equilibrate at a constant temperature with agitation B->C D 4. Allow to settle or centrifuge to separate undissolved solid C->D E 5. Withdraw an aliquot of the supernatant D->E F 6. Filter the aliquot E->F G 7. Dilute the filtrate to a known volume F->G H 8. Quantify the concentration using a suitable analytical method (e.g., HPLC-UV) G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Procedure
  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the undissolved solid settle. Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Metabolic Pathway of Ibuprofen

This compound is a known metabolite of ibuprofen.[1][2] The metabolic conversion is primarily an oxidative process that occurs in the liver, catalyzed by cytochrome P450 enzymes.[2] The following diagram illustrates this metabolic relationship.

G cluster_0 Metabolic Pathway Ibuprofen Ibuprofen Metabolite This compound Ibuprofen->Metabolite Oxidation (Cytochrome P450)

References

Health and safety information for 1-(4-Isobutylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of 1-(4-Isobutylphenyl)ethanol

Introduction

This compound is a chemical compound with the molecular formula C12H18O[1][2][3][4]. It is also identified by its CAS Number 40150-92-3[1][2][3]. This compound is known as a photodegradation product of Ibuprofen and has shown cytotoxic activity[3][4]. This guide provides a comprehensive overview of its health and safety information, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C12H18O[1][2][3][4]
Molecular Weight 178.27 g/mol [2][4][5][6]
Appearance Liquid[2]
Boiling Point 245.5 °C at 760 mmHg[3]
Flash Point 108.2 °C[3]
Density 0.954 g/cm³[3]
Vapor Pressure 0.0153 mmHg at 25°C[3]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[3]
Refractive Index 1.512[3]
pKa 14.53 ± 0.20 (Predicted)[3]
LogP 2.93840[3]
XLogP3 3.6[3][5][6]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS ClassificationHazard StatementSignal WordPictograms
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Irritation (Category 2)H319: Causes serious eye irritationWarning
Serious Eye Damage (Category 1)H318: Causes serious eye damageDanger
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionWarning

Note: The GHS classification percentages vary across different sources, with some indicating a lower prevalence for certain hazards. For instance, H317 and H318 are noted with a 20% notification rate in some contexts.[5]

Experimental Protocols & Safe Handling

Detailed experimental protocols for the toxicological assessment of this compound are not extensively available in the public domain. The information provided is primarily derived from Safety Data Sheets (SDS), which outline general safety and handling procedures rather than specific experimental designs.

Exposure Controls and Personal Protection

To minimize exposure, the following personal protective equipment (PPE) and engineering controls are recommended:

ControlSpecification
Engineering Controls Use in a well-ventilated area, such as a laboratory fume hood, to avoid inhalation of vapors.[2] Eyewash stations and safety showers should be readily available.
Eye/Face Protection Wear tight-sealing safety goggles.
Hand Protection Handle with chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after contamination.[2]
Skin and Body Protection Wear protective clothing and an apron to prevent skin contact.[1]
Respiratory Protection If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[2]
Safe Handling and Storage

Proper handling and storage are crucial to ensure safety.

AspectProcedure
Handling Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists. Wash hands thoroughly after handling.[7]
Storage Keep containers tightly closed in a dry, well-ventilated place.[2] Recommended storage temperature is -20°C or between 2-8°C.[2][3] Store away from strong oxidizing agents.[2]

First Aid Measures

In case of exposure, the following first aid measures should be taken:

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, call a poison center or doctor if you feel unwell.[2] Rinse mouth with water.[2] Do NOT induce vomiting.
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][2]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.

Hazard and Precautionary Workflow

The following diagram illustrates the logical workflow from hazard identification to the implementation of necessary safety precautions for this compound.

Hazard_Workflow cluster_hazards Hazard Identification cluster_precautions Precautionary Measures cluster_response Response Actions H302 H302 Harmful if swallowed P264 P264 Wash hands thoroughly after handling H302->P264 P270 P270 Do not eat, drink or smoke when using H302->P270 P301_P312 P301+P312 IF SWALLOWED: Call a POISON CENTER H302->P301_P312 H315 H315 Causes skin irritation P280 P280 Wear protective gloves/eye protection H315->P280 H319 H319 Causes serious eye irritation H319->P280 P302_P352 P302+P352 IF ON SKIN: Wash with plenty of water P280->P302_P352 P305_P351_P338 P305+P351+P338 IF IN EYES: Rinse cautiously with water P280->P305_P351_P338

Caption: Hazard and Precautionary Statement Workflow for this compound.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[2] However, the available data indicates the following potential health effects:

  • Acute Toxicity: Harmful if swallowed.[2][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[5] May be harmful if absorbed through the skin.[2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[5]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[5]

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[2]

No information is available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.[2]

Conclusion

This compound is a compound that requires careful handling due to its identified hazards, including acute oral toxicity, skin and eye irritation, and potential for skin sensitization. Adherence to the recommended safety precautions, including the use of appropriate personal protective equipment and proper storage, is essential to mitigate risks in a research and development setting. Further toxicological studies are needed to fully characterize its health and safety profile.

References

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of 4'-Isobutylacetophenone to 1-(4-Isobutylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 4'-isobutylacetophenone (B122872) to 1-(4-isobutylphenyl)ethanol, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug, Ibuprofen. Various catalytic systems are discussed, including Raney nickel, palladium on carbon (Pd/C), and palladium on silica (B1680970) (Pd/SiO2), with a focus on reaction conditions, catalyst preparation, and yields. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

The reduction of 4'-isobutylacetophenone to this compound is a critical step in the modern, greener synthesis of Ibuprofen.[1] Catalytic hydrogenation is a widely employed method for this transformation due to its high efficiency and selectivity. The choice of catalyst and reaction conditions significantly influences the reaction's yield, selectivity, and overall economic viability. This document outlines various catalytic systems and provides detailed protocols to aid in the successful execution of this important chemical transformation.

Catalytic Systems and Data Summary

Several catalyst systems have been reported for the effective hydrogenation of 4'-isobutylacetophenone. The selection of a particular catalyst depends on factors such as desired yield, reaction conditions, and cost. Below is a summary of quantitative data for different catalytic systems.

Catalyst SystemSupportPromoter/TreatmentCatalyst Loading (wt%)H2 Pressure (psig)Temperature (°C)SolventYield (%)Reference
Raney Nickel-Washed with organic solvent1 - 3010 - 120010 - 150Solvent-freeHigh[2]
PalladiumCarbon (C)Sodium5~290 (20 bar)70Not specified>96[3][4][5]
PalladiumSilica (SiO2)-2.5~290 (20 bar)100n-decane~80[6]
Copper-basedVarious-Not specifiedNot specifiedNot specifiedNot specifiedHigh selectivity[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Hydrogenation using Treated Raney Nickel (Solvent-Free)

This protocol is based on the method described for a solvent-free hydrogenation process.[2]

Materials:

  • 4'-Isobutylacetophenone (IBAP)

  • Activated sponge nickel catalyst (e.g., Raney nickel), wetted with a protective liquid (preponderantly water)

  • Organic washing liquid (e.g., methanol, ethanol (B145695), or isopropanol)

  • Hydrogen gas

  • Pressurized reaction vessel (autoclave)

Procedure:

  • Catalyst Preparation:

    • The water-wetted Raney nickel catalyst is washed with an organic washing liquid in which the aqueous protective liquid is substantially soluble (e.g., isopropanol).[2]

    • This washing step is crucial to remove water and enhance the catalyst's activity.[2]

    • Optionally, the catalyst can be subsequently washed with the reactant, 4'-isobutylacetophenone, before starting the reaction.[2]

  • Reaction Setup:

    • The treated Raney nickel catalyst (1-30 wt% of the total reactor mass) and 4'-isobutylacetophenone are charged into a pressure reactor.[2]

  • Hydrogenation:

    • The reactor is sealed and purged with hydrogen gas.

    • The reactor is pressurized with hydrogen to the desired pressure (10-1200 psig).[2]

    • The reaction mixture is heated to the target temperature (10-150°C) with vigorous stirring.[2]

    • The reaction is monitored for hydrogen uptake to determine completion (typically 0.25 to 10 hours).[2]

  • Work-up and Product Isolation:

    • After the reaction is complete, the reactor is cooled to room temperature and depressurized.

    • The catalyst is removed by filtration.

    • The crude product, this compound, is then purified, typically by distillation.

Protocol 2: Hydrogenation using Sodium-Promoted Palladium on Carbon (Pd/C)

This protocol is adapted from studies demonstrating high yields with a promoted Pd/C catalyst.[3][4][5]

Materials:

  • 4'-Isobutylacetophenone (IBAP)

  • Sodium-promoted 5% Pd/C catalyst

  • Suitable solvent (if not solvent-free)

  • Hydrogen gas

  • Pressurized reaction vessel (autoclave)

Procedure:

  • Catalyst Preparation:

    • A Pd/C catalyst is prepared using a precipitation and deposition method.

    • Sodium is then promoted onto the Pd/C catalyst via post-impregnation.[4][5]

  • Reaction Setup:

    • The sodium-promoted Pd/C catalyst and 4'-isobutylacetophenone are charged into a pressure reactor, along with a suitable solvent if necessary.

  • Hydrogenation:

    • The reactor is sealed and purged with hydrogen gas.

    • The reactor is pressurized with hydrogen to approximately 290 psig (20 bar).[3]

    • The reaction mixture is heated to 70°C with stirring.[3]

    • The progress of the reaction is monitored until completion.

  • Work-up and Product Isolation:

    • Upon completion, the reactor is cooled and depressurized.

    • The catalyst is separated from the reaction mixture by filtration.

    • The solvent is removed under reduced pressure, and the resulting this compound is purified.

Visualizations

Reaction Pathway

reaction_pathway IBAP 4'-Isobutylacetophenone IBPE This compound IBAP->IBPE Hydrogenation Catalyst Catalyst (e.g., Raney Ni, Pd/C) H2 H₂

Caption: Chemical transformation of 4'-isobutylacetophenone to this compound.

Experimental Workflow

experimental_workflow start Start catalyst_prep Catalyst Preparation (e.g., Washing Raney Ni) start->catalyst_prep charge_reactor Charge Reactor with Reactant and Catalyst catalyst_prep->charge_reactor reaction Hydrogenation Reaction (Control T, P) charge_reactor->reaction workup Reaction Work-up (Cooling, Depressurization) reaction->workup filtration Catalyst Filtration workup->filtration purification Product Purification (e.g., Distillation) filtration->purification end End Product: This compound purification->end

Caption: General experimental workflow for catalytic hydrogenation.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood or a designated high-pressure laboratory. Ensure all equipment is properly grounded to prevent static discharge.

  • Catalysts: Some hydrogenation catalysts, like Raney nickel, are pyrophoric and can ignite spontaneously upon exposure to air, especially when dry.[2] Handle these catalysts under an inert atmosphere or a liquid medium as recommended by the supplier.

  • Pressure Reactions: Reactions conducted under pressure pose a significant hazard. Use certified and properly maintained pressure vessels. Do not exceed the maximum pressure and temperature ratings of the equipment.

  • Solvents: Handle all organic solvents with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The catalytic hydrogenation of 4'-isobutylacetophenone is a well-established and efficient method for producing this compound. The choice of catalyst, whether it be treated Raney nickel for a solvent-free process or a highly active sodium-promoted Pd/C catalyst, allows for flexibility in process design to achieve high yields. The protocols and data presented in these notes provide a comprehensive guide for researchers and professionals to successfully implement this key synthetic step. Careful attention to catalyst preparation and safety precautions is paramount for achieving optimal and safe results.

References

Application Notes and Protocols: Raney Nickel Catalyzed Synthesis of 1-(4-isobutylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 1-(4-isobutylphenyl)ethanol is a critical step in the greener, three-step industrial production of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This key transformation involves the catalytic hydrogenation of 4-isobutylacetophenone. Among the various catalysts employed for this reduction, Raney nickel has emerged as an effective and economically viable option. Its high catalytic activity and robustness make it a subject of significant interest in pharmaceutical manufacturing and organic synthesis.

This document provides detailed application notes and experimental protocols for the Raney nickel-catalyzed synthesis of this compound. It includes protocols for the preparation and activation of Raney nickel, as well as the hydrogenation reaction itself, with a focus on a solvent-free approach which aligns with the principles of green chemistry by minimizing chemical waste.

Data Presentation

The following table summarizes the quantitative data for the Raney nickel-catalyzed hydrogenation of 4-isobutylacetophenone to this compound under various reaction conditions.

Catalyst Loading (wt%)Hydrogen Pressure (bar)Temperature (°C)Reaction Time (h)SolventConversion (%)Yield (%)Reference
5.471304-6Not SpecifiedHighHigh[1]
Not Specified3.0 MPa (approx. 30 bar)Room Temperature12WaterNot Specified95-99% (for analogous aromatic ketones)[2]
Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSolvent-freeSubstantially highIncreased[3][4]

Note: Specific yield data for a systematic study on this compound synthesis using Raney nickel is limited in publicly available literature. The data for analogous aromatic ketones is included to provide a general understanding of the reaction's efficiency under certain conditions.

Experimental Protocols

Preparation and Activation of Raney Nickel Catalyst

Raney nickel is a porous nickel catalyst, prepared by leaching the aluminum from a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution. This process creates a high surface area catalyst saturated with hydrogen, making it highly active for hydrogenation reactions.

Materials:

  • Nickel-aluminum alloy (50:50 wt%)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol (B145695) (95% and absolute)

Procedure:

  • In a fume hood, prepare a solution of sodium hydroxide in distilled water in a large beaker with stirring. The concentration can range from 1 M to 6 M depending on the desired activity of the catalyst.

  • Slowly and carefully add the nickel-aluminum alloy powder to the stirred sodium hydroxide solution. The reaction is highly exothermic and produces hydrogen gas, so the addition must be controlled to maintain the temperature, typically between 50-90°C.

  • After the addition is complete, continue to stir the mixture at the controlled temperature for a specified period (e.g., 2 hours) to ensure complete leaching of the aluminum.

  • Once the reaction subsides (i.e., hydrogen evolution ceases), allow the black/grey Raney nickel catalyst to settle at the bottom of the beaker.

  • Carefully decant the supernatant sodium aluminate solution.

  • Wash the catalyst repeatedly with distilled water by decantation until the washings are neutral to pH paper.

  • After the water washes, perform a series of washes with 95% ethanol and then absolute ethanol to remove the water. This is crucial for solvent-free reactions to prevent catalyst deactivation.

  • The activated Raney nickel is pyrophoric and must be stored under a solvent (e.g., ethanol or the reaction solvent) at all times to prevent spontaneous ignition upon contact with air.

Hydrogenation of 4-Isobutylacetophenone to this compound (Solvent-Free)

This protocol describes a solvent-free approach, which is an environmentally friendly and efficient method for the synthesis of this compound.

Materials:

  • 4-Isobutylacetophenone

  • Activated Raney nickel (stored under ethanol)

  • Hydrogen gas

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

Procedure:

  • Carefully decant the ethanol from the activated Raney nickel.

  • Immediately add the wet Raney nickel catalyst to the autoclave. The catalyst loading can be varied, but a typical starting point is 5-10 wt% relative to the 4-isobutylacetophenone.

  • Add the 4-isobutylacetophenone to the autoclave.

  • Seal the autoclave and purge the system with nitrogen gas several times to remove any residual air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 7-30 bar).

  • Begin stirring and heat the reactor to the desired temperature (e.g., 100-130°C).

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated area.

  • Purge the reactor with nitrogen gas.

  • The crude product can be separated from the catalyst by filtration. The Raney nickel catalyst can potentially be recycled for subsequent batches.

  • The product, this compound, can be purified by distillation or other suitable techniques if required.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_catalyst_prep Catalyst Preparation & Activation cluster_hydrogenation Hydrogenation Reaction NiAl Ni-Al Alloy Leaching Leaching (Controlled Temperature) NiAl->Leaching NaOH_sol NaOH Solution NaOH_sol->Leaching Washing_H2O Washing with Distilled Water Leaching->Washing_H2O Washing_EtOH Washing with Ethanol Washing_H2O->Washing_EtOH Active_RaNi Activated Raney Ni (Stored under Ethanol) Washing_EtOH->Active_RaNi Reactor Autoclave Reactor Active_RaNi->Reactor Substrate 4-Isobutylacetophenone Substrate->Reactor H2 Hydrogen Gas H2->Reactor Reaction Hydrogenation (Solvent-Free) Reactor->Reaction Filtration Catalyst Filtration Reaction->Filtration Product This compound Filtration->Product synthesis_relationship Start Starting Material: 4-Isobutylacetophenone Process Process: Catalytic Hydrogenation Start->Process Catalyst Catalyst: Activated Raney Nickel Catalyst->Process Reagent Reagent: Hydrogen (H2) Reagent->Process Conditions Reaction Conditions: - Elevated Temperature - High Pressure - Solvent-free Conditions->Process Product Product: This compound Process->Product Application Key Intermediate for Ibuprofen Synthesis Product->Application

References

Application Notes and Protocols for the Palladium-Catalyzed Carbonylation of 1-(4-Isobutylphenyl)ethanol to Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID), can be synthesized through various routes.[1] A notable green chemistry approach involves the palladium-catalyzed carbonylation of 1-(4-isobutylphenyl)ethanol.[2][3] This method is significant for its high atom economy and avoidance of stoichiometric inorganic reagents often used in traditional syntheses.[2] The reaction is typically catalyzed by a homogeneous palladium complex, such as bis(triphenylphosphine)palladium(II) chloride (PdCl2(PPh3)2), in the presence of promoters.[2][3] This document provides detailed application notes and experimental protocols for this synthesis, intended for researchers in academia and the pharmaceutical industry.

Reaction Mechanism and Pathway

The synthesis of ibuprofen via this route proceeds through a multi-step catalytic cycle.[3][4] The process begins with the in-situ formation of an active palladium(0) species from the palladium(II) precursor.[3][5] Concurrently, the starting material, this compound (IBPE), is converted to a more active substrate, 1-(4-isobutylphenyl)ethyl chloride.[3][4] The active palladium catalyst then facilitates the carbonylation of this intermediate, which, upon hydrolysis, yields ibuprofen and regenerates the catalyst.[4]

A key feature of this process is the high regioselectivity for the branched isomer, ibuprofen, over the linear byproduct, 3-(4-isobutylphenyl)propionic acid, especially at high pressures.[3]

Quantitative Data Summary

The following tables summarize key quantitative data gathered from kinetic studies and process optimization of the palladium-catalyzed carbonylation of this compound.

Table 1: Range of Reaction Conditions for Kinetic Studies [2]

ParameterRange
Catalyst Precursor (PdCl2(PPh3)2)1.121 x 10⁻³ - 4.482 x 10⁻³ kmol/m³
Triphenylphosphine (PPh3)2.242 x 10⁻³ - 8.964 x 10⁻³ kmol/m³
Substrate (IBPE)0.562 - 2.248 kmol/m³
Promoters (TsOH/LiCl, 1:1)0.224 - 0.896 kmol/m³
Partial Pressure of CO3.4 - 7.48 MPa
Temperature378 - 398 K
Agitation Speed1000 rpm

Table 2: Reaction Orders for Carbonylation [3]

Reactant/ParameterReaction Order
Catalyst Precursor0.43
Water1
CO Pressure0.8
IBPE Concentration0.7
Promoters (TsOH/LiCl)1.2

Experimental Protocols

The following is a representative experimental protocol for the synthesis of ibuprofen via palladium-catalyzed carbonylation. This protocol is based on typical conditions reported in the literature.[1][2][3]

Materials:

  • This compound (IBPE)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl2(PPh3)2)

  • Triphenylphosphine (PPh3)

  • p-Toluenesulfonic acid (TsOH)

  • Lithium chloride (LiCl)

  • Methyl ethyl ketone (MEK)

  • Deionized water

  • Carbon monoxide (CO) gas (high purity)

  • Nitrogen (N2) gas (high purity)

  • Standard laboratory glassware

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

  • Reactor Setup: Ensure the high-pressure autoclave is clean and dry. Assemble the reactor according to the manufacturer's instructions.

  • Charging the Reactor: Into the reactor vessel, add the catalyst precursor PdCl2(PPh3)2, additional ligand PPh3, promoters TsOH and LiCl, the solvent MEK, and deionized water.

  • Inerting the Reactor: Seal the reactor and purge with nitrogen gas several times to remove any residual air.

  • Addition of Substrate: Introduce the substrate, this compound, into the reactor.

  • Pressurization with Carbon Monoxide: Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 5.4 MPa).[5]

  • Reaction: Heat the reactor to the desired temperature (e.g., 388 K) and begin stirring.[6] Maintain the temperature and pressure for the duration of the reaction (typically several hours). Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC).

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • Work-up:

    • Open the reactor and transfer the reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ibuprofen by recrystallization or column chromatography.

  • Characterization: Characterize the final product by techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity.

Visualizations

Diagram 1: Proposed Catalytic Cycle

Catalytic_Cycle cluster_activation Catalyst Activation & Substrate Formation cluster_carbonylation Carbonylation Cycle Pd(II) Precursor Pd(II) Precursor Active Pd(0) Active Pd(0) Pd(II) Precursor->Active Pd(0) Reduction Oxidative Addition Oxidative Addition IBPE This compound IBPCl 1-(4-Isobutylphenyl)ethyl chloride IBPE->IBPCl HCl IBPCl->Oxidative Addition CO Insertion CO Insertion Oxidative Addition->CO Insertion CO Acyl-Pd Complex Acyl-Pd Complex CO Insertion->Acyl-Pd Complex Hydrolysis Hydrolysis (H2O) Acyl-Pd Complex->Hydrolysis Hydrolysis->Active Pd(0) Regeneration Ibuprofen Ibuprofen Hydrolysis->Ibuprofen

Caption: Proposed catalytic cycle for the synthesis of ibuprofen.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start reactor_prep Reactor Preparation (Clean, Assemble) start->reactor_prep charging Charge Reactor (Catalyst, Promoters, Solvent, Water) reactor_prep->charging inerting Inert with N2 charging->inerting substrate_add Add Substrate (IBPE) inerting->substrate_add pressurize Pressurize with CO substrate_add->pressurize reaction Heat and Stir (Controlled T & P) pressurize->reaction monitoring Monitor Progress (GC) reaction->monitoring cooldown Cool to Room Temperature reaction->cooldown depressurize Vent CO cooldown->depressurize workup Work-up (Extraction, Washing) depressurize->workup purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, IR, MP) purification->characterization end End characterization->end

Caption: General experimental workflow for ibuprofen synthesis.

References

Application Notes and Protocols: Asymmetric Synthesis of Chiral 1-(4-Isobutylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 1-(4-isobutylphenyl)ethanol, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. The synthesis of the precursor, 4'-isobutylacetophenone (B122872), is also described. Two primary methodologies for the enantioselective reduction of 4'-isobutylacetophenone are presented: biocatalytic reduction using whole microbial cells and chemocatalytic asymmetric transfer hydrogenation. These protocols are designed to offer researchers scalable and efficient routes to the desired chiral alcohol with high enantiomeric purity.

Introduction

Chiral this compound is a critical building block in the pharmaceutical industry, primarily for the synthesis of enantiomerically pure (S)-Ibuprofen, which exhibits greater therapeutic efficacy than its (R)-enantiomer. The asymmetric reduction of the prochiral ketone, 4'-isobutylacetophenone, is the most direct approach to obtaining this chiral alcohol. This note details two state-of-the-art methods for this transformation: a green and highly selective biocatalytic route and a robust chemocatalytic pathway.

Synthesis of Starting Material: 4'-Isobutylacetophenone

The necessary starting material, 4'-isobutylacetophenone, can be synthesized via Friedel-Crafts acylation of isobutylbenzene (B155976). A modern, environmentally friendly approach utilizes a solid acid catalyst, such as zeolite beta, to avoid the use of corrosive and stoichiometric amounts of aluminum chloride.

Experimental Protocol: Zeolite-Catalyzed Acylation
  • A mixture of isobutylbenzene (40 mmol), acetic anhydride (B1165640) (10 mmol), and Ce³⁺-exchanged microcrystalline zeolite beta-II catalyst (0.5 g) are stirred in a 50 ml round-bottomed flask under a nitrogen atmosphere.

  • The reaction mixture is heated to 130°C.

  • The reaction progress is monitored by Gas Chromatography (GC).

  • Upon completion (typically 2-24 hours), the reaction mixture is cooled to room temperature.

  • The catalyst is separated by filtration.

  • The crude product is obtained by distillation of the filtrate.

Asymmetric Synthesis of this compound

Two primary methods for the asymmetric reduction of 4'-isobutylacetophenone are presented below: biocatalytic reduction and asymmetric transfer hydrogenation.

Method 1: Biocatalytic Asymmetric Reduction

This method employs whole cells of the yeast Rhodotorula glutinis, which contains ketoreductases that exhibit high enantioselectivity for the reduction of aryl ketones to the corresponding (S)-alcohols.[1][2]

Experimental Protocol: Whole-Cell Bioreduction with Rhodotorula glutinis

Cell Culture and Immobilization:

  • Rhodotorula glutinis is cultured in a suitable medium (e.g., YM broth) and harvested in the exponential growth phase.

  • The cells are washed and can be used as free cells or immobilized in a matrix like calcium alginate for easier recovery and reuse.

Bioreduction:

  • In a reaction vessel, the biocatalyst (e.g., 6g wet weight of immobilized R. glutinis cells) is suspended in a buffer solution (e.g., phosphate (B84403) buffer, pH 6.5).

  • A co-substrate for cofactor regeneration, such as glucose, is added.

  • 4'-Isobutylacetophenone is added to the reaction mixture. The concentration should be optimized to avoid substrate inhibition.

  • The reaction is incubated at a controlled temperature (e.g., 32°C) with agitation (e.g., 200 rpm).

  • The reaction progress is monitored by HPLC or GC.

  • Upon completion, the biocatalyst is removed by filtration or centrifugation.

  • The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The chiral alcohol is purified by column chromatography.

Data Presentation: Biocatalytic Reduction of Substituted Acetophenones
EntrySubstrateBiocatalystProduct ConfigurationYield (%)Enantiomeric Excess (e.e.) (%)
1AcetophenoneRhodotorula glutinis EBK-10(S)79>99
24'-ChloroacetophenoneRhodotorula glutinis 16740(S)80>99
34'-FluoroacetophenoneRhodotorula glutinis 16740(S)62>99

Note: Data for entries 2 and 3 are for representative substituted acetophenones to demonstrate the catalyst's effectiveness.[1][3]

Method 2: Asymmetric Transfer Hydrogenation (ATH)

This method utilizes a chiral Ruthenium(II) catalyst, specifically a Noyori-type catalyst, for the asymmetric transfer hydrogenation of the ketone.[2][4] Formic acid/triethylamine (B128534) azeotrope or isopropanol (B130326) can be used as the hydrogen source.

Experimental Protocol: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation
  • To a solution of 4'-isobutylacetophenone in the hydrogen donor solvent (e.g., a 5:2 mixture of formic acid and triethylamine or 2-propanol), a chiral Ru(II) catalyst (e.g., RuCl--INVALID-LINK--) is added under an inert atmosphere. The substrate-to-catalyst molar ratio (S/C) is typically between 100 and 1000.

  • The reaction mixture is stirred at a controlled temperature (e.g., 28-40°C).

  • The progress of the reaction is monitored by TLC, GC, or HPLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., dichloromethane) and washed with water to remove the remaining formic acid and triethylamine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the chiral this compound.

Data Presentation: Asymmetric Transfer Hydrogenation of Aromatic Ketones
EntrySubstrateCatalystHydrogen DonorS/C RatioYield (%)e.e. (%)
1AcetophenoneRuCl--INVALID-LINK--HCOOH/NEt₃200>9997
2AcetophenoneRh(III)-TsDPENHCOOH/NEt₃-10098
3AcetophenoneRu(II)-TsDPEN2-propanol2009398

Note: The data presented is for the representative substrate acetophenone, as specific data for 4'-isobutylacetophenone was not available in the cited literature.[5][6]

Visualization of Workflows and Pathways

Diagrams

Asymmetric_Synthesis_Workflow cluster_start Starting Material Synthesis cluster_asymmetric Asymmetric Reduction cluster_bio Biocatalytic Route cluster_chemo Chemocatalytic Route start_mat Isobutylbenzene + Acetic Anhydride reaction1 Friedel-Crafts Acylation (Zeolite Beta Catalyst) start_mat->reaction1 ketone 4'-Isobutylacetophenone reaction1->ketone bio_reaction Asymmetric Bioreduction ketone->bio_reaction chemo_reaction Asymmetric Transfer Hydrogenation ketone->chemo_reaction bio_catalyst Rhodotorula glutinis (whole cells) bio_catalyst->bio_reaction product Chiral this compound bio_reaction->product chemo_catalyst Chiral Ru(II) Catalyst (e.g., Ru-TsDPEN) chemo_catalyst->chemo_reaction chemo_reaction->product

Caption: Overall workflow for the asymmetric synthesis of chiral this compound.

Biocatalytic_Reduction_Pathway ketone 4'-Isobutylacetophenone enzyme Ketoreductase (from R. glutinis) ketone->enzyme Substrate Binding alcohol (S)-1-(4-Isobutylphenyl)ethanol enzyme->alcohol Product Release nadp NADP+ enzyme->nadp nadph NADPH nadph->enzyme gdh Glucose Dehydrogenase nadp->gdh glucose Glucose glucose->gdh gluconolactone Gluconolactone gdh->nadph Cofactor Regeneration gdh->gluconolactone

Caption: Biocatalytic reduction pathway with cofactor regeneration.

ATH_Mechanism_Simplified cluster_transition_state Transition State catalyst [Ru(II)-TsDPEN] hydride_complex [Ru(II)-H-TsDPEN] catalyst->hydride_complex Forms active hydride h_donor Hydrogen Donor (e.g., HCOOH) h_donor->hydride_complex hydride_complex->catalyst Regenerates catalyst ts [Ketone---H---Ru-TsDPEN] hydride_complex->ts ketone 4'-Isobutylacetophenone product Chiral Alcohol ketone->product Hydrogen Transfer ketone->ts ts->product

Caption: Simplified mechanism of asymmetric transfer hydrogenation.

References

Application Notes and Protocols for 1-(4-Isobutylphenyl)ethanol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the direct application of 1-(4-Isobutylphenyl)ethanol as an active agrochemical agent is limited. The following application notes and protocols are based on its recognized role as a chemical intermediate and the potential for its derivatives to exhibit bioactive properties relevant to agrochemical research.

Introduction

This compound is an aromatic alcohol recognized primarily as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[1][2] However, its structural features, including a lipophilic isobutylphenyl group and a reactive hydroxyl moiety, make it a valuable precursor for creating novel bioactive molecules with potential applications in agriculture.[] In agrochemical research, this compound can be derivatized to produce compounds with potential pesticidal or herbicidal activity, such as phenolic esters and aromatic ethers, which are effective in pest control.[]

This document provides an overview of the potential applications of this compound in agrochemical research, along with generalized experimental protocols for the synthesis and screening of its derivatives.

Application Notes

Synthesis of Novel Agrochemical Candidates

This compound serves as a versatile starting material for the synthesis of a variety of potential agrochemicals. The hydroxyl group can be readily esterified or etherified to introduce different functional groups, which can modulate the biological activity, selectivity, and physicochemical properties of the resulting compounds.

  • Potential Applications:

    • Fungicides: Esterification with antifungal pharmacophores or moieties known to disrupt fungal cell membranes or metabolic pathways.

    • Insecticides: Derivatization to create compounds that act as neurotoxins, growth regulators, or feeding deterrents in insects.

    • Herbicides: Synthesis of derivatives that may inhibit plant-specific enzymes or disrupt essential physiological processes in weeds.

Structure-Activity Relationship (SAR) Studies

The isobutylphenyl scaffold of this compound provides a consistent chemical backbone for conducting SAR studies. By systematically modifying the molecule (e.g., at the hydroxyl position or on the aromatic ring) and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for desired agrochemical effects.

Precursor for Bioactive Molecules

As a precursor, this compound is a building block for more complex molecules with potential pesticidal or herbicidal properties.[] Its structural stability and functional reactivity support its derivatization into various chemical classes for screening in agrochemical discovery programs.

Quantitative Data

Table 1: Hypothetical Agrochemical Activity of a this compound Derivative (Compound X)

Target OrganismAssay TypeEndpointValue
Botrytis cinerea (Gray Mold)Mycelial Growth InhibitionEC₅₀15.2 µg/mL
Myzus persicae (Green Peach Aphid)Contact ToxicityLC₅₀ (48h)25.8 mg/L
Amaranthus retroflexus (Redroot Pigweed)Pre-emergent Herbicidal ActivityGR₅₀50 g a.i./ha
Setaria faberi (Giant Foxtail)Post-emergent Herbicidal Activity% Inhibition @ 100 g a.i./ha85%

EC₅₀: Effective concentration causing 50% inhibition. LC₅₀: Lethal concentration causing 50% mortality. GR₅₀: Concentration causing a 50% reduction in growth.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and screening of agrochemical candidates derived from this compound.

Protocol 1: Synthesis of a Hypothetical Ester Derivative

This protocol describes a general method for the esterification of this compound with an acyl chloride to produce a potential agrochemical candidate.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Synthesis Workflow for a this compound Derivative

G A 1. Dissolve this compound and base in anhydrous DCM B 2. Cool to 0°C A->B C 3. Add Acyl Chloride B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Aqueous Workup (Wash with NaHCO3 and Brine) D->E F 6. Dry and Concentrate E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Product (NMR, MS) G->H

A generalized workflow for the synthesis of an ester derivative.

Protocol 2: In Vitro Antifungal Assay

This protocol outlines a method to assess the fungicidal activity of a this compound derivative against a plant pathogenic fungus.

Materials:

  • Test compound (dissolved in DMSO or acetone)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Fungal culture (e.g., Botrytis cinerea)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60 °C.

  • Add the test compound to the molten PDA at various final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Include a solvent control (DMSO or acetone) and a negative control (no compound).

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Take a 5 mm mycelial plug from the edge of an actively growing fungal culture using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubate the plates at 25 °C in the dark.

  • Measure the colony diameter at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] × 100

    • Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • Determine the EC₅₀ value by probit analysis of the concentration-response data.

Diagram 2: Workflow for In Vitro Antifungal Screening

G A Prepare PDA with Test Compound at Various Concentrations B Pour into Petri Dishes A->B C Inoculate with Fungal Mycelial Plug B->C D Incubate at 25°C C->D E Measure Colony Diameter D->E F Calculate Percent Inhibition and EC50 Value E->F

A standard workflow for assessing antifungal activity in vitro.

Protocol 3: Herbicidal Activity Screening (Post-emergence)

This protocol provides a general method for evaluating the post-emergence herbicidal activity of a derivative in a greenhouse setting.

Materials:

  • Test compound

  • Acetone and Tween-20 (as a surfactant)

  • Weed species (e.g., Amaranthus retroflexus, Setaria faberi) grown in pots to the 2-4 leaf stage

  • Spray chamber or handheld sprayer

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare the final spray solution by diluting the stock solution with water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired application rates (e.g., 50, 100, 200 g a.i./ha). Include a solvent-only control.

  • Uniformly spray the weed seedlings with the test solutions in a spray chamber calibrated to deliver a specific volume.

  • Transfer the treated plants to a greenhouse and maintain under optimal growing conditions.

  • Visually assess phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at 3, 7, and 14 days after treatment (DAT) using a rating scale (e.g., 0 = no effect, 100 = complete kill).

  • At 14 DAT, harvest the above-ground biomass, dry in an oven, and weigh to determine the fresh and dry weight reduction compared to the control.

  • Calculate the percentage of growth inhibition and determine the GR₅₀ value if multiple rates are tested.

Diagram 3: Logical Relationship in Agrochemical Discovery

G cluster_0 Synthesis & Screening cluster_1 Biological Evaluation A This compound (Precursor) B Chemical Derivatization (e.g., Esterification) A->B C Library of Novel Compounds B->C D Primary Screening (Fungicidal, Insecticidal, Herbicidal) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F F->B Feedback for New Derivatives

The iterative process of agrochemical discovery and optimization.

References

Application of 1-(4-Isobutylphenyl)ethanol in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Isobutylphenyl)ethanol is an aromatic alcohol that holds potential as a monomeric unit or a functional additive in the field of polymer chemistry.[1] Its unique structure, featuring a rigid isobutylphenyl group and a reactive hydroxyl functionality, allows for the synthesis of specialty polymers with tailored properties. The aromatic component can impart thermal stability and mechanical strength, while the hydroxyl group serves as a site for crosslinking, esterification, or other post-polymerization modifications.[1] These characteristics make it a candidate for developing advanced materials for applications such as protective coatings, high-performance adhesives, and composites.[1]

While the direct polymerization of this compound is not extensively documented in publicly available literature, its structural similarity to other functionalized styrenic monomers, such as 4-vinylbenzyl alcohol, allows for the extrapolation of potential polymerization methods and expected polymer properties. This document provides an overview of its potential applications, along with detailed experimental protocols and representative data based on analogous polymer systems.

Potential Applications in Polymer Chemistry

The incorporation of this compound into polymer chains can be envisaged to enhance several key properties:

  • Thermal Stability: The bulky, aromatic isobutylphenyl group can increase the glass transition temperature (Tg) and thermal stability of polymers by restricting chain mobility.

  • Mechanical Strength: The rigid aromatic rings integrated into the polymer backbone can contribute to increased tensile strength and modulus.[1]

  • Adhesion: The hydroxyl groups can improve adhesion to various substrates through hydrogen bonding and potential covalent linkages.

  • Chemical Resistance: The hydrophobic nature of the isobutylphenyl group can enhance the resistance of the resulting polymer to water and other polar solvents.[1]

  • Functionalization: The hydroxyl group provides a reactive handle for further chemical modifications, such as grafting other polymer chains or attaching specific functional molecules, which is particularly relevant in the development of materials for biomedical and pharmaceutical applications.

These properties suggest the utility of polymers derived from or containing this compound in the following areas:

  • Specialty Coatings: For applications requiring high durability, thermal resistance, and chemical inertness.

  • Adhesives: As a component to improve bond strength and thermal performance.

  • Composites: As a matrix material or additive to enhance the performance of composite materials.

  • Biomedical Materials: The potential for functionalization opens avenues for creating biocompatible surfaces, drug delivery vehicles, or scaffolds for tissue engineering, although this area remains largely unexplored.

Experimental Protocols

Due to the limited availability of specific polymerization protocols for this compound, the following section details a representative procedure for the free-radical polymerization of a structurally analogous monomer, 4-vinylbenzyl alcohol. This protocol can serve as a starting point for the development of polymerization processes for this compound.

Synthesis of Poly(4-vinylbenzyl alcohol) via Free-Radical Polymerization (Analogous Protocol)

This protocol describes the synthesis of poly(4-vinylbenzyl alcohol) using a free-radical initiator.

Materials:

  • 4-Vinylbenzyl alcohol (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve 4-vinylbenzyl alcohol (e.g., 5.0 g, 37.3 mmol) and AIBN (e.g., 0.061 g, 0.37 mmol, 1 mol% relative to monomer) in anhydrous DMF (e.g., 25 mL).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: After the final thaw, backfill the flask with nitrogen gas. Place the flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours.

  • Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of methanol (e.g., 500 mL) with vigorous stirring.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Drying: Dry the polymer in a vacuum oven at 60°C to a constant weight.

  • Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_analysis Characterization prep Dissolve Monomer & Initiator in DMF degas Freeze-Pump-Thaw (3 cycles) prep->degas react Heat to 70°C under N2 for 24h degas->react Inert Atmosphere precipitate Precipitate in Methanol react->precipitate filtrate Vacuum Filtration precipitate->filtrate dry Dry under Vacuum filtrate->dry analysis GPC (Mn, PDI) NMR (Structure) dry->analysis

Figure 1: Experimental workflow for the synthesis of poly(4-vinylbenzyl alcohol).

Quantitative Data

The following table summarizes representative data for polymers synthesized from analogous styrenic monomers. These values provide an estimate of the properties that might be expected for polymers incorporating this compound.

PropertyPoly(4-vinylbenzyl alcohol)Polystyrene (for comparison)Expected Influence of Isobutylphenyl Group
Molecular Weight (Mn, g/mol ) 10,000 - 50,000 (typical for free-radical)100,000 - 400,000 (typical commercial grades)Likely to be in a similar range to analogous functional styrenes, depending on polymerization method.
Polydispersity Index (PDI) 1.5 - 2.5 (typical for free-radical)2.0 - 5.0 (for free-radical)1.5 - 2.5, controllable with advanced techniques.
Glass Transition Temp. (Tg, °C) ~120 - 140[2]~100Potentially higher due to the bulky side group, leading to increased thermal stability.
Solubility Soluble in polar aprotic solvents (DMF, DMSO), insoluble in water and methanol.[2]Soluble in aromatic hydrocarbons, chlorinated hydrocarbons, and some esters.Expected to be soluble in common organic solvents, with reduced polarity compared to poly(4-vinylbenzyl alcohol).

Logical Relationships and Pathways

The versatility of this compound as a monomer stems from its dual chemical nature. The following diagram illustrates the logical relationship between its structure and its potential to form various polymer architectures.

logical_relationship cluster_features Key Structural Features cluster_polymers Potential Polymer Architectures monomer This compound vinyl_analogue Vinyl Analogue (Hypothetical) monomer->vinyl_analogue Dehydration hydroxyl Hydroxyl Group monomer->hydroxyl homopolymer Homopolymer vinyl_analogue->homopolymer copolymer Copolymer vinyl_analogue->copolymer crosslinked Crosslinked Network hydroxyl->crosslinked functionalized Functionalized Polymer hydroxyl->functionalized

Figure 2: Relationship between monomer structure and potential polymer types.

Conclusion

This compound presents an interesting, yet underexplored, opportunity in polymer chemistry. Its structure suggests that it could be a valuable component for creating specialty polymers with enhanced thermal and mechanical properties, as well as providing a route for further functionalization. While direct experimental data is scarce, analogies to similar styrenic monomers provide a solid foundation for future research and development in this area. The protocols and data presented herein offer a starting point for scientists and researchers to investigate the potential of this compound in the design of novel polymeric materials.

References

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-(4-isobutylphenyl)ethanol via Sodium Borohydride Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the reduction of 4'-isobutylacetophenone (B122872) to 1-(4-isobutylphenyl)ethanol, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. The primary reducing agent detailed is sodium borohydride (B1222165) (NaBH₄), a mild and selective reagent for the reduction of aldehydes and ketones.[1][2] This application note includes detailed experimental procedures, data presentation in tabular format for easy comparison of various reaction conditions, and visual diagrams of the reaction mechanism and experimental workflow to ensure clarity and reproducibility.

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. Sodium borohydride is a widely used reagent for this purpose due to its high selectivity, operational simplicity, and mild reaction conditions.[1][3] It selectively reduces aldehydes and ketones without affecting less reactive carbonyl groups such as esters, amides, or carboxylic acids.[2] The synthesis of this compound from 4'-isobutylacetophenone is a critical step in many pharmaceutical manufacturing processes. This protocol offers a reliable and efficient method for this conversion.

Data Presentation

Table 1: Reaction Conditions for the Reduction of 4'-isobutylacetophenone
Starting MaterialReducing AgentSolventTemp. (°C)Time (min)Yield (%)Reference
p-isobutylacetophenoneSodium borohydrideMethanol (B129727)Room Temp.1087.2[4]
Table 2: Comparative Data for Sodium Borohydride Reduction of Aromatic Ketones
KetoneCo-reagent/ConditionsSolventTime (min)Yield (%)Reference
Acetophenone(NH₄)₂SO₄wet-THF90-12094-97[5][6]
3-NitroacetophenoneNoneEthanolNot specifiedNot specified[7]
9H-Fluoren-9-oneNoneMethanolNot specifiedNot specified[7]
AcetophenoneNoneMethanol5-10Not specified[8]

Experimental Protocols

Materials and Equipment
  • 4'-Isobutylacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 10% Hydrochloric acid (HCl)

  • Petroleum ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • NMR spectrometer

  • IR spectrometer

Detailed Experimental Procedure

A solution of 4'-isobutylacetophenone (1.20 mL), methanol (3.00 mL), and sodium borohydride (0.2509 g) was combined in a separatory funnel and allowed to react for 10 minutes.[4] Following the reaction period, a 10% HCl solution (10.0 mL) was carefully added to quench the excess sodium borohydride.[4] The product was then extracted using petroleum ether.[4] The organic layer was collected and dried over anhydrous sodium sulfate to yield 1.002 g (87.2%) of this compound.[4]

Characterization of this compound

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (300MHz, CDCl₃): δ 7.281 (2H, m, J = 4.0 Hz), δ 7.174 (2H, m, J = 4.0 Hz), δ 4.855 (1H, s, J =0.92Hz), δ 2.714 (3H, q, J =2.2Hz), δ 2.554 (2H, t, J = 2.8 Hz), δ 1.795 (1H, q, J = 2.7 Hz), δ 1.484 (1H, m, J =2.8Hz), δ 0.976 (6H, q, J =6.1Hz).[4]

  • ¹³C NMR (300 MHz, CDCl₃): 143.325, 140.684, 129.143, 125.357, 70.034, 45.196, 30.343, 25.076, 22.725, 22.465.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol, and the disappearance of the strong carbonyl (C=O) absorption from the starting ketone, which is typically observed around 1685 cm⁻¹.

Mandatory Visualizations

ReactionMechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation ketone 4'-Isobutylacetophenone alkoxide Alkoxide Intermediate ketone->alkoxide + H⁻ borohydride BH₄⁻ (from NaBH₄) alkoxide_step2 Alkoxide Intermediate product This compound alkoxide_step2->product + H⁺ from MeOH methanol Methanol (Solvent) methoxyborane [BH₃(OCH₃)]⁻

Caption: Reaction mechanism of ketone reduction by sodium borohydride.

ExperimentalWorkflow start Start reagents Combine 4'-Isobutylacetophenone, Sodium Borohydride, and Methanol start->reagents reaction Stir at Room Temperature for 10 minutes reagents->reaction quench Quench with 10% HCl reaction->quench extraction Extract with Petroleum Ether quench->extraction drying Dry Organic Layer with Anhydrous Sodium Sulfate extraction->drying filtration Filter to Remove Drying Agent drying->filtration evaporation Evaporate Solvent (Rotary Evaporator) filtration->evaporation product Obtain this compound evaporation->product analysis Characterize Product (NMR, IR) product->analysis end End analysis->end

Caption: Experimental workflow for the synthesis of this compound.

References

Green Synthesis of 1-(4-Isobutylphenyl)ethanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the green synthesis of 1-(4-isobutylphenyl)ethanol, a key intermediate in the production of Ibuprofen. The methods outlined herein focus on environmentally benign approaches, including catalytic hydrogenation with recyclable catalysts and biocatalysis, offering sustainable alternatives to traditional synthetic routes. These protocols are designed for researchers, scientists, and professionals in drug development seeking to implement greener chemical processes.

Overview of Green Synthesis Methods

The synthesis of this compound is a critical step in the greener, three-step synthesis of Ibuprofen. This process begins with the Friedel-Crafts acylation of isobutylbenzene, followed by the hydrogenation of the resulting 4-isobutylacetophenone to this compound, and finally, carbonylation to yield Ibuprofen. This modern approach significantly reduces waste compared to the original six-step synthesis.

This document details three primary green methods for the hydrogenation of 4-isobutylacetophenone:

  • Solvent-Free Catalytic Hydrogenation with Raney Nickel: This method eliminates the use of organic solvents, a key principle of green chemistry.

  • Selective Hydrogenation with Sodium-Promoted Palladium on Carbon (Pd/C): This approach utilizes a highly efficient and selective catalyst, leading to high product yields under mild conditions.

  • Biocatalytic Reduction using Daucus carota (Carrot Root): This innovative method employs a whole-cell biocatalyst, offering a renewable and environmentally friendly pathway to the desired alcohol.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described green synthesis methods, allowing for easy comparison of their efficacy and reaction conditions.

MethodCatalystSolventTemperature (°C)Pressure (psig)Reaction Time (h)Yield (%)
Solvent-Free Catalytic HydrogenationRaney NickelNone40 - 80200 - 10001.0 - 4.0High
Selective Catalytic HydrogenationSodium-promoted 5% Pd/CNot specified70290 (20 bar)Not specified>96
Biocatalytic ReductionDaucus carota (whole cells)WaterRoom TemperatureAmbient48High

Experimental Protocols

Protocol 1: Solvent-Free Hydrogenation using Raney Nickel

This protocol describes the hydrogenation of 4-isobutylacetophenone in the absence of a solvent, a significant green advantage that simplifies product purification and reduces chemical waste.[1]

Materials:

  • 4-isobutylacetophenone (IBAP)

  • Treated activated sponge nickel catalyst (Raney Nickel), wetted with a protective liquid (e.g., water)

  • Organic washing liquid (e.g., isopropanol)

  • Hydrogen gas

  • Pressurized reaction vessel (autoclave)

Procedure:

  • Catalyst Preparation:

    • Wash the water-wetted Raney Nickel catalyst with an organic washing liquid in which the protective liquid is soluble (e.g., isopropanol). This treatment is crucial for increasing the conversion of IBAP and the yield of the desired product.

    • Optionally, the catalyst can be subsequently washed with IBAP or the product, this compound, before use.

  • Hydrogenation Reaction:

    • Charge the pressurized reaction vessel with 4-isobutylacetophenone and the treated Raney Nickel catalyst. The catalyst amount can range from 1 to 30 wt% based on the total weight of the reactor mass.[1]

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to a pressure between 200 and 1000 psig.[1]

    • Heat the reaction mixture to a temperature between 40 and 80°C.[1]

    • Maintain the reaction under these conditions with stirring for 1.0 to 4.0 hours.[1]

    • Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Product Isolation:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can be recovered and potentially reused.

    • The filtrate, being the neat product, can be further purified if necessary by distillation.

Protocol 2: Selective Hydrogenation using Sodium-Promoted Pd/C

This method utilizes a highly efficient sodium-promoted palladium on carbon catalyst to achieve a high yield of this compound under mild conditions.[2][3][4]

Materials:

  • 4-isobutylacetophenone (4-IBAP)

  • 5% Palladium on Carbon (Pd/C)

  • Sodium salt solution (for promotion)

  • Hydrogen gas

  • Suitable reaction vessel

Procedure:

  • Catalyst Preparation (Post-impregnation):

    • A precipitation and deposition method is used to initially prepare the Pd/C catalyst.

    • Sodium is then promoted onto the Pd/C catalyst via post-impregnation, with the sodium content being varied to optimize the reaction.

  • Hydrogenation Reaction:

    • In a suitable reaction vessel, combine 4-isobutylacetophenone with the sodium-promoted 5% Pd/C catalyst.

    • Pressurize the vessel with hydrogen gas to 20 bar (approximately 290 psig).[4]

    • Heat the reaction mixture to 70°C.[4]

    • Stir the reaction mixture under these conditions until the reaction is complete. The reaction time will depend on the specific catalyst preparation and substrate-to-catalyst ratio.

    • A study using this method reported a 100% conversion of acetophenone (B1666503) with 96.4% selectivity for the corresponding alcohol.[4]

  • Product Isolation:

    • Upon completion, cool the reaction vessel and vent the hydrogen gas.

    • Separate the catalyst from the reaction mixture by filtration. The catalyst can be recovered for potential reuse.

    • The resulting product can be purified by standard laboratory techniques such as distillation or chromatography.

Protocol 3: Biocatalytic Reduction using Daucus carota

This protocol employs whole cells of Daucus carota (carrot) as a biocatalyst for the enantioselective reduction of 4-isobutylacetophenone. This method is performed in an aqueous medium at room temperature, making it a highly sustainable and environmentally friendly process.[5]

Materials:

Procedure:

  • Biocatalyst Preparation:

    • Obtain fresh carrots from a local market.

    • Wash the carrots thoroughly with running water.

    • Cut the carrots into slices of approximately 0.5 cm thickness.

    • Immerse the carrot slices in a 1% sodium hypochlorite solution for a short period to sterilize the surface, then rinse with sterile water.

  • Bioreduction Reaction:

    • In a 125 mL Erlenmeyer flask, place a specific amount of the prepared carrot slices (e.g., 10 g).[5]

    • Add 40 mL of sterile water to the flask.[5]

    • Add 4-isobutylacetophenone to the flask. A typical substrate loading is around 100 mg.[5]

    • Place the flask in an orbital shaker set at 35°C and 150 rpm.[5]

    • Allow the reaction to proceed for up to 72 hours.[5]

    • The progress of the reaction can be monitored by taking small aliquots of the aqueous phase and extracting with ethyl acetate for GC analysis.

  • Product Isolation and Purification:

    • After the desired conversion is achieved, filter the reaction mixture to remove the carrot biomass.

    • Extract the aqueous filtrate with ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound.

    • The product can be further purified by column chromatography if required.

Visualizations

Reaction Pathway

ReactionPathway IBAP 4-Isobutylacetophenone IBPE This compound IBAP->IBPE Reduction Reagents Reducing Agent (e.g., H2/Catalyst, Biocatalyst) Reagents->IBPE

Caption: General reaction pathway for the reduction of 4-isobutylacetophenone.

Experimental Workflow: Solvent-Free Catalytic Hydrogenation

Workflow_RaneyNi start Start catalyst_prep Prepare Raney Ni Catalyst (Wash with Organic Solvent) start->catalyst_prep charge_reactor Charge Reactor with IBAP and Catalyst catalyst_prep->charge_reactor hydrogenation Hydrogenate (40-80°C, 200-1000 psig) charge_reactor->hydrogenation monitoring Monitor Reaction Progress (GC/TLC) hydrogenation->monitoring workup Cool, Vent, and Filter monitoring->workup product This compound workup->product

Caption: Experimental workflow for solvent-free hydrogenation with Raney Nickel.

Experimental Workflow: Biocatalytic Reduction

Workflow_Biocatalysis start Start prepare_biocatalyst Prepare Carrot Slices (Wash, Cut, Sterilize) start->prepare_biocatalyst setup_reaction Set up Reaction (Carrots, Water, IBAP) prepare_biocatalyst->setup_reaction incubation Incubate on Orbital Shaker (35°C, 150 rpm, 72h) setup_reaction->incubation monitoring Monitor Reaction Progress (GC) incubation->monitoring extraction Filter and Extract with Ethyl Acetate monitoring->extraction purification Dry and Evaporate Solvent extraction->purification product This compound purification->product

Caption: Experimental workflow for biocatalytic reduction using Daucus carota.

References

Application Notes and Protocols: 1-(4-Isobutylphenyl)ethanol as a Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(4-Isobutylphenyl)ethanol is a pivotal precursor in the synthesis of numerous bioactive molecules, most notably the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241).[][2] Its chemical structure, featuring a chiral center and a reactive hydroxyl group, makes it a versatile starting material for the development of various pharmacologically active compounds.[] These notes provide detailed applications and experimental protocols for the synthesis of bioactive molecules derived from this compound, with a primary focus on the synthesis of ibuprofen. Additionally, the underlying mechanism of action for ibuprofen is detailed.

I. Synthesis of this compound

The common and efficient method for synthesizing this compound is through the reduction of 4'-isobutylacetophenone (B122872). Various reducing agents and catalytic systems can be employed for this transformation.

Experimental Protocol 1: Reduction of 4'-Isobutylacetophenone using Sodium Borohydride (B1222165)

This protocol outlines a laboratory-scale synthesis of this compound via the reduction of 4'-isobutylacetophenone with sodium borohydride.

Materials:

  • 4'-Isobutylacetophenone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 10% Hydrochloric acid (HCl) solution

  • Petroleum ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a separatory funnel, dissolve 1.20 mL of p-isobutylacetophenone in 3.00 mL of methanol.[3][4]

  • Carefully add 0.2509 g of sodium borohydride to the solution and allow the mixture to stand for 10 minutes at room temperature.[3][4]

  • After the reaction period, cautiously add 10.0 mL of a 10% HCl solution to quench the unreacted sodium borohydride.[3][4]

  • Extract the product using petroleum ether.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The solvent can be removed under reduced pressure to yield this compound. A reported yield for this method is 87.2%.[3][4]

Experimental Protocol 2: Catalytic Hydrogenation of 4'-Isobutylacetophenone

This protocol describes a method for producing 1-(4'-isobutylphenyl)ethanol by hydrogenating 4'-isobutylacetophenone using a Raney nickel catalyst in the absence of a solvent.[2][5]

Materials:

  • 4'-Isobutylacetophenone (IBAP)

  • Treated Raney nickel catalyst

  • Hydrogen gas (H₂)

  • Autoclave or suitable hydrogenation reactor

Procedure:

  • Charge a 500 cc reactor with 225 g (1.26 mol) of 4'-isobutylacetophenone (IBAP) and 10 g (4.7 mmol) of 5% Pd/C catalyst (as an alternative to Raney Nickel).[6]

  • Purge the autoclave three times with nitrogen gas (100 psig) and twice with hydrogen gas (100 psig).[6]

  • Pressurize the reactor to 125 psig with hydrogen gas.[6]

  • Stir the reaction mixture at room temperature until the absorption of hydrogen ceases.[6]

  • Filter the catalyst from the crude mixture.

  • The resulting product is this compound (IBPE). A reported purity of 92% IBPE was achieved with this method.[6] Further purification can be done by distillation under reduced pressure.[6]

II. Synthesis of Ibuprofen from this compound

The conversion of this compound to ibuprofen is a critical step in modern, greener synthetic routes. The most prominent method is the palladium-catalyzed carbonylation.

The BHC/Hoechst Celanese Greener Synthesis of Ibuprofen

This process involves a three-step synthesis starting from isobutylbenzene, with the carbonylation of this compound being the key final step.[7]

Experimental Workflow: Greener Synthesis of Ibuprofen

G cluster_0 Step 1: Acylation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Carbonylation isobutylbenzene Isobutylbenzene isobutylacetophenone 4'-Isobutylacetophenone isobutylbenzene->isobutylacetophenone HF acetic_anhydride Acetic Anhydride acetic_anhydride->isobutylacetophenone isobutylacetophenone_2 4'-Isobutylacetophenone isobutylphenylethanol This compound isobutylacetophenone_2->isobutylphenylethanol H2, Raney Ni or Pd/C isobutylphenylethanol_2 This compound ibuprofen Ibuprofen isobutylphenylethanol_2->ibuprofen CO, Pd catalyst

Caption: A three-step greener synthesis of Ibuprofen.

Experimental Protocol 3: Palladium-Catalyzed Carbonylation of this compound to Ibuprofen

This protocol is based on the principles of the Hoechst Celanese process for ibuprofen synthesis.

Materials:

  • This compound (IBPE)

  • Carbon monoxide (CO)

  • Palladium catalyst (e.g., a palladium compound with a phosphine (B1218219) ligand)[6][8]

  • Acidic aqueous medium (e.g., containing hydrochloric acid)[6]

  • High-pressure reactor

Procedure:

  • Charge a high-pressure reactor with 1-(4'-isobutylphenyl)ethanol (IBPE), an acidic aqueous medium, and a palladium catalyst complexed with a phosphine ligand.[6] The reaction medium should contain at least 10% water by weight of the initial IBPE.[6]

  • Pressurize the reactor with carbon monoxide to at least 500 psig.[6]

  • Heat the reaction mixture to a temperature of at least 10°C.[6]

  • Maintain the reaction under these conditions until the carbonylation is complete.

  • After the reaction, the mixture is worked up to isolate ibuprofen.

Quantitative Data for Ibuprofen Synthesis:

ParameterValueReference
Starting MaterialThis compound[6]
CatalystPalladium compound with phosphine ligand[6]
CO PressureAt least 500 psig[6]
TemperatureAt least 10°C[6]
MediumAcidic aqueous[6]

III. Bioactivity of Ibuprofen and Mechanism of Action

Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7]

Signaling Pathway: Ibuprofen's Mechanism of Action

Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits

Caption: Inhibition of COX enzymes by Ibuprofen.

IV. Other Bioactive Molecules and Derivatives

Derivatives of this compound are being explored for various pharmacological activities beyond the anti-inflammatory effects of ibuprofen. Researchers are investigating these derivatives for enhanced anti-inflammatory properties, potentially with fewer gastrointestinal side effects, by modifying the core structure to improve potency and selectivity for COX enzymes.[] The lipophilic nature of the isobutylphenyl group is advantageous for bioavailability.[]

V. Conclusion

This compound is a crucial and versatile precursor in the synthesis of bioactive molecules, with its most significant application being the production of ibuprofen. The development of greener synthetic routes, such as the palladium-catalyzed carbonylation, highlights the ongoing efforts to improve the efficiency and environmental impact of pharmaceutical manufacturing. Further research into the derivatives of this compound holds promise for the discovery of new therapeutic agents with improved pharmacological profiles.

References

Application Notes and Protocols for Quantifying 1-(4-Isobutylphenyl)ethanol in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-(4-isobutylphenyl)ethanol, a key intermediate in the synthesis of ibuprofen, within a reaction mixture. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detection (GC-FID), and UV-Vis Spectrophotometry are designed to ensure accurate and precise quantification for process monitoring, quality control, and research applications.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is presented here for its determination.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Elution:

    Time (min) % A % B
    0 60 40
    10 20 80
    15 20 80
    15.1 60 40

    | 20 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

1.2. Reagent and Sample Preparation:

  • Diluent: A mixture of acetonitrile and water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Withdraw a representative sample from the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute a known volume or weight of the reaction mixture with the diluent to bring the concentration of this compound within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.[1][2][3]

Data Presentation: HPLC Method Validation Parameters
ParameterTypical Performance
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2%

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

GC-FID is a powerful technique for the separation and quantification of volatile and thermally stable compounds. This method is suitable for the analysis of this compound.

Experimental Protocol

2.1. Instrumentation and Chromatographic Conditions:

  • GC System: A standard gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A polar capillary column such as a DB-WAX or HP-INNOWAX (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL

2.2. Reagent and Sample Preparation:

  • Solvent: Dichloromethane or a similar low-boiling solvent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to obtain concentrations ranging from 5 µg/mL to 200 µg/mL.

  • Sample Preparation:

    • Withdraw a representative sample from the reaction mixture.

    • Quench the reaction if necessary.

    • Perform a liquid-liquid extraction if the reaction matrix is complex or contains non-volatile components. Extract a known amount of the reaction mixture with the chosen solvent.

    • Alternatively, for cleaner reaction mixtures, dilute a known volume or weight of the mixture directly with the solvent to bring the analyte concentration into the calibration range.

    • Filter the prepared sample through a 0.45 µm syringe filter if necessary.

Data Presentation: GC-FID Method Validation Parameters
ParameterTypical Performance
Linearity Range 5 - 200 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~1.5 µg/mL
Limit of Quantification (LOQ) ~5 µg/mL
Accuracy (Recovery) 97 - 103%
Precision (RSD) < 3%

UV-Vis Spectrophotometric Method

UV-Vis spectrophotometry offers a simpler and more rapid, though less specific, method for the quantification of this compound, which can be useful for at-line monitoring or preliminary analysis.

Experimental Protocol

3.1. Instrumentation:

  • Spectrophotometer: A UV-Vis spectrophotometer capable of scanning in the range of 200-400 nm.

3.2. Reagent and Sample Preparation:

  • Solvent: Methanol or Ethanol (HPLC grade).

  • Determination of λmax:

    • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent.

    • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve it in 100 mL of the solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to create a calibration curve (e.g., 2, 5, 10, 15, 20 µg/mL).

  • Sample Preparation:

    • Withdraw a representative sample from the reaction mixture.

    • Dilute a known amount of the reaction mixture with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Ensure the final solution is clear and free of particulates. Centrifugation or filtration may be necessary.

3.3. Measurement:

  • Set the spectrophotometer to the predetermined λmax.

  • Measure the absorbance of the blank (solvent), the working standard solutions, and the prepared sample solutions.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Data Presentation: UV-Vis Method Validation Parameters
ParameterTypical Performance
Linearity Range 2 - 20 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~2 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD) < 5%

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Quantification cluster_data Data Processing ReactionMixture Reaction Mixture Sample Dilution1 Dilution ReactionMixture->Dilution1 ReferenceStandard Reference Standard Dilution2 Dilution ReferenceStandard->Dilution2 Filtration Filtration (0.45 µm) Dilution1->Filtration WorkingStandards Working Standards Dilution2->WorkingStandards PreparedSample Prepared Sample Filtration->PreparedSample HPLC HPLC Analysis WorkingStandards->HPLC GCFID GC-FID Analysis WorkingStandards->GCFID UVVis UV-Vis Analysis WorkingStandards->UVVis PreparedSample->HPLC PreparedSample->GCFID PreparedSample->UVVis CalibrationCurve Calibration Curve Generation HPLC->CalibrationCurve GCFID->CalibrationCurve UVVis->CalibrationCurve Quantification Quantification of Analyte CalibrationCurve->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of this compound.

Logical Relationship of Analytical Methods

logical_relationship Analyte This compound in Reaction Mixture HPLC HPLC (High Specificity, High Sensitivity) Analyte->HPLC Recommended GCFID GC-FID (For Volatile Analytes) Analyte->GCFID Alternative UVVis UV-Vis (Rapid Screening, Lower Specificity) Analyte->UVVis Preliminary Quantification Accurate Quantification HPLC->Quantification GCFID->Quantification UVVis->Quantification

Caption: Selection logic for the analytical method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Isobutylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and address common issues encountered during the synthesis of 1-(4-isobutylphenyl)ethanol, a key intermediate in the production of Ibuprofen.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the reduction of 4'-isobutylacetophenone (B122872). The primary laboratory and industrial techniques include:

  • Catalytic Hydrogenation: This method employs a catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), to reduce the ketone using hydrogen gas. It is known for its high efficiency and atom economy, making it suitable for large-scale production.

  • Sodium Borohydride (B1222165) (NaBH₄) Reduction: A widely used method in laboratory settings, sodium borohydride is a mild and selective reducing agent that converts ketones to secondary alcohols. It is valued for its operational simplicity.

  • Grignard Reaction: This approach involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 4-isobutylbenzaldehyde (B42465) to form the desired secondary alcohol.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is the most common and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (4'-isobutylacetophenone or 4-isobutylbenzaldehyde), you can visually track the disappearance of the starting material and the appearance of the product. Gas chromatography (GC) can also be used for more quantitative analysis of the reaction mixture over time.

Q3: What is the main side product to watch for in the hydrogenation of 4'-isobutylacetophenone?

A3: A common side product in the catalytic hydrogenation of 4'-isobutylacetophenone is 1-ethyl-4-isobutylbenzene (B25356), which is formed by the over-reduction (hydrogenolysis) of the alcohol product.[1] Optimizing reaction conditions and catalyst choice can help minimize the formation of this impurity.

Q4: Is the reaction with sodium borohydride dangerous?

A4: The reduction of ketones with sodium borohydride is an exothermic reaction.[2] If the addition of the reagent is too fast or the reaction is not adequately cooled, it can lead to a rapid increase in temperature and potentially a runaway reaction. It is crucial to control the rate of addition and use an ice bath to maintain the recommended temperature.

Q5: Why is it critical to use anhydrous conditions for a Grignard reaction?

A5: Grignard reagents are highly reactive and will readily react with protic solvents, including any trace amounts of water. This reaction quenches the Grignard reagent, converting it into an alkane and rendering it inactive for the desired reaction with the aldehyde. This will significantly lower the yield of the desired alcohol. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

Data Presentation: Comparison of Synthesis Methods

Synthesis MethodReagent/CatalystSolventTemperature (°C)PressureTypical YieldKey Considerations
Catalytic Hydrogenation Sodium-promoted Pd/CIsopropanol7020 bar H₂>96%High yield and selectivity; requires specialized high-pressure equipment.[3][4][5]
Raney NickelSolvent-free10-15010-1200 psig H₂HighEnvironmentally friendly (solvent-free); catalyst can be pyrophoric.[6]
Pd/SiO₂n-Decane--~80%Prone to catalyst deactivation.[7]
Sodium Borohydride Reduction Sodium Borohydride (NaBH₄)Methanol (B129727)/Ethanol (B145695)0 - Room TempAtmospheric~85-95%Simple procedure, but exothermic and requires careful temperature control.[2]
NaBH₄ / Wet SiO₂Solvent-freeRoom TempAtmospheric93-99%Fast reaction times and high yields under solvent-free conditions.
Grignard Synthesis Methylmagnesium Bromide & 4-IsobutylbenzaldehydeAnhydrous Diethyl Ether/THF0 - Room Temp (reflux)AtmosphericVariableHighly sensitive to moisture; requires strict anhydrous conditions.

Troubleshooting Guides

Catalytic Hydrogenation of 4'-Isobutylacetophenone

Q: My reaction is slow or has stalled. What could be the problem?

A:

  • Potential Cause: Inactive catalyst.

    • Solution: The catalyst may be old or have been improperly stored. Use a fresh batch of catalyst. For Raney Nickel, ensure it has been activated correctly.

  • Potential Cause: Catalyst poisoning.

    • Solution: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst. Purify the 4'-isobutylacetophenone and use high-purity, degassed solvents.

  • Potential Cause: Insufficient hydrogen pressure or poor mixing.

    • Solution: Ensure your reaction setup is properly sealed and pressurized. Increase the stirring speed to improve the mass transfer of hydrogen gas to the catalyst surface.

Q: I am observing a significant amount of 1-ethyl-4-isobutylbenzene as a byproduct. How can I minimize this?

A:

  • Potential Cause: Over-reduction of the alcohol product.

    • Solution: This is often caused by harsh reaction conditions. Try lowering the reaction temperature and/or hydrogen pressure. Reducing the reaction time can also help. The choice of catalyst can also influence selectivity; for instance, copper-based catalysts have been shown to reduce the formation of this side-product.[1]

Q: The catalyst is difficult to filter after the reaction. What can I do?

A:

  • Potential Cause: Fine catalyst particles.

    • Solution: Allow the reaction mixture to stand for a while to let the catalyst settle. Decant the supernatant before filtering the remaining slurry. Using a pad of Celite® in your filtration setup can help to trap fine particles and prevent them from clogging the filter paper.

Sodium Borohydride Reduction of 4'-Isobutylacetophenone

Q: The reaction became too hot and started to bubble vigorously. What happened?

A:

  • Potential Cause: The reaction is highly exothermic, and the sodium borohydride was likely added too quickly.

    • Solution: Always add the sodium borohydride portion-wise or as a solution dropwise to the ketone solution, while maintaining the temperature with an ice bath. This allows for better control of the reaction rate and heat generation.

Q: My yield is lower than expected, and I have recovered a lot of starting material. Why?

A:

  • Potential Cause: Insufficient reducing agent.

    • Solution: Although theoretically one mole of NaBH₄ can reduce four moles of ketone, it is common practice to use a molar excess of NaBH₄ to ensure the reaction goes to completion, as some of the reagent may react with the solvent.

  • Potential Cause: The reaction was not allowed to proceed for long enough.

    • Solution: Monitor the reaction by TLC until the starting material is no longer visible.

Q: I am having trouble with the work-up and purification. What are some tips?

A:

  • Potential Cause: Formation of borate (B1201080) salts.

    • Solution: After the reaction is complete, carefully quench the excess NaBH₄ and hydrolyze the borate esters by adding dilute acid (e.g., 1M HCl) until the bubbling stops. This will precipitate boric acid, which can be removed by filtration or extraction.

  • Potential Cause: Difficulty in separating the product from the aqueous layer.

    • Solution: Ensure the aqueous layer is saturated with a salt like NaCl (brine) to decrease the solubility of the alcohol product in the aqueous phase, which will improve the efficiency of the extraction into an organic solvent.

Grignard Synthesis from 4-Isobutylbenzaldehyde

Q: My Grignard reaction did not start. What should I do?

A:

  • Potential Cause: The surface of the magnesium metal is passivated by a layer of magnesium oxide.

    • Solution: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface. Gentle heating can also help to initiate the reaction.

  • Potential Cause: Presence of moisture.

    • Solution: Ensure all glassware was flame-dried or oven-dried immediately before use and that the solvent is completely anhydrous.

Q: My yield is very low, and I have a significant amount of biphenyl (B1667301) byproduct. What is the cause?

A:

  • Potential Cause: Wurtz coupling.

    • Solution: This side reaction can occur if the concentration of the alkyl halide is too high locally. Add the solution of methyl iodide to the magnesium suspension slowly and with vigorous stirring to maintain a low concentration of the halide in the reaction mixture.

Q: I observe a white precipitate in my reaction flask before adding the aldehyde. What is it?

A:

  • Potential Cause: Quenching of the Grignard reagent.

    • Solution: This is likely due to the presence of moisture or oxygen in the reaction setup. The white precipitate is probably magnesium hydroxide (B78521) or magnesium alkoxides. Unfortunately, this means a portion of your Grignard reagent has been consumed. It is best to restart the reaction, paying meticulous attention to anhydrous and inert atmosphere techniques.

Experimental Protocols

Catalytic Hydrogenation using Raney Nickel
  • Catalyst Preparation: In a fume hood, cautiously add 10 g of a nickel-aluminum alloy to a 1 M sodium hydroxide solution at a controlled rate to manage the vigorous hydrogen evolution. After the addition is complete, gently heat the mixture to ensure complete reaction.

  • Washing: Carefully decant the sodium aluminate solution and wash the Raney Nickel catalyst repeatedly with deionized water until the washings are neutral. Then, wash with ethanol to remove the water.

  • Hydrogenation: To a high-pressure reactor, add 4'-isobutylacetophenone (10 mmol) and the prepared Raney Nickel catalyst (approx. 5-10% by weight).

  • Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 100 psi). Heat the reaction to the target temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by observing the drop in hydrogen pressure. Once the reaction is complete, cool the reactor to room temperature, and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtrate contains the product, which can be purified by distillation or chromatography.

Sodium Borohydride Reduction
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-isobutylacetophenone (10 mmol) in methanol or ethanol (20 mL). Cool the flask in an ice bath to 0 °C.

  • Reduction: Slowly add sodium borohydride (5 mmol) in small portions to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and hydrolyze the borate ester.

  • Extraction and Purification: Remove the solvent under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Purify by column chromatography or distillation.[2]

Grignard Synthesis
  • Grignard Reagent Preparation: Place magnesium turnings (12 mmol) in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon). Add a small crystal of iodine. In a dropping funnel, prepare a solution of methyl iodide (11 mmol) in anhydrous diethyl ether (15 mL). Add a small portion of the methyl iodide solution to the magnesium and wait for the reaction to initiate (indicated by bubbling and a change in color). Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Aldehyde: After the magnesium has been consumed, cool the Grignard reagent to 0 °C. Add a solution of 4-isobutylbenzaldehyde (10 mmol) in anhydrous diethyl ether (10 mL) dropwise with stirring.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting this compound by column chromatography or distillation.

Visualizations

Synthesis_Pathway General Synthesis Pathway for this compound cluster_0 Starting Materials cluster_1 Synthesis Methods 4_Isobutylacetophenone 4'-Isobutylacetophenone Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., Raney Ni, H2) 4_Isobutylacetophenone->Catalytic_Hydrogenation NaBH4_Reduction Sodium Borohydride Reduction 4_Isobutylacetophenone->NaBH4_Reduction 4_Isobutylbenzaldehyde 4-Isobutylbenzaldehyde Grignard_Synthesis Grignard Synthesis (CH3MgBr) 4_Isobutylbenzaldehyde->Grignard_Synthesis Product This compound Catalytic_Hydrogenation->Product NaBH4_Reduction->Product Grignard_Synthesis->Product

Caption: Synthesis routes to this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Identify_Method Identify Synthesis Method Start->Identify_Method Check_Catalyst Catalytic Hydrogenation: Check catalyst activity & for poisoning Identify_Method->Check_Catalyst Check_Reagent NaBH4 Reduction: Verify reagent stoichiometry & temperature control Identify_Method->Check_Reagent Check_Conditions Grignard Synthesis: Ensure strictly anhydrous conditions Identify_Method->Check_Conditions Optimize_Conditions Optimize reaction parameters (time, temp, pressure) Check_Catalyst->Optimize_Conditions Activity low Purify_Reagents Purify starting materials and solvents Check_Catalyst->Purify_Reagents Poisoning suspected Check_Reagent->Optimize_Conditions Check_Conditions->Purify_Reagents Moisture suspected End Yield Improved Optimize_Conditions->End Purify_Reagents->Optimize_Conditions

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 1-(4-Isobutylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Isobutylphenyl)ethanol, a key intermediate in the production of Ibuprofen. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common methods are the reduction of 4'-isobutylacetophenone (B122872) and the Grignard reaction. The reduction method is widely used in industrial processes for its efficiency and high yields. The Grignard reaction offers a versatile alternative for carbon-carbon bond formation.

Q2: What is the most common side product in the reduction of 4'-isobutylacetophenone?

A2: The most frequently encountered side product is 1-ethyl-4-isobutylbenzene (B25356), which results from the over-reduction of the secondary alcohol. Control of reaction conditions such as temperature, pressure, and catalyst selection is crucial to minimize its formation.

Q3: How can I minimize side reactions in a Grignard synthesis of this compound?

A3: To minimize side reactions in a Grignard synthesis, it is critical to use anhydrous solvents and reagents, and to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents the highly reactive Grignard reagent from being quenched by moisture or reacting with oxygen. Wurtz coupling is another potential side reaction that can be minimized by the slow addition of the alkyl halide during the formation of the Grignard reagent.

Q4: What are the recommended catalysts for the hydrogenation of 4'-isobutylacetophenone?

A4: Several catalysts are effective for this hydrogenation. Commonly used catalysts include Palladium on carbon (Pd/C), Raney nickel, and sodium borohydride (B1222165) (NaBH₄).[1] Copper-based catalysts have also been explored to reduce the formation of side products. The choice of catalyst can significantly impact the reaction's selectivity and yield.

Troubleshooting Guides

Method 1: Reduction of 4'-Isobutylacetophenone

This method involves the reduction of the ketone group of 4'-isobutylacetophenone to a secondary alcohol.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

  • Preparation: In a high-pressure autoclave, dissolve 4'-isobutylacetophenone in a suitable solvent like methanol.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (e.g., 5% Pd/C).

  • Reaction: Seal the autoclave and purge it first with nitrogen gas, then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 100 psig). Heat the mixture to the target temperature (e.g., 30°C) and stir for a specified duration (e.g., 1 hour).

  • Work-up: After the reaction is complete, cool the autoclave and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound. The product can be further purified by distillation.

Troubleshooting Common Issues:

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Low hydrogen pressure.1. Use fresh, high-quality catalyst. 2. Increase reaction time or temperature incrementally. 3. Ensure the system is properly sealed and increase hydrogen pressure within safe limits.
High Percentage of 1-ethyl-4-isobutylbenzene Side Product 1. Over-reduction due to harsh reaction conditions (high temperature or pressure). 2. Highly active catalyst.1. Reduce the reaction temperature and/or hydrogen pressure. 2. Decrease the catalyst loading or consider a less active catalyst. Using a sodium-promoted Pd/C catalyst has been shown to improve selectivity.[2][3]
Inconsistent Yields 1. Variations in catalyst activity. 2. Inconsistent reaction conditions.1. Standardize the source and handling of the catalyst. 2. Carefully control all reaction parameters, including temperature, pressure, stirring speed, and reaction time.

Quantitative Data Summary: Reduction of 4'-Isobutylacetophenone

Catalyst/Reagent Solvent Temperature (°C) Pressure (bar) Yield (%) Key Side Products Reference
Sodium-promoted Pd/C-7020>961-ethyl-4-isobutylbenzene[2][3]
Raney NickelSolvent-free50-1001-5>901-ethyl-4-isobutylbenzene[1]
Sodium Borohydride (NaBH₄)MethanolNot specifiedNot specified87.2Unreacted starting material[4]
Pd/SiO₂Not specifiedNot specifiedNot specified~80Oligomers[1]
Gold Nanoparticles (AuNPs)Aqueous EthanolRoom TempNot specified92 (first cycle)-[1]

Logical Workflow for Troubleshooting Reduction Synthesis

G start Start Synthesis check_conversion Check Conversion Rate start->check_conversion low_conversion Low Conversion check_conversion->low_conversion < Target good_conversion Good Conversion check_conversion->good_conversion ≥ Target troubleshoot_low Troubleshoot: - Check catalyst activity - Increase temp/pressure - Increase reaction time low_conversion->troubleshoot_low troubleshoot_low->start Retry check_purity Check Purity (GC/NMR) good_conversion->check_purity high_purity High Purity check_purity->high_purity ≥ Target low_purity Low Purity (Side Products) check_purity->low_purity < Target end Product Obtained high_purity->end troubleshoot_purity Troubleshoot: - Optimize temp/pressure - Adjust catalyst loading - Consider different catalyst low_purity->troubleshoot_purity troubleshoot_purity->start Retry

Caption: Troubleshooting workflow for the reduction synthesis.

Method 2: Grignard Reaction

This synthesis can be approached in two primary ways:

  • Route A: Reacting 4-isobutylbenzaldehyde (B42465) with a methyl Grignard reagent (e.g., methylmagnesium bromide).

  • Route B: Reacting a 4-isobutylphenyl Grignard reagent (e.g., 4-isobutylphenylmagnesium bromide) with acetaldehyde.

Experimental Protocol: Grignard Synthesis (General)

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, react magnesium turnings with the appropriate alkyl/aryl halide (e.g., bromomethane (B36050) or 4-isobutylphenyl bromide) in anhydrous diethyl ether or THF. The reaction is often initiated with a small crystal of iodine.

  • Addition of Carbonyl Compound: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of the carbonyl compound (4-isobutylbenzaldehyde or acetaldehyde) in the anhydrous solvent to the Grignard reagent.

  • Quenching: After the addition is complete and the reaction has stirred for a sufficient time, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

  • Extraction and Work-up: Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and filter.

  • Isolation: Remove the solvent by rotary evaporation to yield the crude product, which can be purified by column chromatography or distillation.

Troubleshooting Common Issues:

Issue Potential Cause(s) Recommended Solution(s)
Grignard Reaction Fails to Initiate 1. Inactive magnesium surface (oxide layer). 2. Presence of moisture in glassware, solvent, or reagents.1. Gently crush the magnesium turnings in the flask to expose a fresh surface. Use a crystal of iodine or a few drops of 1,2-dibromoethane (B42909) as an initiator. 2. Ensure all glassware is thoroughly flame-dried under vacuum or oven-dried. Use freshly distilled, anhydrous solvents.
Low Yield of Alcohol 1. Grignard reagent quenched by moisture or atmospheric oxygen. 2. Incomplete reaction.1. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. 2. Allow the reaction to stir for a longer period after the addition of the carbonyl compound.
Presence of Biphenyl or Alkane Side Products 1. Wurtz coupling reaction. 2. Quenching of the Grignard reagent by acidic protons.1. Add the alkyl/aryl halide slowly during the formation of the Grignard reagent to keep its concentration low. 2. Ensure all reagents and the reaction setup are free from protic sources.

Signaling Pathway for Grignard Synthesis and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions Alkyl/Aryl Halide Alkyl/Aryl Halide Grignard Reagent Grignard Reagent Alkyl/Aryl Halide->Grignard Reagent + Mg Alkoxide Intermediate Alkoxide Intermediate Grignard Reagent->Alkoxide Intermediate + Aldehyde/Ketone Target Alcohol Target Alcohol Alkoxide Intermediate->Target Alcohol + H₃O⁺ (Workup) Grignard Reagent_side Grignard Reagent Wurtz Coupling Product Wurtz Coupling Product Grignard Reagent_side->Wurtz Coupling Product + Alkyl/Aryl Halide Alkane Alkane Grignard Reagent_side->Alkane + H₂O (Moisture) Alkyl/Aryl Halide_side Alkyl/Aryl Halide

References

Technical Support Center: Purification of 1-(4-Isobutylphenyl)ethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 1-(4-isobutylphenyl)ethanol using column chromatography. Here you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a successful purification.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines the purification of this compound from a crude reaction mixture, typically obtained from the reduction of 4'-isobutylacetophenone (B122872). The primary impurity to be removed is the unreacted starting material, 4'-isobutylacetophenone.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (60-120 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the dissolved crude mixture onto a TLC plate.

    • Develop the TLC plate in a solvent system of 10% ethyl acetate in hexane (B92381) .

    • Visualize the plate under a UV lamp. The less polar spot corresponds to the starting material (4'-isobutylacetophenone), and the more polar, lower Rf spot is the product, this compound. The ideal solvent system for column chromatography should give the product an Rf value of approximately 0.2-0.3 for optimal separation.[1] Adjust the ethyl acetate/hexane ratio if necessary to achieve this Rf range.

  • Column Packing (Slurry Method):

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

    • Drain the solvent until the sample has been absorbed onto the silica.

    • Carefully add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Begin collecting fractions in separate test tubes.

    • Continuously monitor the collected fractions by TLC to determine which fractions contain the purified product.

    • Once the starting material has eluted, you may consider gradually increasing the polarity of the eluent (e.g., to 20% ethyl acetate in hexane) to speed up the elution of the more polar product.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified product as a colorless oil.

    • Determine the yield and assess the purity of the final product using analytical techniques such as NMR or GC-MS.

Data Presentation

The following table summarizes typical data for the purification of this compound by column chromatography.

Parameter4'-Isobutylacetophenone (Starting Material)This compound (Product)
Polarity Less PolarMore Polar
Typical Rf Value (10% EtOAc/Hexane) ~0.5~0.3
Elution Order Elutes firstElutes after the starting material
Expected Yield ->90%
Expected Purity ->97%

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography purification of this compound.

Problem 1: Poor separation between this compound and 4'-isobutylacetophenone.

  • Possible Cause: The eluting solvent is too polar.

    • Solution: Decrease the polarity of the eluent. For example, if you are using 15% ethyl acetate in hexane, try reducing it to 10% or even 5%. Perform TLC analysis to find a solvent system where the Rf of the product is between 0.2 and 0.3 and there is a clear separation between the two spots.

  • Possible Cause: The column was overloaded with the crude mixture.

    • Solution: Use a larger column or reduce the amount of crude material being purified. A general rule of thumb is to use a silica gel to crude material weight ratio of at least 30:1 for good separation.

  • Possible Cause: Improperly packed column (channeling or cracks).

    • Solution: Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.

Problem 2: The product is eluting too slowly or not at all.

  • Possible Cause: The eluting solvent is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. For instance, if you started with 10% ethyl acetate in hexane, you can switch to 20% or 30% ethyl acetate in hexane after the less polar impurities have eluted.

Problem 3: The product is coming off the column with streaks (tailing) on the TLC plate.

  • Possible Cause: The sample was not loaded onto the column in a concentrated band.

    • Solution: Dissolve the crude product in the minimum amount of solvent for loading. If the product is not very soluble in the eluent, consider a "dry loading" method where the crude product is adsorbed onto a small amount of silica gel before being added to the column.

  • Possible Cause: The crude sample is too acidic or basic.

    • Solution: While less common for this specific compound, if your reaction conditions resulted in a highly acidic or basic crude product, consider neutralizing it before column chromatography.

Problem 4: No compound is eluting from the column.

  • Possible Cause: The column has run dry.

    • Solution: If the silica gel has dried out, cracks will form, and the separation will be ruined. The column will need to be repacked. Always ensure the solvent level remains above the top of the silica gel.

  • Possible Cause: The compound has very low solubility in the eluent.

    • Solution: While this compound is soluble in hexane/ethyl acetate mixtures, if for some reason it is not eluting, a more polar solvent system may be required. Always check the solubility of your crude mixture before starting the column.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for the column? A1: The best way to determine the optimal solvent system is by using Thin Layer Chromatography (TLC). Test different ratios of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate). The ideal solvent system will give your target compound, this compound, an Rf value of approximately 0.2-0.3, while providing the largest possible separation from the starting material and other impurities.

Q2: What is the difference in polarity between this compound and 4'-isobutylacetophenone? A2: this compound is more polar than 4'-isobutylacetophenone due to the presence of the hydroxyl (-OH) group, which can participate in hydrogen bonding with the silica gel stationary phase. The ketone group in 4'-isobutylacetophenone is less polar. Therefore, the alcohol will adhere more strongly to the silica gel and elute later.

Q3: Can I use a different solvent system, for example, dichloromethane and methanol? A3: Yes, other solvent systems can be used. A common alternative for compounds of moderate polarity is a mixture of dichloromethane and methanol. However, you should always first optimize the solvent system using TLC. Hexane and ethyl acetate are often preferred for this particular separation due to their good separation characteristics and ease of removal after collection.

Q4: What should I do if my purified product is still impure? A4: If your product is still impure after one round of column chromatography, you can try a second column. For the second column, you could use a shallower solvent gradient (i.e., increase the polarity of the eluent more slowly) to achieve better separation. Alternatively, other purification techniques such as preparative TLC or crystallization could be considered.

Q5: How can I visualize the spots on the TLC plate if they are not visible under UV light? A5: While both this compound and 4'-isobutylacetophenone are UV active due to the phenyl ring, if you need an alternative visualization method, you can use a potassium permanganate (B83412) (KMnO₄) stain. Alcohols are readily oxidized by KMnO₄, which will result in a yellow or brown spot on a purple background.

Visualizations

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation & Analysis tlc_analysis 1. TLC Analysis of Crude Mixture (e.g., 10% EtOAc/Hexane) column_packing 2. Column Packing (Silica Gel Slurry) tlc_analysis->column_packing Determine Eluent sample_loading 3. Sample Loading (Concentrated Solution) column_packing->sample_loading elution 4. Elution (e.g., 10% EtOAc/Hexane) sample_loading->elution fraction_collection 5. Fraction Collection elution->fraction_collection tlc_monitoring 6. TLC Monitoring of Fractions fraction_collection->tlc_monitoring Analyze combine_fractions 7. Combine Pure Fractions tlc_monitoring->combine_fractions Identify Pure Fractions solvent_removal 8. Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal final_product 9. Purified Product Analysis (Yield, Purity) solvent_removal->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_poor_separation Poor Separation cluster_slow_elution Slow/No Elution cluster_tailing Peak Tailing start Problem Encountered q_separation Are product and impurity spots too close on TLC? start->q_separation q_elution Is the product's Rf value very low on TLC? start->q_elution q_tailing Was the sample loaded in a large volume? start->q_tailing a_separation_yes Decrease eluent polarity (e.g., less EtOAc) q_separation->a_separation_yes Yes a_separation_no Check for column overloading or improper packing q_separation->a_separation_no No a_elution_yes Increase eluent polarity (e.g., more EtOAc) q_elution->a_elution_yes Yes a_elution_no Check for column running dry or sample insolubility q_elution->a_elution_no No a_tailing_yes Use minimal solvent for loading or consider dry loading q_tailing->a_tailing_yes Yes a_tailing_no Check for sample acidity/basicity q_tailing->a_tailing_no No

Caption: Troubleshooting workflow for common column chromatography issues.

References

Optimizing reaction conditions for the hydrogenation of 4'-isobutylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the hydrogenation of 4'-isobutylacetophenone (B122872) to 1-(4-isobutylphenyl)ethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrogenation of 4'-isobutylacetophenone.

Issue Potential Cause Recommended Action
Low or No Conversion Inactive Catalyst: The catalyst may be poisoned, oxidized, or improperly activated.- Catalyst Handling: Ensure catalysts, especially pyrophoric ones like Raney® Nickel and Palladium on Carbon (Pd/C), are handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation. - Catalyst Activation: Follow the specific activation procedure for your chosen catalyst. For Raney® Nickel, this involves washing with an appropriate solvent to remove the protective liquid.[1] - Check for Poisons: Substrate or solvent impurities (e.g., sulfur compounds) can poison the catalyst. Purify starting materials if necessary.
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.- Increase Pressure: Gradually increase the hydrogen pressure. While some reactions can proceed at atmospheric pressure, others may require elevated pressures to achieve a reasonable rate.
Suboptimal Temperature: The reaction temperature may be too low.- Increase Temperature: Gently increase the reaction temperature. Most hydrogenations are exothermic, so monitor the temperature closely to avoid runaway reactions.
Poor Mass Transfer: Inefficient mixing can limit the contact between hydrogen, substrate, and catalyst.- Improve Agitation: Increase the stirring rate to ensure the catalyst is well suspended and to improve gas-liquid mass transfer.
Low Selectivity to this compound Over-hydrogenation (Hydrogenolysis): The desired alcohol product is further reduced to 4-isobutylethylbenzene.- Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC, GC, or LC-MS) and stop the reaction once the starting material is consumed. - Lower Temperature and Pressure: Harsher conditions (high temperature and pressure) can favor hydrogenolysis. - Catalyst Choice: Palladium-based catalysts can sometimes promote hydrogenolysis. Consider using a different catalyst or a modified one.[2]
Side Reactions: Aldol (B89426) condensation of the starting ketone can occur, especially under basic conditions or with certain catalyst supports.- Control Basicity: If a basic promoter is used, optimize its concentration. - Catalyst Support: The acidity of the catalyst support can influence side reactions. For example, the acidity of SiO2 can promote oligomerization of the reactant.[2]
Catalyst Deactivation Sintering of Metal Particles: High reaction temperatures can cause the metal particles on the support to agglomerate, reducing the active surface area.- Use Milder Conditions: Operate at the lowest effective temperature.
Fouling of Catalyst Surface: Oligomers or polymers formed from side reactions can deposit on the catalyst surface, blocking active sites.[2]- Purify Reactants: Ensure the purity of the 4'-isobutylacetophenone and solvent. - Catalyst Regeneration: Some catalysts can be regenerated. For carbon-supported catalysts, a mild oxidation followed by reduction may restore activity.
Leaching of Metal: The active metal may leach from the support into the reaction mixture.- Check Catalyst Stability: Use a robust catalyst and support combination for your reaction conditions. Analysis of the reaction mixture for dissolved metal can confirm leaching.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is most suitable for the hydrogenation of 4'-isobutylacetophenone?

A1: The choice of catalyst depends on the desired outcome and available equipment.

  • Raney® Nickel: A common and cost-effective choice, often used in industrial processes. It can be highly active but is pyrophoric and requires careful handling.[3]

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst. It is effective under a range of conditions. The addition of promoters like sodium can significantly improve the yield and selectivity to the desired alcohol.[4][5] A sodium-promoted 5% Pd/C catalyst has been shown to achieve 100% conversion with 96.4% selectivity at 70°C and 20 bar hydrogen pressure.[6]

  • Palladium on Silica (Pd/SiO₂): Can provide good activity and selectivity; however, it has been observed to be prone to deactivation.[7]

  • Ruthenium-based catalysts: Also effective for the hydrogenation of aromatic ketones.

Q2: What is the optimal solvent for this reaction?

A2: The choice of solvent can influence reaction rate and selectivity.

  • Alcohols (e.g., Methanol, Ethanol, Isopropanol): These are common solvents for hydrogenation and are generally effective.

  • Hydrocarbons (e.g., Hexane, Toluene): These can also be used.

  • Solvent-free: Some methods describe the hydrogenation of 4'-isobutylacetophenone in the absence of a solvent, particularly with a treated Raney® Nickel catalyst.[1]

Q3: What are the typical ranges for temperature and pressure?

A3: Reaction conditions can vary significantly based on the catalyst and desired reaction rate.

  • Temperature: Typically ranges from room temperature to around 100°C. Higher temperatures can increase the reaction rate but may also lead to more side products.

  • Pressure: Can range from atmospheric pressure (using a hydrogen balloon) to high pressure (e.g., 50 bar or higher) in an autoclave. Higher pressures generally lead to faster reactions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by taking small aliquots from the reaction mixture (after safely stopping agitation and venting the hydrogen pressure) and analyzing them using techniques such as:

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

Q5: What are the main side products to look out for?

A5: The primary side product of concern is 4-isobutylethylbenzene, which results from the over-reduction (hydrogenolysis) of the desired product, this compound. Other potential side products can arise from impurities in the starting material or from side reactions like aldol condensation.

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of 4'-Isobutylacetophenone

CatalystPromoterTemperature (°C)Pressure (bar)SolventConversion (%)Selectivity to this compound (%)Reference
5% Pd/CSodium7020Not Specified10096.4[6]
Pd/SiO₂None10020n-decane~100~80 (initially, deactivates over time)[7]
Raney® NickelNoneNot SpecifiedNot SpecifiedSolvent-freeHighHigh[1][3]

Table 2: Effect of Sodium Promotion on 5% Pd/C Catalyst Performance

Sodium Content (wt%)Conversion of 4'-IBAP (%)Yield of 1-(4-IBPE) (%)
0>9985.2
0.5>9993.5
1.0>9996.2
2.0>9994.8
Reaction conditions: 70°C, 20 bar H₂, 4 hours. Data derived from a study on sodium-promoted Pd/C catalysts.[4]

Experimental Protocols

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • 4'-isobutylacetophenone

  • 10% Palladium on Carbon (50% wet)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Setup: To a clean and dry hydrogenation vessel equipped with a magnetic stir bar, add the 10% Pd/C catalyst under a stream of inert gas.

  • Solvent Addition: Add the solvent (e.g., ethanol) via cannula or syringe.

  • System Purge: Seal the vessel and purge the system by evacuating and backfilling with inert gas three times, followed by evacuating and backfilling with hydrogen gas three times.

  • Substrate Addition: Dissolve the 4'-isobutylacetophenone in the solvent and add it to the reaction vessel via syringe.

  • Reaction: Pressurize the vessel to the desired hydrogen pressure and begin vigorous stirring. If necessary, heat the reaction to the desired temperature.

  • Monitoring: Monitor the reaction progress by hydrogen uptake and/or by analyzing aliquots via GC or TLC.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst on the filter paper is pyrophoric and should be kept wet and disposed of properly.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Protocol 2: Hydrogenation using Raney® Nickel

Materials:

  • 4'-isobutylacetophenone

  • Raney® Nickel (in water)

  • Ethanol (or other suitable solvent for washing and reaction)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: Under an inert atmosphere, carefully decant the water from the Raney® Nickel. Wash the catalyst sequentially with the chosen reaction solvent (e.g., ethanol) to remove the water.

  • Reactor Setup: Transfer the washed Raney® Nickel to the hydrogenation vessel containing the solvent.

  • System Purge: Seal the vessel and purge the system as described in the Pd/C protocol.

  • Substrate Addition: Add the 4'-isobutylacetophenone to the reaction vessel.

  • Reaction: Pressurize with hydrogen and commence stirring and heating as required.

  • Monitoring and Work-up: Follow the same procedures for monitoring and work-up as described for the Pd/C catalyzed reaction. The Raney® Nickel can be separated by filtration or decantation after settling. Caution: Used Raney® Nickel is highly pyrophoric.

Visualizations

Reaction_Pathway IBAP 4'-Isobutylacetophenone IBPE This compound (Desired Product) IBAP->IBPE + H2 (Catalyst) IBEB 4-Isobutylethylbenzene (Side Product) IBPE->IBEB + H2 (Hydrogenolysis) Troubleshooting_Workflow decision decision action action issue issue start Start Experiment check_conversion Check Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low good_conversion Good Conversion check_conversion->good_conversion High troubleshoot_conversion Troubleshoot Conversion: - Check catalyst activity - Increase H2 pressure - Increase temperature - Improve agitation low_conversion->troubleshoot_conversion troubleshoot_conversion->start Re-run check_selectivity Check Selectivity good_conversion->check_selectivity low_selectivity Low Selectivity check_selectivity->low_selectivity Low good_selectivity Good Selectivity check_selectivity->good_selectivity High troubleshoot_selectivity Troubleshoot Selectivity: - Optimize reaction time - Lower temperature/pressure - Change catalyst low_selectivity->troubleshoot_selectivity troubleshoot_selectivity->start Re-run end Reaction Optimized good_selectivity->end

References

Technical Support Center: Catalyst Deactivation in 1-(4-Isobutylphenyl)ethanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting catalyst deactivation during the synthesis of 1-(4-isobutylphenyl)ethanol via the hydrogenation of 4-isobutylacetophenone.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to catalyst deactivation.

Issue 1: Gradual or Rapid Decrease in Reaction Rate and Conversion

  • Possible Cause: Catalyst Poisoning

    • Explanation: Impurities in the reactant feed or solvent can strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, nitrogen, and halogen compounds.

    • Troubleshooting Steps:

      • Analyze the purity of the 4-isobutylacetophenone feedstock and solvent using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

      • If impurities are detected, purify the starting materials using distillation or chromatography.

      • Consider using a guard bed to remove poisons before the reactants come into contact with the main catalyst bed.

  • Possible Cause: Sintering/Agglomeration of Catalyst Particles

    • Explanation: High reaction temperatures can cause the small metal particles of the catalyst to migrate and clump together, reducing the active surface area.[1] This is a form of thermal degradation.[1]

    • Troubleshooting Steps:

      • Operate the reaction at the lowest effective temperature.

      • Characterize the spent catalyst using Transmission Electron Microscopy (TEM) to observe changes in particle size and morphology.[2][3]

      • Select a catalyst with high thermal stability or one with strong metal-support interactions to inhibit particle migration.

  • Possible Cause: Fouling by Coke or Oligomers

    • Explanation: Carbonaceous deposits (coke) or oligomers of the reactant can form on the catalyst surface, blocking active sites and pores.[4][5] Oligomerization of 4-isobutylacetophenone can be promoted by acidic sites on the catalyst support, such as the silanol (B1196071) groups on SiO2.[6][7]

    • Troubleshooting Steps:

      • Analyze the spent catalyst for carbon content using Thermogravimetric Analysis (TGA).[8]

      • Wash the spent catalyst with a suitable solvent to remove soluble oligomers.

      • For coked catalysts, regeneration via calcination in a controlled atmosphere can burn off the carbon deposits.

      • Consider using a less acidic support or neutralizing the acidic sites on the support. Silylation of a Pd/SiO2 catalyst has been shown to improve stability.[7]

Issue 2: Change in Selectivity (Increase in Byproducts)

  • Possible Cause: Changes in Catalyst Active Sites

    • Explanation: The deactivation process can alter the nature of the catalyst's active sites, favoring side reactions. For instance, partial poisoning might affect the sites responsible for the desired hydrogenation, leading to an increase in other reactions.

    • Troubleshooting Steps:

      • Characterize the fresh and spent catalysts using techniques like Temperature Programmed Desorption (TPD) with probe molecules to investigate the nature of the active sites.

      • Review the reaction conditions (temperature, pressure, solvent) as they can significantly influence selectivity.

  • Possible Cause: Mass Transfer Limitations

    • Explanation: The blockage of catalyst pores by coke or oligomers can alter the diffusion rates of reactants and products, thereby affecting selectivity.

    • Troubleshooting Steps:

      • Use catalysts with larger pore sizes to minimize diffusion limitations.

      • Ensure efficient stirring in slurry reactors to minimize external mass transfer limitations.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of 4-isobutylacetophenone to this compound?

A1: Commonly used catalysts include palladium on various supports (e.g., Pd/C, Pd/SiO2), Raney Nickel, and copper-based catalysts.[9][10][11] Sodium-promoted Pd/C catalysts have shown significantly improved yields of over 96%.[12]

Q2: What are the primary mechanisms of catalyst deactivation in this reaction?

A2: The main deactivation mechanisms are:

  • Oligomerization of the 4-isobutylacetophenone reactant, often catalyzed by acidic supports.[6][7]

  • Sintering or growth of the palladium crystallites at elevated temperatures.[6]

  • Strong chemisorption of water, which can be a byproduct of hydrogenolysis.[6]

  • Poisoning from impurities in the feed.

  • Fouling by carbonaceous deposits (coke).[4]

Q3: Can a deactivated catalyst be regenerated?

A3: Yes, depending on the deactivation mechanism.

  • Coked or fouled catalysts can often be regenerated by washing with a solvent to remove oligomers or by controlled oxidation (calcination) to burn off coke.

  • Deactivated Raney Nickel can be regenerated by treatment with an aqueous alkaline solution (e.g., NaOH) at elevated temperatures or with an alcoholic solution of a carboxylic acid.[13] Regeneration under a hydrogen atmosphere has also been shown to be effective.[14][15]

  • Sintered catalysts are generally difficult to regenerate as the loss of surface area is often irreversible.

Q4: How can I minimize catalyst deactivation?

A4: Several strategies can be employed:

  • Optimize Reaction Conditions: Use the mildest possible temperature and pressure that still provide a good reaction rate.

  • Purify Reactants: Ensure the 4-isobutylacetophenone and solvent are free from potential catalyst poisons.

  • Catalyst Selection: Choose a catalyst with high stability. For example, a sodium-promoted Pd/C catalyst has demonstrated high activity and selectivity.[12] Modifying the catalyst support, such as by silylating SiO2, can reduce deactivation from oligomerization.[7]

  • Control Hydrogen Partial Pressure: Maintaining an adequate hydrogen partial pressure is crucial for minimizing coke formation.[5]

Q5: What analytical techniques are essential for characterizing a deactivated catalyst?

A5: A combination of techniques is recommended for a thorough analysis:

  • Transmission Electron Microscopy (TEM): To visualize changes in metal particle size and dispersion (sintering).[2][3]

  • Thermogravimetric Analysis (TGA): To quantify the amount of coke or other deposits on the catalyst surface.[8]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical state of the active metal and detect surface poisons.[2]

  • Chemisorption: To measure the number of active sites and assess the loss of active surface area.

  • Inductively Coupled Plasma (ICP) analysis: To check for leaching of the active metal into the reaction solution.

Data Presentation

Table 1: Influence of Catalyst and Support on Deactivation

CatalystSupportPrimary Deactivation Mechanism(s)Key Findings
PdSiO₂Oligomerization of reactant, Pd crystallite growth, strong chemisorption of H₂O.[6][7]Acidity of SiO₂ (silanol groups) promotes oligomerization. Silylation of the support improves stability.[7]
PdCarbonFouling by coke.Sodium promotion significantly improves yield (>96%) and selectivity.[12]
Raney Ni-Chemisorption of nitriles (in other applications), oil deposition.[1][14]Can be regenerated through various washing and heat treatments.[13][14]

Table 2: Effect of Regeneration on Raney Nickel Catalyst Activity

Regeneration MethodReactivation OutcomeReference
Solvent Wash (Methanol/Toluene)Partial activity recovery.[14]
Treatment with aqueous NaOH solution (40-150 °C)Effective regeneration.[13]
Treatment with alcoholic carboxylic acid solutionEffective regeneration.[13]
Treatment under H₂ atmosphere (30 bar, 150 °C)Complete activity recovery.[14][15]
Sonication in NaOH solutionImproved activity compared to no sonication.[14]

Experimental Protocols

Protocol 1: Catalyst Activity and Stability Testing

This protocol outlines a procedure for evaluating the initial activity and stability of a catalyst for the hydrogenation of 4-isobutylacetophenone in a batch reactor.

  • Reactor Setup:

    • Charge a high-pressure autoclave reactor with 4-isobutylacetophenone, a suitable solvent (e.g., isopropanol), and the catalyst (e.g., 5 wt% Pd/C).

    • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) followed by hydrogen.

  • Reaction:

    • Heat the reactor to the desired temperature (e.g., 70-100 °C).

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-40 bar).

    • Begin vigorous stirring.

  • Monitoring:

    • Take liquid samples at regular intervals using a sampling valve.

    • Monitor the hydrogen uptake from a calibrated reservoir.

  • Analysis:

    • Analyze the collected samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of 4-isobutylacetophenone and the selectivity to this compound.

  • Stability Test (Catalyst Recycle):

    • After the first reaction run, cool the reactor, depressurize, and recover the catalyst by filtration.

    • Wash the catalyst with the reaction solvent and dry it under vacuum.

    • Reuse the recovered catalyst in a subsequent run under identical conditions. A decrease in the initial reaction rate or final conversion indicates catalyst deactivation.

Protocol 2: Characterization of a Deactivated Catalyst

This protocol provides a general workflow for the characterization of a catalyst that has shown deactivation.

  • Sample Preparation:

    • Carefully recover the spent catalyst from the reactor.

    • Wash the catalyst thoroughly with a suitable solvent (e.g., toluene, then methanol) to remove any adsorbed reactants, products, and soluble oligomers.[16]

    • Dry the catalyst under vacuum at a low temperature.

  • Analytical Techniques:

    • Thermogravimetric Analysis (TGA):

      • Heat a small, accurately weighed sample of the dried, spent catalyst under an inert atmosphere (e.g., nitrogen) to a high temperature (e.g., 800 °C) to determine the amount of volatile and non-volatile deposits.

      • Perform a similar analysis in an oxidizing atmosphere (e.g., air) to quantify the amount of coke by the weight loss due to combustion.[8]

    • Transmission Electron Microscopy (TEM):

      • Disperse a small amount of the fresh and spent catalyst in a solvent and deposit it onto a TEM grid.

      • Acquire images to compare the metal particle size distribution before and after the reaction to assess for sintering.[2][3]

    • X-ray Photoelectron Spectroscopy (XPS):

      • Analyze the surface of the fresh and spent catalyst to determine the elemental composition and the oxidation state of the active metal. This can also identify surface poisons.[2]

Visualizations

Catalyst_Deactivation_Pathway cluster_causes Deactivation Mechanisms cluster_effects Observed Effects cluster_outcome Performance Impact Poisoning Poisoning (e.g., S, N compounds) ActiveSiteBlocking Active Site Blocking/ Masking Poisoning->ActiveSiteBlocking Sintering Sintering (Thermal Degradation) SurfaceAreaLoss Active Surface Area Loss Sintering->SurfaceAreaLoss Fouling Fouling (Coke/Oligomers) Fouling->ActiveSiteBlocking PoreBlockage Pore Blockage Fouling->PoreBlockage ReducedActivity Reduced Activity (Lower Conversion) ActiveSiteBlocking->ReducedActivity AlteredSelectivity Altered Selectivity (More Byproducts) ActiveSiteBlocking->AlteredSelectivity SurfaceAreaLoss->ReducedActivity PoreBlockage->ReducedActivity PoreBlockage->AlteredSelectivity

Caption: Catalyst deactivation pathways and their impact on performance.

Troubleshooting_Workflow Start Problem: Decreased Catalyst Performance CheckPurity Step 1: Analyze Feed & Solvent Purity Start->CheckPurity CheckTemp Step 2: Review Reaction Temperature CheckPurity->CheckTemp Purity OK Purify Solution: Purify Feed/Solvent CheckPurity->Purify Impurities Found AnalyzeCatalyst Step 3: Characterize Spent Catalyst CheckTemp->AnalyzeCatalyst Temp OK LowerTemp Solution: Lower Reaction Temperature CheckTemp->LowerTemp Temp Too High Regenerate Solution: Regenerate or Replace Catalyst AnalyzeCatalyst->Regenerate Sintering/Fouling/ Poisoning Confirmed

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Technical Support Center: Purification of Crude 1-(4-Isobutylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(4-Isobutylphenyl)ethanol, a key intermediate in the synthesis of Ibuprofen.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The primary impurities depend on the synthetic route used. A common method is the reduction of 4'-isobutylacetophenone. In this case, the most likely impurities are:

  • Unreacted 4'-isobutylacetophenone: The starting material for the reduction reaction.

  • 1-ethyl-4-isobutylbenzene: A potential byproduct formed during hydrogenation reactions.[1]

  • Solvent residues: Residual solvents from the reaction and extraction steps, such as methanol (B129727) or petroleum ether.[2]

  • Other Ibuprofen-related impurities: Depending on the specific process, other impurities related to the synthesis of Ibuprofen may be present.[3][4]

Q2: Which purification technique is best for my crude this compound?

A2: The choice of purification method depends on the level of impurities and the desired final purity.

  • Recrystallization: This is an effective technique for removing small amounts of impurities and for obtaining a highly crystalline final product. It is generally preferred when the crude product is already relatively pure.

  • Column Chromatography: This method is ideal for separating mixtures with multiple components or when the impurities are present in significant quantities. It offers a high degree of separation.

Troubleshooting Common Problems

Problem 1: My recrystallization yields a very low amount of purified product.

  • Possible Cause 1: The chosen solvent is too good at dissolving the product, even at low temperatures.

    • Solution: Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Hexane (B92381) or a mixture of ethanol (B145695) and water are common choices.

  • Possible Cause 2: Too much solvent was used.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After dissolution, you can try to evaporate some of the solvent to concentrate the solution before cooling.

  • Possible Cause 3: The cooling process was too rapid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of crystallization.

Problem 2: The purified product from recrystallization is still impure.

  • Possible Cause 1: The impurities have similar solubility to the product in the chosen solvent.

    • Solution: Try a different recrystallization solvent or a solvent pair. Alternatively, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities.

  • Possible Cause 2: The crystals were not washed properly after filtration.

    • Solution: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Problem 3: In column chromatography, the product and impurities are eluting together.

  • Possible Cause 1: The solvent system is too polar.

    • Solution: Decrease the polarity of the eluent. A common solvent system for this separation is a gradient of ethyl acetate (B1210297) in hexane. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.

  • Possible Cause 2: The column was not packed properly.

    • Solution: Ensure the silica (B1680970) gel is packed uniformly without any cracks or channels. A poorly packed column will lead to poor separation.

Problem 4: The product is not eluting from the column.

  • Possible Cause: The solvent system is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. If you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate.

Quantitative Data

The following tables summarize typical data for the purification of this compound.

Table 1: Recrystallization Solvents and Typical Recovery

Solvent SystemPurity of Crude Product (%)Expected Recovery (%)Final Purity (%)
Hexane>9070-85>99
Ethanol/Water>8565-80>98.5

Table 2: Column Chromatography Parameters

Stationary PhaseEluent System (Gradient)Typical Loading (g crude/100g silica)Expected Yield (%)Final Purity (%)
Silica Gel (230-400 mesh)5% to 20% Ethyl Acetate in Hexane1-585-95>99.5

Experimental Protocols

Protocol 1: Purification by Recrystallization from Hexane

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot hexane while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing: Prepare a flash chromatography column with silica gel (230-400 mesh) using a slurry packing method with hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried sample onto the top of the column.

  • Elution: Begin elution with a low-polarity solvent mixture, such as 5% ethyl acetate in hexane.

  • Gradient Elution: Gradually increase the polarity of the eluent to 10-20% ethyl acetate in hexane to elute the this compound.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

PurificationWorkflow Crude Crude this compound Assess Assess Purity (e.g., TLC, GC) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization High Purity ColumnChrom Column Chromatography Assess->ColumnChrom Low Purity / Multiple Impurities Impure Product still impure Recrystallization->Impure PureProduct Pure this compound ColumnChrom->PureProduct Impure->ColumnChrom Re-purify Impure->PureProduct Acceptable Purity

Caption: Purification workflow for this compound.

TroubleshootingRecrystallization start Low Yield from Recrystallization q1 Was minimal hot solvent used? start->q1 s1 Use less solvent or evaporate excess. q1->s1 No q2 Was cooling slow? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Allow slow cooling before ice bath. q2->s2 No q3 Is the solvent appropriate? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Select a different solvent or solvent pair. q3->s3 No end Yield Improved q3->end Yes a3_yes Yes a3_no No s3->q3

Caption: Troubleshooting low yield in recrystallization.

References

Challenges in the scale-up of 1-(4-Isobutylphenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-isobutylphenyl)ethanol, a key intermediate in the production of Ibuprofen.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound at an industrial scale?

A1: The most prevalent industrial method is the catalytic hydrogenation of 4'-isobutylacetophenone (B122872). This process is favored for its efficiency and atom economy. Common catalysts include Raney nickel and palladium on carbon (Pd/C).[1][2] Another approach involves reduction with sodium borohydride (B1222165), which is often employed at the lab scale.

Q2: What are the critical process parameters to monitor during the scale-up of the hydrogenation reaction?

A2: Key parameters to control are temperature, hydrogen pressure, catalyst loading, and reaction time.[1][3] Inadequate control of these parameters can lead to low yields, formation of impurities, and catalyst deactivation. For instance, excessive temperature can promote side reactions, while insufficient hydrogen pressure may result in incomplete conversion.

Q3: What are the primary impurities I should expect, and how can they be minimized?

A3: A common side-product is 1-ethyl-4-isobutylbenzene, formed through hydrogenolysis of the desired alcohol.[4] Other impurities can arise from the starting materials or subsequent degradation. Minimizing these impurities involves optimizing reaction conditions to enhance selectivity and ensuring the purity of the starting 4'-isobutylacetophenone.

Q4: How can I monitor the progress of the reaction effectively?

A4: In-situ infrared (IR) spectroscopy, particularly Attenuated Total Reflectance (ATR)-FTIR, is a powerful Process Analytical Technology (PAT) for real-time monitoring.[1] This technique allows for non-invasive tracking of reactant consumption and product formation, providing valuable insights into reaction kinetics. Regular sampling and analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) are also standard methods.

Q5: Are there greener synthesis alternatives for this compound?

A5: Yes, research is ongoing to develop more environmentally friendly methods. One notable "green" approach is the Boots-Hoechst-Celanese (BHC) process for ibuprofen, which involves the carbonylation of this compound.[1] The synthesis of the alcohol itself can be made greener by using solvent-free conditions with a treated Raney nickel catalyst, which simplifies product purification and reduces chemical waste.[1][3]

Troubleshooting Guides

Issue 1: Low Product Yield

Q: My reaction yield is significantly lower than expected after scaling up. What are the potential causes and solutions?

A: Low yield upon scale-up is a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial.

  • Potential Causes:

    • Inadequate Mixing: In larger reactors, inefficient stirring can lead to poor mass transfer between hydrogen gas, the liquid phase, and the solid catalyst.

    • Poor Heat Transfer: Exothermic hydrogenation reactions can develop localized hot spots in large vessels, leading to side reactions and degradation of the product.

    • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or by sintering at high temperatures.

    • Incomplete Reaction: Insufficient reaction time, hydrogen pressure, or catalyst loading can result in incomplete conversion of the starting material.

  • Recommended Solutions:

    • Optimize Agitation: Ensure the reactor's agitation system is adequate for the scale to maintain a homogenous reaction mixture.

    • Improve Heat Management: Utilize a reactor with a suitable heat exchange system to maintain a uniform temperature profile.

    • Catalyst Evaluation: Ensure the catalyst is fresh and handled under appropriate conditions. Consider performing a catalyst screening to identify a more robust option for your scaled-up process.

    • Reaction Condition Optimization: Systematically vary reaction time, hydrogen pressure, and catalyst concentration to find the optimal parameters for the larger scale.

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cluster_start Troubleshooting Low Yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed check_mixing Evaluate Mixing Efficiency start->check_mixing Inadequate Mass Transfer? check_heat Analyze Heat Transfer start->check_heat Thermal Gradients? check_catalyst Assess Catalyst Activity start->check_catalyst Catalyst Deactivation? check_conditions Review Reaction Conditions start->check_conditions Incomplete Conversion? optimize_agitation Optimize Agitation check_mixing->optimize_agitation improve_cooling Improve Heat Management check_heat->improve_cooling catalyst_screening Screen/Replace Catalyst check_catalyst->catalyst_screening optimize_parameters Optimize Reaction Parameters check_conditions->optimize_parameters

Caption: Troubleshooting workflow for addressing low product yield.

Issue 2: Catalyst Deactivation

Q: I'm observing a decrease in reaction rate over time, suggesting catalyst deactivation. How can I mitigate this?

A: Catalyst deactivation is a significant concern in industrial-scale hydrogenations. Understanding the cause is key to finding a solution.

  • Potential Causes:

    • Poisoning: Impurities in the 4'-isobutylacetophenone feed or hydrogen stream can adsorb to the catalyst's active sites, blocking them.

    • Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate, reducing the active surface area.

    • Leaching: The active metal may leach from the support into the reaction medium.

    • Fouling: Byproducts or polymers can deposit on the catalyst surface, blocking pores and active sites. Oligomerization of 4'-isobutylacetophenone has been proposed as a cause of deactivation for Pd/SiO2 catalysts.[5]

  • Recommended Solutions:

    • Purify Starting Materials: Ensure the purity of 4'-isobutylacetophenone and hydrogen to minimize catalyst poisons.

    • Moderate Reaction Temperature: Operate at the lowest effective temperature to reduce the risk of sintering.

    • Catalyst Selection: Choose a catalyst with a robust support and strong metal-support interaction to minimize leaching. For example, sodium-promoted Pd/C catalysts have shown improved yield and selectivity.[6][7]

    • Catalyst Washing: For Raney nickel, a washing treatment with an organic solvent like isopropanol (B130326) to remove water from the catalyst surface is crucial for achieving high conversion.[1]

Data Presentation

Table 1: Comparison of Catalysts for 4'-Isobutylacetophenone Hydrogenation

CatalystSupportKey Performance CharacteristicsAdvantagesDisadvantages
Raney Nickel -High activity for nitro group reduction.Cost-effective non-precious metal catalyst, suitable for large-scale industrial processes.Can be pyrophoric and requires careful handling. May exhibit lower selectivity compared to precious metal catalysts.[8]
Palladium on Carbon (Pd/C) Activated CarbonGenerally exhibits higher activity than Raney Nickel, allowing for milder reaction conditions.High efficiency and selectivity.More expensive than Raney Nickel. Susceptible to poisoning by sulfur and other impurities. Severe deactivation has been observed with Pd/SiO2.[5][6]
Copper-based catalysts Various oxidesHighly efficient and selective.Suitable for continuous processes.May require specific co-catalysts or promoters for optimal performance.

Table 2: Typical Reaction Parameters for 4'-Isobutylacetophenone Hydrogenation

ParameterLab Scale (Sodium Borohydride)Pilot/Industrial Scale (Catalytic Hydrogenation)
Solvent Methanol (B129727)Often solvent-free or in a non-polar solvent like n-decane.[1][5]
Temperature Room Temperature40 - 150 °C[3]
Pressure Atmospheric10 - 1200 psig (Hydrogen)[3]
Catalyst Sodium BorohydrideRaney Nickel, Pd/C
Typical Yield ~87%[9][10]>96% with promoted catalysts[6][7]

Experimental Protocols

Lab-Scale Synthesis using Sodium Borohydride

This protocol is suitable for small-scale synthesis in a laboratory setting.

  • Preparation: In a separatory funnel, dissolve 4'-isobutylacetophenone (1.20 mL) in methanol (3.00 mL).

  • Reduction: Add sodium borohydride (0.25 g) to the solution and allow the mixture to stand for 10 minutes.

  • Quenching: Carefully add a 10% HCl solution (10.0 mL) to quench the unreacted sodium borohydride.

  • Extraction: Extract the product using petroleum ether.

  • Drying and Isolation: Collect the organic layer and dry it over anhydrous sodium sulfate. Evaporate the solvent to obtain this compound.

Pilot/Industrial Scale Catalytic Hydrogenation (General Protocol)

This protocol outlines the general steps for catalytic hydrogenation at a larger scale. Specific parameters will vary based on the reactor and catalyst used.

  • Catalyst Preparation (if applicable): For water-wetted Raney nickel, a thorough washing with an organic solvent like isopropanol is performed to remove water.[1]

  • Reactor Charging: The hydrogenation reactor is charged with 4'-isobutylacetophenone and the catalyst. The reaction can be run without a solvent.

  • Inerting: The reactor is purged with an inert gas, such as nitrogen, to remove air.

  • Pressurization: The reactor is pressurized with hydrogen to the desired operating pressure (e.g., 200 - 1000 psig).[3]

  • Heating and Reaction: The reaction mixture is heated to the target temperature (e.g., 40 - 80 °C) with vigorous agitation.[3] The reaction progress is monitored.

  • Cooling and Depressurization: Once the reaction is complete, the reactor is cooled, and the hydrogen pressure is safely vented.

  • Catalyst Removal: The catalyst is separated from the product mixture by filtration.

  • Purification: The crude this compound is purified, typically by fractional distillation under reduced pressure.

Mandatory Visualizations

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Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: 4'-Isobutylacetophenone hydrogenation Catalytic Hydrogenation (Raney Ni or Pd/C) start->hydrogenation product Crude this compound hydrogenation->product filtration Catalyst Filtration product->filtration distillation Fractional Distillation (Under Vacuum) filtration->distillation final_product Pure this compound distillation->final_product

Caption: General workflow for the synthesis and purification of this compound.

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Logical_Relationships cluster_inputs Reaction Inputs cluster_process Process Conditions cluster_outputs Reaction Outputs reactant 4'-Isobutylacetophenone product This compound reactant->product catalyst Catalyst (e.g., Raney Ni) catalyst->product hydrogen Hydrogen Gas hydrogen->product temperature Temperature temperature->product byproduct Side Products (e.g., 1-ethyl-4-isobutylbenzene) temperature->byproduct pressure Pressure pressure->product pressure->byproduct mixing Mixing mixing->product

Caption: Key factors influencing the synthesis of this compound.

References

Technical Support Center: Enantioselective Synthesis of 1-(4-Isobutylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the enantioselective synthesis of 1-(4-isobutylphenyl)ethanol, a key chiral intermediate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the enantioselective synthesis of this compound?

A1: The most prevalent methods for the enantioselective synthesis of this compound involve the asymmetric reduction of its prochiral ketone precursor, 4'-isobutylacetophenone (B122872). Key approaches include:

  • Catalytic Hydrogenation: This method uses molecular hydrogen (H₂) and a chiral transition metal catalyst. Complexes of rhodium (Rh), ruthenium (Ru), and iridium (Ir) with chiral ligands are commonly employed to achieve high enantioselectivity.[1]

  • Asymmetric Transfer Hydrogenation (ATH): In this technique, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used in place of H₂ gas. Chiral ruthenium catalysts, like those based on TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are particularly effective.

  • Biocatalytic Reduction: Enzymes, particularly ketone reductases (KREDs) or alcohol dehydrogenases (ADHs) from microorganisms like baker's yeast, can reduce the ketone with high enantioselectivity.[2]

  • Stoichiometric Chiral Reducing Agents: Reagents like those derived from chiral boranes (e.g., Alpine-Borane) or chirally modified aluminum hydrides (e.g., BINAL-H) can provide the desired chiral alcohol.[3][4]

Q2: How can I determine the enantiomeric excess (ee) of my this compound product?

A2: The most common and reliable method for determining the enantiomeric excess of this compound is chiral High-Performance Liquid Chromatography (HPLC).[5] This technique utilizes a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification. The ratio of the peak areas of the two enantiomers is used to calculate the ee.

Q3: What are some potential side reactions to be aware of during the reduction of 4'-isobutylacetophenone?

A3: Besides the desired chiral alcohol, several side products can form during the reduction of 4'-isobutylacetophenone. Over-reduction can lead to the formation of 1-ethyl-4-isobutylbenzene. Under certain conditions, aldol (B89426) condensation of the starting ketone can occur, leading to oligomeric impurities.[6] Additionally, the product alcohol can undergo dehydration to form 4-isobutylstyrene, especially under acidic conditions or at elevated temperatures.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee)

Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The following guide provides a systematic approach to diagnosing and resolving this issue.

Troubleshooting Workflow for Low Enantiomeric Excess

Low_ee_Troubleshooting start Low ee Observed check_analytical Verify Analytical Method (Chiral HPLC) start->check_analytical check_catalyst Evaluate Catalyst and Reagents check_analytical->check_catalyst Method Valid solution_analytical Optimize HPLC Method: - Different Chiral Column - Adjust Mobile Phase - Change Temperature check_analytical->solution_analytical Method Invalid check_conditions Assess Reaction Conditions check_catalyst->check_conditions High Quality solution_catalyst Improve Catalyst/Reagent Quality: - Use Fresh/High-Purity Catalyst - Purify Substrate and Solvent - Check for Catalyst Poisons check_catalyst->solution_catalyst Impurities or Deactivation solution_conditions Optimize Reaction Parameters: - Lower Temperature - Adjust Pressure (for hydrogenation) - Screen Solvents - Check Inert Atmosphere check_conditions->solution_conditions Suboptimal end High ee Achieved solution_analytical->end solution_catalyst->end solution_conditions->end

Caption: A step-by-step workflow for troubleshooting low enantioselectivity.

Detailed Q&A for Low ee:

  • Q: My ee is consistently low. What should I check first?

    • A: First, rigorously validate your chiral HPLC method. An inadequate separation of enantiomers will lead to inaccurate ee values. Ensure you have baseline resolution between the two enantiomer peaks. Experiment with different chiral columns (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H) and mobile phases (typically mixtures of hexane (B92381) and isopropanol).[7][8]

  • Q: I've confirmed my analytical method is accurate, but the ee is still poor. What's the next step?

    • A: The quality of your catalyst and reagents is critical.

      • Catalyst Activity: Ensure your catalyst is active and has not decomposed. For air-sensitive catalysts, proper handling under an inert atmosphere is crucial. It is often best to use a fresh batch of catalyst.

      • Reagent Purity: Impurities in the 4'-isobutylacetophenone substrate or the solvent can poison the catalyst or lead to non-selective background reactions. Purify the substrate (e.g., by distillation or recrystallization) and use anhydrous, high-purity solvents.

  • Q: My catalyst and reagents are of high quality. Could the reaction conditions be the issue?

    • A: Yes, reaction parameters play a significant role in enantioselectivity.

      • Temperature: Many asymmetric reactions are highly temperature-dependent. Lowering the reaction temperature often increases enantioselectivity, although it may slow down the reaction rate.

      • Solvent: The solvent can influence the conformation of the catalyst-substrate complex. Screening different solvents with varying polarities can sometimes lead to a significant improvement in ee.

      • Pressure (for Catalytic Hydrogenation): The hydrogen pressure can affect both the reaction rate and the enantioselectivity. The optimal pressure should be determined experimentally.

Problem 2: Low Reaction Yield

A low yield of the desired this compound can be caused by several factors, from incomplete reaction to product degradation.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/GC/LC) start->check_completion check_catalyst_activity Assess Catalyst Activity check_completion->check_catalyst_activity Complete solution_completion Optimize Reaction Time and Temperature check_completion->solution_completion Incomplete Reaction check_workup Evaluate Work-up and Purification check_catalyst_activity->check_workup High Activity solution_catalyst Increase Catalyst Loading or Use Fresh Catalyst check_catalyst_activity->solution_catalyst Low Activity solution_workup Modify Extraction and Purification Protocol check_workup->solution_workup Product Loss end High Yield Achieved solution_completion->end solution_catalyst->end solution_workup->end

Caption: A logical workflow for diagnosing and resolving low reaction yield.

Detailed Q&A for Low Yield:

  • Q: My reaction is not going to completion. What can I do?

    • A: Incomplete conversion is a common cause of low yield.

      • Reaction Time and Temperature: Monitor the reaction progress using an appropriate technique (TLC, GC, or LC). If the reaction stalls, consider increasing the reaction time or temperature. However, be mindful that increasing the temperature might negatively impact the enantioselectivity.

      • Catalyst Loading: If the reaction is slow or incomplete, increasing the catalyst loading might be necessary. However, this will also increase the cost of the synthesis.

  • Q: The reaction seems complete, but the isolated yield is low. What could be the problem?

    • A: Product loss during the work-up and purification steps is a likely culprit.

      • Extraction: Ensure efficient extraction of the product from the aqueous phase after quenching the reaction. Using a suitable organic solvent and performing multiple extractions can improve recovery.

      • Purification: The product alcohol can be volatile, so care should be taken during solvent removal under reduced pressure. If using column chromatography, choose an appropriate solvent system to ensure good separation from byproducts without significant loss of the desired product on the column.

  • Q: Could my catalyst be deactivated?

    • A: Catalyst deactivation can lead to both low yield and low ee. As mentioned previously, impurities in the reagents or solvent can act as catalyst poisons. If you suspect catalyst deactivation, using a fresh batch of catalyst and highly purified reagents and solvent is the best course of action. For some heterogeneous catalysts, regeneration procedures may be available.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Enantioselective Reduction of 4'-Isobutylacetophenone

Catalyst SystemChiral LigandHydrogen SourceSolventTemp. (°C)Pressure (atm)Yield (%)ee (%)Reference
RuCl₂[(S)-BINAP]₂(S)-BINAPH₂Methanol201009796[9]
Rh/DuanPhosDuanPhosH₂Methanol2510>9999[10]
(R,R)-Ru-Ts-DPEN(R,R)-TsDPENHCOOH/Et₃NWater28N/A>9993[11]
Pd/C (sodium-promoted)N/A (achiral)H₂N/A7020>96N/A[12]

Note: This table presents a selection of data from the literature and is intended for comparative purposes. Optimal conditions may vary.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using a Ru-TsDPEN Catalyst

This protocol is a general procedure adapted from literature methods for the asymmetric transfer hydrogenation of aromatic ketones.

Materials:

  • 4'-Isobutylacetophenone

  • [RuCl₂(p-cymene)]₂

  • (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Anhydrous isopropanol

  • Anhydrous dichloromethane (B109758) (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297)

Procedure:

  • Catalyst Pre-formation: In a glovebox, to an oven-dried Schlenk flask, add [RuCl₂(p-cymene)]₂ (1 mol%) and (S,S)-TsDPEN (2.2 mol%). Add anhydrous isopropanol and stir the mixture at 80 °C for 20 minutes to form the active catalyst.

  • Reaction Setup: In a separate oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4'-isobutylacetophenone (1 equivalent) in a 5:2 mixture of formic acid and triethylamine.

  • Reaction: Add the pre-formed catalyst solution to the substrate solution. Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) and monitor the progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding deionized water. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient). Determine the yield and analyze the enantiomeric excess by chiral HPLC.

Protocol 2: Chiral HPLC Analysis of this compound

This protocol provides a general method for the chiral separation of this compound enantiomers.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column, for example, a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H.

Mobile Phase:

  • A mixture of n-hexane and isopropanol is typically used. A common starting point is a 90:10 or 95:5 (v/v) mixture of n-hexane:isopropanol. The exact ratio may need to be optimized to achieve baseline separation.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase (e.g., ~1 mg/mL). Also prepare a sample of the racemic standard for comparison.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is observed.

    • Inject a small volume of the sample solution (e.g., 10 µL) onto the column.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify the two peaks corresponding to the (R)- and (S)-enantiomers by comparing the chromatogram to that of the racemic standard.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Visualizations

General Experimental Workflow for Enantioselective Synthesis

Experimental_Workflow reagents Prepare Reagents (Substrate, Solvent, Catalyst) reaction Set up Reaction under Inert Atmosphere reagents->reaction monitoring Monitor Reaction Progress (TLC, GC, or LC) reaction->monitoring workup Quench Reaction and Aqueous Work-up monitoring->workup purification Purify Crude Product (Column Chromatography) workup->purification analysis Analyze Product (Yield, ee, Spectroscopic Data) purification->analysis

Caption: A generalized experimental workflow for the enantioselective synthesis of this compound.

References

Preventing over-reduction in the synthesis of 1-(4-Isobutylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(4-Isobutylphenyl)ethanol

Welcome to the technical support center for the synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their synthetic routes, with a primary focus on preventing the over-reduction of the target molecule to 4-isobutyl ethylbenzene (B125841).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound via the reduction of 4'-isobutylacetophenone (B122872)?

The principal challenge is preventing the over-reduction of the desired secondary alcohol, this compound, to the corresponding alkane, 4-isobutyl ethylbenzene. This side reaction occurs when the benzylic alcohol is further hydrogenolyzed under the reduction conditions.

Q2: Which reducing agents are commonly used for this transformation, and what are their advantages and disadvantages?

Several reducing agents can be employed. The choice depends on the desired selectivity, scale, and available equipment.

  • Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that typically reduces ketones to alcohols without affecting the aromatic ring or leading to significant over-reduction.[1][2][3] It is often used in alcoholic solvents like methanol (B129727) or ethanol (B145695).[1][4]

  • Catalytic Hydrogenation: This method is widely used in industrial processes. Common catalysts include:

    • Palladium on Carbon (Pd/C): Highly active but can lead to over-reduction if not carefully controlled.[5][6] Catalyst deactivation can also be an issue.[7]

    • Sodium-Promoted Palladium on Carbon (Na-Pd/C): Promotion with sodium has been shown to significantly improve the selectivity towards the desired alcohol, this compound, with yields greater than 96%.[5][8][9]

    • Raney Nickel (Raney Ni): An effective catalyst for this hydrogenation, often used in the absence of a solvent.[10][11]

    • Copper-based catalysts: These have been investigated to provide a highly selective reduction of the ketone functional group with a reduced proportion of side-products.[12][13]

Q3: How can I minimize the formation of 4-isobutyl ethylbenzene during catalytic hydrogenation?

Minimizing over-reduction requires careful control of reaction parameters:

  • Catalyst Selection: Use a more selective catalyst system. Sodium-promoted Pd/C or certain copper-based catalysts are excellent choices for high selectivity.[5][8][9][12]

  • Temperature and Pressure: Operate at milder temperatures and hydrogen pressures. For example, using a 5% Pd/C catalyst at 30°C and 7 bar hydrogen pressure has been shown to yield 96.6% of the desired alcohol.[6]

  • Reaction Time: Monitor the reaction progress closely and stop it once the starting material is consumed to prevent further reduction of the product.

  • Solvent: The choice of solvent can influence the reaction. The hydrogenation can be carried out in the absence of a solvent using Raney nickel.[10]

Q4: I am observing significant over-reduction to 4-isobutyl ethylbenzene. What are the immediate troubleshooting steps?

If you are experiencing significant over-reduction, consider the following:

  • Re-evaluate your catalyst: If using a highly active catalyst like standard Pd/C, consider switching to a promoted or less active catalyst.

  • Lower the reaction temperature and pressure: This will decrease the rate of the hydrogenolysis side reaction.

  • Reduce the catalyst loading: A lower amount of catalyst may be sufficient for the primary reduction without promoting the secondary reduction.

  • Monitor the reaction more frequently: Use techniques like TLC or GC to determine the point of complete ketone consumption and stop the reaction immediately.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High percentage of over-reduction product (4-isobutyl ethylbenzene) 1. Catalyst is too active (e.g., standard Pd/C).2. Reaction temperature or hydrogen pressure is too high.3. Prolonged reaction time.1. Switch to a more selective catalyst such as sodium-promoted Pd/C or a copper-based catalyst.[5][12]2. Reduce the temperature (e.g., to 30-40°C) and hydrogen pressure (e.g., to 7-20 bar).[6]3. Monitor the reaction closely and stop it upon completion.
Incomplete conversion of 4'-isobutylacetophenone 1. Insufficient reducing agent or hydrogen.2. Catalyst deactivation.3. Low reaction temperature.1. Ensure a sufficient stoichiometric amount of the reducing agent or adequate hydrogen pressure.2. Use a fresh batch of catalyst. Catalyst deactivation can be caused by oligomerization of the starting material.[7]3. Slightly increase the reaction temperature, while monitoring for over-reduction.
Low yield of this compound 1. Over-reduction to byproducts.2. Incomplete reaction.3. Losses during workup and purification.1. Follow the steps to minimize over-reduction.2. Address the causes of incomplete conversion.3. Optimize the extraction and purification steps. A solvent-free approach with Raney nickel can simplify purification.[11]

Experimental Protocols

Protocol 1: Selective Reduction using Sodium Borohydride

This protocol is suitable for lab-scale synthesis with high selectivity.

Materials:

  • 4'-Isobutylacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 10% Hydrochloric acid (HCl) solution

  • Petroleum ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction flask, dissolve 4'-isobutylacetophenone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution. The reaction is exothermic.[4]

  • After the addition is complete, allow the mixture to stir at room temperature for 10 minutes.[1]

  • Carefully add 10% HCl solution to quench the excess sodium borohydride.[1]

  • Extract the product with petroleum ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[1]

Protocol 2: Catalytic Hydrogenation using a Promoted Pd/C Catalyst

This protocol is based on literature for achieving high selectivity on a larger scale.

Materials:

  • 4'-Isobutylacetophenone

  • Sodium-promoted Palladium on Carbon catalyst (Na-Pd/C)

  • Solvent (e.g., methanol or isopropanol)

  • Hydrogen gas

Procedure:

  • Charge a high-pressure reactor with 4'-isobutylacetophenone, the solvent, and the Na-Pd/C catalyst.

  • Seal the reactor and purge it with an inert gas (e.g., nitrogen), followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar).

  • Heat the reaction mixture to the target temperature (e.g., 70°C).

  • Stir the mixture vigorously for the required reaction time, monitoring the hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to yield this compound.

Quantitative Data Summary

Catalyst SystemTemperature (°C)Pressure (bar)SolventConversion of 4'-IBAP (%)Selectivity for 1-(4-IBPE) (%)Yield of 1-(4-IBPE) (%)Reference
Sodium-promoted 5% Pd/C7020Not specified10096.4>96[5][8]
5% Pd/C307Not specified~100Not specified96.6[6]
Pd/SiO₂Not specifiedNot specifiedn-decaneHighHigh~80[7]
Raney Nickel40 - 8014 - 69NoneHighHighHigh[10]

Note: "4'-IBAP" refers to 4'-isobutylacetophenone, and "1-(4-IBPE)" refers to this compound.

Visualizations

ReactionPathway Start 4'-Isobutylacetophenone Product This compound (Desired Product) Start->Product Selective Reduction (e.g., NaBH4, Na-Pd/C + H2) SideProduct 4-Isobutyl ethylbenzene (Over-reduction Product) Product->SideProduct Over-reduction / Hydrogenolysis (e.g., Aggressive Pd/C + H2)

Caption: Reaction pathway for the synthesis of this compound and the potential over-reduction side reaction.

TroubleshootingWorkflow Start Over-reduction Observed? CheckCatalyst Is Catalyst Highly Active? (e.g., standard Pd/C) Start->CheckCatalyst Yes End Problem Resolved Start->End No SwitchCatalyst Switch to Selective Catalyst (e.g., Na-Pd/C, Cu-based) CheckCatalyst->SwitchCatalyst Yes CheckConditions Are Temp/Pressure High? CheckCatalyst->CheckConditions No SwitchCatalyst->End LowerConditions Lower Temperature and Pressure CheckConditions->LowerConditions Yes CheckTime Is Reaction Time Optimized? CheckConditions->CheckTime No LowerConditions->End OptimizeTime Monitor and Stop at Completion CheckTime->OptimizeTime Yes CheckTime->End No OptimizeTime->End

Caption: Troubleshooting workflow for addressing over-reduction in the synthesis of this compound.

References

Technical Support Center: Kinetic Modeling of 1-(4-Isobutylphenyl)ethanol Carbonylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic modeling of 1-(4-isobutylphenyl)ethanol carbonylation to synthesize ibuprofen, a key nonsteroidal anti-inflammatory drug (NSAID).

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental and modeling phases of the carbonylation of this compound.

Question Possible Cause(s) Recommended Solution(s)
Why is the reaction rate significantly lower than expected? Inadequate Mass Transfer: The rate of reaction may be limited by the diffusion of carbon monoxide from the gas phase to the liquid phase.[1]- Increase the agitation speed. Studies have shown that above 700 rpm, the effect of agitation on the reaction rate becomes negligible, indicating the process is in the kinetic regime.[1] - Ensure efficient gas dispersion in the reactor.
Catalyst Deactivation: The palladium catalyst may lose its activity over time.- The catalyst system PdCl2(PPh3)2/TsOH/LiCl has been shown to be robust, but consider performing the reaction under an inert atmosphere to prevent oxidative degradation. - Check for impurities in the reactants or solvent that could poison the catalyst.
Low Concentration of Active Species: The formation of the active palladium(0) species or the active substrate, 1-(4-isobutylphenyl)ethyl chloride, may be hindered.[1][2]- Verify the concentrations of the promoters (TsOH/LiCl), as they play a crucial role in the formation of the active substrate.[1]
How can I be sure my results are not influenced by mass transfer limitations? The reaction rate is dependent on the speed of agitation.Conduct experiments at various agitation speeds. If the reaction rate increases with agitation speed, mass transfer limitations are present. The rate is considered to be in the kinetic regime when it no longer changes with an increase in agitation speed.[1][3] For this specific reaction, agitation speeds above 700 rpm were found to eliminate mass-transfer resistance.[1][3]
What is the purpose of each component in the PdCl2(PPh3)2/TsOH/LiCl catalyst system? Each component has a specific role in the catalytic cycle.- PdCl2(PPh3)2: This is the palladium precursor that is reduced in situ to the active Pd(0) species.[1][2] - TsOH (p-Toluenesulfonic acid): Acts as a co-catalyst to facilitate the formation of 1-(4-isobutylphenyl)ethyl chloride from the corresponding alcohol.[1][2] - LiCl (Lithium chloride): Promotes the carbonylation reaction, likely by stabilizing the catalytic species.[1][3]
My kinetic model does not fit the experimental data well. What should I consider? The proposed reaction mechanism or the rate law may be inaccurate.[4][5]- Re-evaluate the proposed reaction mechanism. The carbonylation of this compound is proposed to occur via a three-step pathway involving the formation of the active catalyst, formation of the active substrate, and the main carbonylation cycle.[1][2] - Ensure that the assumptions made in deriving the kinetic model are valid for your experimental conditions. - Consider potential side reactions, such as the formation of 3-(4-isobutylphenyl)propionic acid.[2]
I am observing an induction period at the beginning of the reaction. Why is this happening? The formation of the active catalytic species from the precursor may take time.The proposed mechanism involves the in-situ formation of the active Pd(0) species from the PdCl2(PPh3)2 precursor, which can result in an initial induction period.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction pathway for the carbonylation of this compound?

A1: The reaction is generally understood to proceed through a three-step pathway:

  • Formation of the active palladium(0) species: The PdCl2(PPh3)2 precursor is reduced to the active Pd(0) catalyst.

  • Formation of the active substrate: this compound reacts with an acid source, like TsOH and LiCl, to form 1-(4-isobutylphenyl)ethyl chloride.

  • Main catalytic cycle: The active palladium catalyst facilitates the carbonylation of 1-(4-isobutylphenyl)ethyl chloride to produce ibuprofen.[1][2][3]

Q2: What are the key experimental parameters that influence the rate of carbonylation?

A2: The rate of carbonylation is significantly affected by the following parameters:

  • Temperature: The reaction is typically carried out in a temperature range of 378–398 K.[1][2]

  • Carbon Monoxide Pressure: The partial pressure of CO influences the reaction rate.

  • Concentrations: The concentrations of the catalyst, promoters (TsOH/LiCl), and the substrate (this compound) are crucial.[1][2]

  • Agitation Speed: As discussed in the troubleshooting guide, this is important to overcome mass transfer limitations.[1][3]

Q3: What are the reaction orders for the key components in this carbonylation reaction?

A3: Based on kinetic studies, the reaction orders have been determined to be approximately:

  • 0.43 with respect to the catalyst precursor (PdCl2(PPh3)2)

  • 1 with respect to water

  • 0.8 with respect to CO pressure

  • 0.7 with respect to the concentration of this compound (IBPE)

  • 1.2 with respect to the ratio of promoters (TsOH/LiCl)[1]

Q4: Are there any common side products in this reaction?

A4: A minor side product that can be formed is 3-(4-isobutylphenyl)propionic acid.[2]

Quantitative Data Summary

The following table summarizes the kinetic parameters for the carbonylation of this compound using the PdCl2(PPh3)2/TsOH/LiCl catalyst system.[1]

ParameterValueConditions
Reaction Temperature 378–398 K-
Agitation Speed > 700 rpmTo ensure kinetic regime
Reaction Order (Catalyst) 0.43-
Reaction Order (Water) 1-
Reaction Order (CO Pressure) 0.8-
Reaction Order (IBPE) 0.7-
Reaction Order (Promoters) 1.2-
Activation Energy (Ea) 78.7 kJ/mol-
Frequency Factor (A) 1.2 x 10^8 m^3/(kmol·h)-

Experimental Protocols

Detailed Methodology for Kinetic Experiments

The kinetics of the carbonylation of this compound are typically studied in a stirred semibatch reactor.[1][2]

  • Reactor Setup: A high-pressure stirred autoclave reactor equipped with a gas-inducing impeller, a temperature controller, a pressure transducer, and a sampling valve is used.

  • Reactant Charging: The reactor is charged with known quantities of this compound (IBPE), the catalyst precursor (PdCl2(PPh3)2), triphenylphosphine (B44618) (PPh3), promoters (TsOH and LiCl), and a solvent (e.g., methyl ethyl ketone - MEK).

  • Inert Atmosphere: The reactor is purged with nitrogen multiple times to remove any air.

  • Pressurization and Heating: The reactor is then pressurized with carbon monoxide to the desired pressure and heated to the reaction temperature.

  • Reaction Initiation: Stirring is initiated to start the reaction. The point at which stirring is started is considered time zero.

  • Sampling: Liquid samples are withdrawn at regular intervals through a dip tube.

  • Analysis: The samples are analyzed using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentration of the reactant and products over time.

  • Data Analysis: The initial rate of reaction is determined from the plot of concentration versus time. The kinetic parameters are then evaluated by fitting the experimental data to a proposed rate model.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis charge_reactants Charge Reactants (IBPE, Catalyst, Promoters, Solvent) purge_reactor Purge Reactor with N2 charge_reactants->purge_reactor pressurize_heat Pressurize with CO and Heat purge_reactor->pressurize_heat start_stirring Initiate Reaction (Stirring) pressurize_heat->start_stirring take_samples Withdraw Samples Periodically start_stirring->take_samples analyze_samples Analyze Samples (GC/HPLC) take_samples->analyze_samples determine_rate Determine Initial Rate analyze_samples->determine_rate model_fitting Kinetic Model Fitting determine_rate->model_fitting

Caption: Experimental workflow for the kinetic study of this compound carbonylation.

Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_alkyl R-Pd(II)L2(Cl) OxAdd->PdII_alkyl CO_ins CO Insertion PdII_alkyl->CO_ins PdII_acyl R(CO)-Pd(II)L2(Cl) CO_ins->PdII_acyl Hydrolysis Hydrolysis PdII_acyl->Hydrolysis Hydrolysis->Pd0 Reductive Elimination Product Ibuprofen Hydrolysis->Product HCl HCl Hydrolysis->HCl Substrate 1-(4-isobutylphenyl)ethyl chloride (R-Cl) Substrate->OxAdd CO CO CO->CO_ins H2O H2O H2O->Hydrolysis

Caption: Proposed catalytic cycle for the carbonylation of this compound.

References

Validation & Comparative

A Comparative Guide to 1-(4-Isobutylphenyl)ethanol Certified Reference Material (CRM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-(4-Isobutylphenyl)ethanol Certified Reference Material (CRM) with other relevant reference standards used in the analysis and synthesis of Ibuprofen (B1674241). It includes a review of its applications, comparative performance data derived from published analytical methods, and detailed experimental protocols.

Introduction to this compound

This compound is a critical chemical entity in the pharmaceutical industry, primarily known for its role as a key intermediate in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1] It is also a significant impurity and photodegradation product of Ibuprofen, making its accurate identification and quantification essential for quality control and environmental monitoring.[2] As a chiral molecule, the stereoselective synthesis of its enantiomers is of great interest for producing enantiomerically pure forms of Ibuprofen, which exhibit different pharmacological activities.

The Role of this compound as a Certified Reference Material

A Certified Reference Material (CRM) of this compound provides a highly characterized and reliable standard for various analytical applications. These applications include, but are not limited to, pharmaceutical release testing, method development and validation for both qualitative and quantitative analyses, and quality control of food and beverages.[3] Using a CRM ensures the traceability and accuracy of analytical results, which is a regulatory requirement in the pharmaceutical industry.

Comparison of this compound CRM with Alternative Reference Materials

In the context of Ibuprofen analysis, several CRMs are utilized. The choice of CRM depends on the specific analytical goal, such as assaying the main component, identifying impurities, or conducting stability studies. The primary alternatives to this compound CRM include the Ibuprofen primary standard and other related compound CRMs.

Table 1: Comparison of Key Certified Reference Materials for Ibuprofen Analysis

FeatureThis compound CRMIbuprofen Primary Standard (e.g., USP)Ibuprofen Related Compound C (4'-Isobutylacetophenone) CRM
Primary Use Quantification of a key process impurity and degradation product of Ibuprofen. Intermediate in Ibuprofen synthesis.Assay of Ibuprofen active pharmaceutical ingredient (API) and formulations. Primary quantitative standard.Quantification of a key starting material and potential impurity in Ibuprofen synthesis.
Typical Purity ≥97% (as per supplier specifications)[2]High purity, established by the pharmacopeia (e.g., USP, EP).High purity, suitable for use as a reference standard.
Format Typically supplied as a neat liquid or solid.[4]Typically supplied as a powder.Typically supplied as a solid or liquid.
Application in HPLC Methods Used to identify and quantify the this compound peak in impurity profiles of Ibuprofen.Used to create calibration curves for the quantification of Ibuprofen.Used to identify and quantify the 4'-Isobutylacetophenone (B122872) peak in impurity profiles.
Vendor Examples Sigma-Aldrich, LGC Standards, Santa Cruz Biotechnology.[2][3][4]United States Pharmacopeia (USP), European Pharmacopoeia (EP), Sigma-Aldrich.[5]United States Pharmacopeia (USP), Sigma-Aldrich.[6]

Performance Data in Analytical Applications

The performance of this compound as a CRM is intrinsically linked to the analytical methods in which it is employed. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Ibuprofen and its related substances. The following table summarizes typical performance characteristics of an HPLC method for the analysis of Ibuprofen and its impurities, where this compound would be a key analyte.

Table 2: Typical HPLC Method Performance for Ibuprofen and Impurity Analysis

ParameterTypical PerformanceSource
Linearity (R²) > 0.999[7][8]
Accuracy (% Recovery) 98-102%[8]
Precision (%RSD) < 2%[8]
Limit of Detection (LOD) 0.03 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.1 - 0.3 µg/mL

Note: The performance data is generalized from various published HPLC methods for Ibuprofen and its impurities and is not specific to a single study comparing different CRMs.

Experimental Protocols

HPLC Method for the Analysis of Ibuprofen and Related Impurities

This protocol is a representative example based on methods described in the scientific literature for the separation of Ibuprofen and its impurities, including this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound CRM

  • Ibuprofen Reference Standard

  • Other relevant impurity standards

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with pH adjusted to ~3.0 with phosphoric acid). A typical starting condition could be a 45:55 (v/v) mixture of acetonitrile and acidified water.[9]

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 35 °C[9]

  • Detection Wavelength: 254 nm[9]

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solutions: Accurately weigh and dissolve the this compound CRM and other reference standards in a suitable solvent (e.g., acetonitrile or mobile phase) to prepare individual stock solutions of known concentrations.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentrations in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the Ibuprofen sample (raw material or formulation) in the mobile phase to achieve a target concentration.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solution to determine the retention times and response factors of each compound.

  • Inject the sample solution.

  • Identify and quantify this compound and other impurities in the sample by comparing their retention times and peak areas to those of the standards.

Synthesis of Ibuprofen via this compound

This is a generalized protocol for the synthesis of Ibuprofen where this compound is a key intermediate. This process is often cited in the context of "green chemistry."

Step 1: Reduction of 4'-Isobutylacetophenone

  • Reactants: 4'-Isobutylacetophenone, Hydrogen gas

  • Catalyst: Palladium on carbon (Pd/C) or Raney Nickel

  • Procedure: The reduction is typically carried out in an autoclave under hydrogen pressure. The catalyst is added to a solution of 4'-isobutylacetophenone in a suitable solvent (or neat). The mixture is then subjected to hydrogenation at a specific temperature and pressure until the reaction is complete. The catalyst is subsequently filtered off to yield this compound.

Step 2: Carbonylation of this compound

  • Reactants: this compound, Carbon monoxide

  • Catalyst: Palladium complex (e.g., Palladium(II) chloride with triphenylphosphine)

  • Procedure: The alcohol is reacted with carbon monoxide in the presence of the palladium catalyst and an acid. This step is typically performed at elevated temperature and pressure. The reaction introduces a carboxylic acid group, converting the alcohol to Ibuprofen.

Visualizations

experimental_workflow cluster_synthesis Ibuprofen Synthesis cluster_analysis Analytical Workflow start 4'-Isobutylacetophenone intermediate This compound start->intermediate Reduction (e.g., H2/Pd-C) end Ibuprofen intermediate->end Carbonylation (e.g., CO/Pd catalyst) sample Ibuprofen Sample (API or Formulation) prep Sample Preparation (Dissolution & Dilution) sample->prep hplc HPLC Analysis prep->hplc data Data Acquisition & Processing hplc->data result Quantification of This compound Impurity data->result crm This compound CRM crm->hplc Calibration Standard signaling_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX_Enzymes Inhibition

References

A Comparative Guide to Catalysts for the Synthesis of 1-(4-Isobutylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(4-isobutylphenyl)ethanol is a critical step in the production of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The efficiency and selectivity of this synthesis are heavily reliant on the choice of catalyst. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalysts

The following table summarizes the performance of different catalysts in the synthesis of this compound from 4'-isobutylacetophenone (B122872).

Catalyst TypeCatalystSubstrateSolventTemp. (°C)Pressure (psig)Time (h)Conversion (%)Selectivity/Yield (%)Enantiomeric Excess (ee) (%)
Heterogeneous 5% Pd/C4'-IsobutylacetophenoneMethanol (B129727)30100199.596.6 (Selectivity)N/A
Sodium-promoted Pd/C4'-IsobutylacetophenoneNot SpecifiedMildMildNot Specified>96 (Yield)Not SpecifiedN/A
Pd/SiO₂4'-Isobutylacetophenonen-decane1002905~80 (Yield)Not SpecifiedN/A
Treated Raney Nickel4'-IsobutylacetophenoneNone40-80200-10001-4HighHighN/A
Asymmetric [Ru(OTf){(S,S)-Tsdpen}(p-cymene)]Acetophenone (B1666503)*MethanolNot SpecifiedNot SpecifiedNot Specified100100 (Yield)96 (S)
Biocatalyst Lactobacillus kefir ADHVarious KetonesBuffer/Co-solvent30N/A2465-99.938-91 (Yield)>99 (R)

*Data for acetophenone is used as a proxy for 4'-isobutylacetophenone due to structural similarity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Heterogeneous Catalysis: Hydrogenation using 5% Palladium on Carbon (Pd/C)

This protocol is adapted from established industrial processes for the reduction of 4'-isobutylacetophenone.

Materials:

  • 4'-Isobutylacetophenone

  • Methanol

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Nitrogen gas

  • Stainless steel autoclave

Procedure:

  • Charge a 300 mL stainless steel autoclave with 35.2 g (0.2 moles) of 4'-isobutylacetophenone, 100 mL of methanol, and 5 g of 5% Pd/C catalyst.

  • Seal the autoclave and purge the system first with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave to 100 psig with hydrogen.

  • Heat the reaction mixture to 30°C and maintain vigorous stirring for 1 hour.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Remove the methanol from the filtrate using a rotary evaporator to obtain this compound.

  • Analyze the product using Gas Chromatography (GC) to determine conversion and selectivity. A typical conversion of 4'-isobutylacetophenone is 99.5% with a selectivity to this compound of 96.6%.[1]

Heterogeneous Catalysis: Hydrogenation using Treated Raney Nickel

This protocol is based on a patented method for the solvent-free hydrogenation of 4'-isobutylacetophenone.[2]

Materials:

  • 4'-Isobutylacetophenone

  • Raney Nickel catalyst (water-wet)

  • Isopropanol (B130326) (or other suitable lower alkanol)

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • Catalyst Preparation: Wash the water-wetted Raney Nickel catalyst with an organic solvent in which water is substantially soluble, such as isopropanol. This treatment is crucial for catalyst activity in the solvent-free system. The catalyst can optionally be washed with 4'-isobutylacetophenone or this compound after the isopropanol wash.

  • Reaction Setup: In a high-pressure reactor, charge the treated Raney Nickel catalyst (typically 3-20 wt% based on the total reaction mass) and 4'-isobutylacetophenone.

  • Hydrogenation: Seal the reactor and purge with hydrogen. Pressurize the reactor with hydrogen to a pressure in the range of 200-1000 psig.

  • Heat the reaction mixture to a temperature between 40°C and 80°C.

  • Maintain the reaction with stirring for a period of 1 to 4 hours.

  • Work-up: After the reaction, cool the reactor, vent the hydrogen, and filter the catalyst from the product, this compound.

Asymmetric Catalysis: Hydrogenation using a Chiral Ruthenium Catalyst

The following is a general procedure for the asymmetric hydrogenation of ketones using a Noyori-type catalyst. While specific data for 4'-isobutylacetophenone is not detailed in the search results, this protocol for the analogous substrate acetophenone provides a strong starting point.

Materials:

  • 4'-Isobutylacetophenone (or Acetophenone)

  • [Ru(OTf){(S,S)-Tsdpen}(p-cymene)] catalyst

  • Methanol

  • Hydrogen gas

  • Schlenk tube or high-pressure reactor

Procedure:

  • In a Schlenk tube or high-pressure reactor under an inert atmosphere, dissolve the chiral ruthenium catalyst in methanol.

  • Add the 4'-isobutylacetophenone substrate to the solution.

  • Pressurize the vessel with hydrogen gas.

  • Stir the reaction mixture at the appropriate temperature until completion.

  • Monitor the reaction progress by techniques such as TLC or GC.

  • Upon completion, remove the solvent under reduced pressure.

  • The enantiomeric excess of the product, (S)-1-(4-isobutylphenyl)ethanol, can be determined by chiral HPLC or GC analysis. For acetophenone, this catalyst system has been reported to achieve 100% conversion and 96% ee for the (S)-enantiomer.

Biocatalysis: Asymmetric Reduction using Lactobacillus kefir Alcohol Dehydrogenase (ADH)

This protocol outlines a general method for the biocatalytic reduction of ketones using a whole-cell biocatalyst expressing an alcohol dehydrogenase from Lactobacillus kefir.

Materials:

  • 4'-Isobutylacetophenone

  • Lyophilized whole cells of E. coli overexpressing Lactobacillus kefir ADH

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • 2-Propanol (as a co-solvent and hydrogen source)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a reaction vessel, suspend the lyophilized whole-cell biocatalyst in Tris-HCl buffer.

  • Add 2-propanol to the suspension.

  • Add the 4'-isobutylacetophenone substrate to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking for 24 hours.

  • Monitor the conversion of the substrate by GC or HPLC.

  • After the reaction, extract the product from the aqueous phase using an organic solvent like ethyl acetate.

  • Dry the organic phase (e.g., with anhydrous sodium sulfate) and concentrate it to obtain the crude product.

  • Purify the product if necessary and determine the enantiomeric excess by chiral chromatography. This biocatalyst has shown high conversion (65-99.9%) and excellent enantioselectivity (>99% ee) for a variety of ketones, typically yielding the (R)-alcohol.[3]

Visualizations

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a general workflow for the synthesis and comparative evaluation of different catalysts for the production of this compound.

experimental_workflow cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Synthesis cluster_analysis Product Analysis & Comparison start Start: Select Catalyst Type catalyst_prep Prepare Catalyst (e.g., Pd/C, Raney Ni, Ru-complex, Biocatalyst) start->catalyst_prep reactor_setup Set up Reactor (Autoclave, Schlenk Tube, Bioreactor) catalyst_prep->reactor_setup reactant_prep Prepare Reactant Solution (4'-Isobutylacetophenone, Solvent) reactant_prep->reactor_setup reaction Perform Reaction under Specific Conditions (Temp, Pressure, Time) reactor_setup->reaction monitoring Monitor Reaction Progress (TLC, GC, HPLC) reaction->monitoring monitoring->reaction Continue until completion workup Reaction Work-up (Filtration, Extraction) monitoring->workup purification Product Purification (e.g., Distillation, Crystallization) workup->purification analysis Analyze Product (Yield, Selectivity, ee) purification->analysis comparison Compare Catalyst Performance analysis->comparison

Caption: General experimental workflow for catalyst comparison in this compound synthesis.

References

Comparative Guide to Analytical Methods for 1-(4-Isobutylphenyl)ethanol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative analysis of 1-(4-Isobutylphenyl)ethanol, a critical impurity and degradation product of the active pharmaceutical ingredient (API) Ibuprofen (B1674241). The selection of a suitable analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a side-by-side comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC)-Densitometry, summarizing their performance based on experimental data. Detailed methodologies and visual workflows are provided to aid in the selection and implementation of the most appropriate analytical technique for your specific research and quality control needs.

Comparison of Validated Analytical Methods

The following table summarizes the key performance parameters of different analytical methods validated for the quantification of this compound or related impurities. It is important to note that direct comparative studies for this compound are limited in publicly available literature. Therefore, data from validated methods for Ibuprofen and its other impurities are included to provide a comprehensive overview of the expected performance of these techniques.

ParameterHPLC-UVGC-FIDTLC-Densitometry
Linearity Range 0.05 - 0.75 µg/mL (for Ibuprofen impurities)[1]Not explicitly found for this compound0.13 - 0.72 µ g/spot (for Ibuprofen impurities)
Correlation Coefficient (r²) > 0.999 (for Ibuprofen and its impurity)[2]Not explicitly foundNot explicitly found
Limit of Detection (LOD) 0.03 µg/mL (for Ibuprofen impurity)[2]Not explicitly found0.13 µ g/spot (for Ibuprofen impurities)
Limit of Quantitation (LOQ) 0.05 µg/mL (for Ibuprofen impurity)[2]Not explicitly found0.72 µ g/spot (for Ibuprofen impurities)
Accuracy (% Recovery) 98 - 102% (for Ibuprofen and its impurity)[2]Not explicitly found96.8 - 99.0% (for individual constituents)
Precision (%RSD) < 2.5% (for Ibuprofen impurity)[2]Not explicitly foundNot explicitly found

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the separation and quantification of Ibuprofen and its related substances, including this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase consists of a mixture of an aqueous phase (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter for achieving good peak shape and resolution.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength where both Ibuprofen and this compound exhibit significant absorbance, often around 220 nm.

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase or a mixture of water and organic solvent, and filtered through a 0.45 µm membrane filter before injection.

  • Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are crucial to ensure the stability-indicating nature of the method, confirming that degradation products like this compound do not interfere with the quantification of the API and other impurities.[1][3][4][5][6][7][8][9]

Gas Chromatography (GC-FID) Method

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. While specific validated methods for this compound were not extensively found in the searched literature, a general approach is outlined below.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is suitable for the separation of aromatic compounds like this compound.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector and Detector Temperatures: The injector and detector temperatures should be optimized to ensure efficient vaporization of the sample and prevent condensation.

  • Oven Temperature Program: A temperature gradient program is typically used to achieve good separation of compounds with different boiling points.

  • Sample Preparation: The sample can be dissolved in a volatile organic solvent. Derivatization may be necessary for non-volatile impurities.

  • Validation: The method must be validated for its intended use, including parameters such as linearity, LOD, LOQ, accuracy, and precision.

Thin-Layer Chromatography (TLC)-Densitometry Method

This method offers a simpler and more cost-effective alternative to HPLC for the quantification of Ibuprofen and its impurities.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and glacial acetic acid in a ratio of 17:13:1 (v/v/v) has been reported for the separation of Ibuprofen and its impurities.

  • Sample Application: A specific volume of the standard and sample solutions is applied to the TLC plate as bands.

  • Development: The plate is developed in a saturated chromatographic chamber until the mobile phase reaches a certain height.

  • Detection and Quantification: After development, the plate is dried, and the spots are visualized under UV light. Densitometric scanning is performed at a specific wavelength to quantify the separated compounds.

  • Validation: The method's performance characteristics, including linearity, detection and quantitation limits, and recovery, should be established.

Experimental Workflow and Method Selection

The selection of an appropriate analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and regulatory expectations. The following diagram illustrates a logical workflow for selecting a suitable analytical method for this compound analysis.

MethodSelectionWorkflow Workflow for Analytical Method Selection cluster_methods Method Options Define_Requirements Define Analytical Requirements (e.g., quantitation, impurity profiling, routine QC) Assess_Methods Assess Available Analytical Methods (HPLC, GC, TLC, etc.) Define_Requirements->Assess_Methods Based on needs Method_Development Method Development & Optimization Assess_Methods->Method_Development Select promising method(s) HPLC HPLC-UV Assess_Methods->HPLC GC GC-FID Assess_Methods->GC TLC TLC-Densitometry Assess_Methods->TLC Method_Validation Method Validation (as per ICH guidelines) Method_Development->Method_Validation Optimized method Routine_Analysis Routine Analysis & Quality Control Method_Validation->Routine_Analysis Validated method

Caption: Logical workflow for selecting a validated analytical method.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams visualize the general experimental workflows for the discussed analytical techniques.

HPLC Experimental Workflow

HPLC_Workflow General HPLC Experimental Workflow Sample_Prep Sample Preparation (Dissolution, Filtration) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis

Caption: High-Performance Liquid Chromatography workflow.

GC Experimental Workflow

GC_Workflow General GC Experimental Workflow Sample_Prep Sample Preparation (Dissolution/Derivatization) GC_System GC System (Injector, Column, Oven, FID) Sample_Prep->GC_System Inject Data_Acquisition Data Acquisition (Chromatogram) GC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis

Caption: Gas Chromatography workflow.

TLC-Densitometry Experimental Workflow

TLC_Workflow General TLC-Densitometry Workflow Sample_App Sample Application (Spotting on TLC Plate) Development Chromatographic Development Sample_App->Development Drying Drying the Plate Development->Drying Detection Detection & Densitometric Scanning Drying->Detection Quantification Quantification Detection->Quantification

Caption: Thin-Layer Chromatography-Densitometry workflow.

References

A Comparative Analysis of Homogeneous and Heterogeneous Catalysis in Ibuprofen Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ibuprofen (B1674241), a cornerstone non-steroidal anti-inflammatory drug (NSAID), has evolved significantly, driven by the principles of green chemistry. The industry standard has shifted from the traditional, multi-step Boots process to the more efficient and environmentally benign Boots-Hoechst-Celanese (BHC) process. This three-step synthesis relies heavily on catalysis, making the choice between homogeneous and heterogeneous systems a critical factor in optimizing production. This guide provides a detailed comparative study of these catalytic approaches for each step of the modern ibuprofen synthesis, supported by experimental data and detailed methodologies.

At a Glance: Homogeneous vs. Heterogeneous Catalysis

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Phase Catalyst and reactants are in the same phase (typically liquid).Catalyst and reactants are in different phases (e.g., solid catalyst, liquid reactants).
Activity & Selectivity Often exhibit high activity and selectivity due to well-defined active sites.Can be highly active and selective; may be influenced by mass transfer limitations.
Catalyst Separation Difficult and often energy-intensive, leading to potential product contamination.Easy separation from the reaction mixture (e.g., filtration), simplifying product purification.
Catalyst Reusability Challenging to recover and reuse, often leading to higher operational costs.Generally allows for straightforward recovery and recycling, enhancing cost-effectiveness.
Reaction Conditions Typically milder reaction conditions (temperature and pressure).May require more forcing conditions to overcome diffusion barriers.

The Three-Step BHC Process: A Catalytic Breakdown

The BHC process for synthesizing ibuprofen involves three key catalytic reactions:

Below is a comparative analysis of homogeneous and heterogeneous catalysts employed in each of these critical steps.

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

This electrophilic aromatic substitution reaction is a classic example of where the choice of catalyst significantly impacts the "greenness" of the process.

Quantitative Comparison of Catalysts for Friedel-Crafts Acylation
Catalyst TypeCatalystAcylating AgentSolventTemperature (°C)Conversion (%)Selectivity to 4'-isobutylacetophenone (%)Reusability
Homogeneous Anhydrous HFAcetic AnhydrideHF (acts as solvent)808581Yes (Recovered and reused)[1]
Homogeneous AlCl₃Acetyl ChlorideMethylene Chloride0->98 (high purity p-isomer)No (Stoichiometric, generates waste)[2]
Heterogeneous Zeolite HβAcetic Anhydride1,2-dichloroethane120ModerateHighYes[3]
Heterogeneous Al-KIT-6Acetic Anhydride--7294Yes[4]
Experimental Protocols

Homogeneous Catalysis: Anhydrous Hydrogen Fluoride (B91410) (Industrial BHC Process)

In a specialized corrosion-resistant reactor, isobutylbenzene is reacted with an excess of acetic anhydride. Anhydrous hydrogen fluoride is introduced, serving as both the catalyst and the solvent. The reaction is conducted at elevated temperatures (e.g., 80°C).[1] Upon completion, the HF and unreacted acetic anhydride are recovered through distillation and recycled. The product, 4'-isobutylacetophenone, is then isolated.

Heterogeneous Catalysis: Zeolite Hβ

In a round-bottomed flask equipped with a reflux condenser, isobutylbenzene (10 mmol), acetic anhydride (12 mmol), and activated zeolite Hβ catalyst (40 wt% with respect to the substrate) are stirred in a solvent such as 1,2-dichloroethane. The mixture is heated to 120°C under a nitrogen atmosphere for several hours.[3] After the reaction, the solid zeolite catalyst is separated by filtration, washed with a solvent like diethyl ether, and can be dried and reused. The organic filtrate is then worked up to isolate the product.

Step 2: Hydrogenation of 4'-Isobutylacetophenone

The reduction of the aryl ketone to the corresponding alcohol is a crucial step, with heterogeneous catalysts being the industry preference.

Quantitative Comparison of Catalysts for Hydrogenation
Catalyst TypeCatalystHydrogen SourceSolventTemperature (°C)PressureYield of Alcohol (%)Reusability
Heterogeneous Raney NickelH₂IsopropanolRoom Temp.-HighYes[5]
Heterogeneous 5% Pd/C (Sodium-promoted)H₂-7020 bar>96Yes[6]
Heterogeneous Ni on HY ZeoliteH₂-100-140-HighYes
Homogeneous Ruthenium ComplexesIsopropanol (Transfer)Isopropanol80--Moderate[7][8]
Experimental Protocols

Heterogeneous Catalysis: Raney Nickel

To a solution of 4'-isobutylacetophenone in a suitable solvent like isopropanol, a slurry of wet Raney Nickel catalyst is added in a hydrogenation reactor. The reactor is purged and then pressurized with hydrogen gas. The reaction mixture is vigorously stirred at room temperature until the theoretical amount of hydrogen is consumed.[5] The catalyst is then removed by filtration (caution: pyrophoric when dry) and can be reused. The filtrate is concentrated to yield this compound.

Heterogeneous Catalysis: Sodium-Promoted Pd/C

The hydrogenation is carried out in a batch slurry reactor. 4'-isobutylacetophenone is mixed with a sodium-promoted 5% Pd/C catalyst. The reactor is pressurized with hydrogen (e.g., 20 bar) and heated to a specific temperature (e.g., 70°C).[6] After the reaction, the catalyst is filtered off for reuse, and the product is isolated from the reaction mixture.

Step 3: Carbonylation of this compound

The final step involves the palladium-catalyzed insertion of a carbonyl group to form ibuprofen. This step has traditionally employed homogeneous catalysts, but research into heterogeneous alternatives is promising.

Quantitative Comparison of Catalysts for Carbonylation
Catalyst TypeCatalystCO SourceSolventTemperature (°C)PressureSelectivity to IbuprofenReusability
Homogeneous PdCl₂(PPh₃)₂/TsOH/LiClCO gas-105-125-HighDifficult
Heterogeneous Palladium on MontmorilloniteCO gas---Good (Better than homogeneous counterpart)Yes[9]
Experimental Protocols

Homogeneous Catalysis: PdCl₂(PPh₃)₂/TsOH/LiCl System

In a high-pressure reactor, this compound is dissolved in an appropriate solvent. The homogeneous catalyst system, consisting of PdCl₂(PPh₃)₂, p-toluenesulfonic acid (TsOH), and lithium chloride (LiCl), is added. The reactor is pressurized with carbon monoxide and heated.[10] The reaction progress is monitored until completion. The product, ibuprofen, is then isolated from the reaction mixture, which involves separating it from the dissolved palladium catalyst.

Heterogeneous Catalysis: Palladium on Montmorillonite

This compound, the heterogeneous palladium-on-montmorillonite catalyst, triphenylphosphine, and hydrogen chloride are charged into a pressure reactor. The reactor is pressurized with carbon monoxide and heated.[9] After the reaction, the solid catalyst is recovered by filtration and can be reused. The ibuprofen is isolated from the filtrate. A key finding is that the filtrate shows no catalytic activity, indicating minimal leaching of the palladium.[9]

Visualizing the Catalytic Pathways

The following diagrams illustrate the logical flow and relationships within the catalytic synthesis of ibuprofen.

Ibuprofen_Synthesis_Comparison cluster_step1 Step 1: Friedel-Crafts Acylation cluster_homo1 Homogeneous cluster_hetero1 Heterogeneous cluster_step2 Step 2: Hydrogenation cluster_hetero2 Heterogeneous cluster_homo2 Homogeneous cluster_step3 Step 3: Carbonylation cluster_homo3 Homogeneous cluster_hetero3 Heterogeneous IBB Isobutylbenzene IBAP 4'-Isobutylacetophenone IBB->IBAP Ac2O Acetic Anhydride Ac2O->IBAP IBPE This compound IBAP->IBPE HF HF HF->IBAP AlCl3 AlCl3 AlCl3->IBAP Zeolite Zeolites Zeolite->IBAP AlKIT6 Al-KIT-6 AlKIT6->IBAP Ibuprofen Ibuprofen IBPE->Ibuprofen H2 Hydrogen Source H2->IBPE RaneyNi Raney Nickel RaneyNi->IBPE PdC Pd/C PdC->IBPE RuComplex Ru Complexes RuComplex->IBPE CO Carbon Monoxide CO->Ibuprofen Pd_homo Homogeneous Pd Pd_homo->Ibuprofen Pd_hetero Heterogeneous Pd Pd_hetero->Ibuprofen

Caption: Comparative workflow of homogeneous vs. heterogeneous catalysis in the BHC synthesis of ibuprofen.

Catalyst_Properties cluster_homo_props Properties cluster_hetero_props Properties Catalyst_Choice Catalyst Choice Homogeneous Homogeneous Catalyst_Choice->Homogeneous Heterogeneous Heterogeneous Catalyst_Choice->Heterogeneous High_Activity High Activity/Selectivity Homogeneous->High_Activity Difficult_Separation Difficult Separation Homogeneous->Difficult_Separation Low_Reusability Low Reusability Homogeneous->Low_Reusability Easy_Separation Easy Separation Heterogeneous->Easy_Separation High_Reusability High Reusability Heterogeneous->High_Reusability Potential_Mass_Transfer_Issues Mass Transfer Limitations Heterogeneous->Potential_Mass_Transfer_Issues

Caption: Logical relationship between catalyst type and key process characteristics.

Conclusion

The transition to the catalytic BHC process for ibuprofen synthesis marked a significant advancement in green chemistry. The choice between homogeneous and heterogeneous catalysis for each step of this process involves a trade-off between activity, selectivity, and process sustainability. While homogeneous catalysts have historically offered high performance, the challenges associated with their separation and reuse are significant drawbacks. The development of robust, recyclable, and highly selective heterogeneous catalysts presents a clear path forward for further optimizing the synthesis of ibuprofen and other pharmaceuticals. For drug development professionals, embracing heterogeneous catalysis can lead to more cost-effective, environmentally friendly, and ultimately more sustainable manufacturing processes.

References

A Comparative Spectral Analysis for the Structural Confirmation of 1-(4-Isobutylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectral analysis of 1-(4-isobutylphenyl)ethanol, a key intermediate in the synthesis of Ibuprofen. Its structural confirmation is paramount for ensuring the quality and purity of subsequent pharmaceutical manufacturing. Through a comparative analysis with structurally related molecules—1-phenylethanol and 4-isobutylacetophenone—this document showcases how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are employed for unambiguous structural elucidation.

I. Comparative Spectral Data

The following tables summarize the key spectral data obtained for this compound and the comparative compounds.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound 7.28d8.12 x Ar-H
7.17d8.12 x Ar-H
4.86q6.5CH-OH
2.45d7.2Ar-CH₂
1.85m-CH(CH₃)₂
1.48d6.5CH₃-CH
0.90d6.6(CH₃)₂-CH
1-Phenylethanol 7.43 - 7.27m-5 x Ar-H
4.92q6.5CH-OH
1.52d6.5CH₃-CH
4-Isobutylacetophenone 7.90d8.42 x Ar-H
7.20d8.42 x Ar-H
2.60s-CO-CH₃
2.55d7.2Ar-CH₂
1.88m-CH(CH₃)₂
0.92d6.6(CH₃)₂-CH

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound 143.3Ar-C (quaternary)
140.7Ar-C (quaternary)
129.1Ar-CH
125.4Ar-CH
70.0CH-OH
45.2Ar-CH₂
30.3CH(CH₃)₂
25.1CH₃-CH
22.5(CH₃)₂-CH
1-Phenylethanol 145.8Ar-C (quaternary)
128.5Ar-CH
127.4Ar-CH
125.3Ar-CH
70.4CH-OH
25.1CH₃-CH
4-Isobutylacetophenone 198.0C=O
147.5Ar-C (quaternary)
135.0Ar-C (quaternary)
129.5Ar-CH
128.8Ar-CH
45.5Ar-CH₂
30.2CH(CH₃)₂
26.5CO-CH₃
22.4(CH₃)₂-CH

Table 3: IR Absorption Data (cm⁻¹)

CompoundO-H StretchC-H Stretch (sp³)C-H Stretch (sp²)C=O StretchC-O Stretch
This compound ~3350 (broad)2950-2850~3030-~1100
1-Phenylethanol ~3360 (broad)2970-2860~3030-~1075
4-Isobutylacetophenone -2960-2870~3030~1685-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound 178163 [M-CH₃]⁺, 160 [M-H₂O]⁺, 133 [M-C₂H₅O]⁺, 117 [M-C₄H₉O]⁺
1-Phenylethanol 122107 [M-CH₃]⁺, 104 [M-H₂O]⁺, 79 [C₆H₇]⁺, 77 [C₆H₅]⁺
4-Isobutylacetophenone 176161 [M-CH₃]⁺, 133 [M-C₃H₇]⁺, 119 [M-C₄H₉]⁺, 43 [CH₃CO]⁺

II. Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired with a pulse angle of 45°, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled sequence with a pulse angle of 30°, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.

  • Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the liquid sample was prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean plates was acquired and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms) was used. The oven temperature was programmed to ramp from an initial temperature suitable for the solvent to a final temperature that ensures elution of the analyte. Helium was used as the carrier gas.

  • MS Conditions: The electron energy was set to 70 eV. The mass spectrometer was scanned over a mass-to-charge ratio (m/z) range of 40-300.

  • Data Analysis: The resulting mass spectrum was analyzed for the molecular ion peak and the fragmentation pattern.

III. Visualization of Analytical Logic and Fragmentation

The following diagrams illustrate the workflow for spectral analysis and the fragmentation pathway of this compound.

spectral_analysis_workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_confirmation Confirmation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion (M⁺) Fragmentation Pattern MS->MS_Data Confirmation Structure Confirmed NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectral confirmation of this compound.

fragmentation_pattern cluster_fragments Key Fragments parent This compound [M]⁺˙ m/z = 178 frag1 [M-CH₃]⁺ m/z = 163 parent->frag1 - •CH₃ frag2 [M-H₂O]⁺˙ m/z = 160 parent->frag2 - H₂O frag3 [M-C₄H₉]⁺ m/z = 121 parent->frag3 - •C₄H₉ frag4 [C₈H₉]⁺ m/z = 117 frag1->frag4 - C₂H₄O

Purity Analysis of Synthesized 1-(4-Isobutylphenyl)ethanol: A Comparative Guide to GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the drug development pipeline. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of 1-(4-Isobutylphenyl)ethanol, a key intermediate in the synthesis of Ibuprofen.

This document outlines detailed experimental protocols for both methods, presents a quantitative comparison of their performance, and includes visualizations to clarify the analytical workflow. The information is intended to assist in selecting the most appropriate analytical strategy for purity assessment and impurity profiling.

Introduction to this compound and its Purity

This compound is primarily synthesized through the reduction of 4'-isobutylacetophenone. As an immediate precursor to the widely used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, its purity is of paramount importance. Impurities in this intermediate can carry over to the final API, potentially affecting its safety and efficacy. Common impurities may include unreacted starting materials, by-products of the synthesis, and degradation products.

Accurate and robust analytical methods are therefore essential to identify and quantify any such impurities. GC-MS and HPLC are powerful chromatographic techniques widely employed in the pharmaceutical industry for this purpose.

Comparison of Analytical Techniques: GC-MS vs. HPLC

Both GC-MS and HPLC are effective for the separation and quantification of organic molecules. However, they operate on different principles, making each more suitable for particular types of analytes and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected by a mass spectrometer, which provides detailed structural information, enabling confident identification of unknown impurities.

High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase. It is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Detection is typically performed using a UV-Vis detector, which offers excellent quantitative capabilities.

The choice between GC-MS and HPLC for the analysis of this compound will depend on the specific requirements of the analysis, such as the need for structural elucidation of unknown impurities versus high-throughput quantitative analysis.

Quantitative Data Comparison

The following table summarizes the key performance characteristics of GC-MS and HPLC for the purity analysis of this compound, based on typical experimental outcomes.

ParameterGC-MSHPLC-UV
Principle Separation of volatile compounds in a gas phase, with mass-based detection.Separation of compounds in a liquid phase, with UV absorbance-based detection.
Typical Column DB-5MS (30 m x 0.25 mm, 0.25 µm)C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Primary Use Identification and quantification of volatile and semi-volatile impurities. Excellent for structural elucidation of unknowns.Routine purity testing and quantification of known impurities. Suitable for non-volatile compounds.
Sample Volatility RequiredNot Required
Limit of Detection (LOD) Lower (ppb range)Higher (ppm range)
Limit of Quantification (LOQ) LowerHigher
Analysis Time Typically shorter for volatile compounds.Can be longer depending on the separation.
Cost Higher initial instrument cost.Lower initial instrument cost.

Experimental Protocols

GC-MS Method for Purity Analysis

This protocol is designed for the identification and quantification of volatile and semi-volatile impurities in a sample of synthesized this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable volatile solvent such as dichloromethane (B109758) or methanol.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Ionization Energy: 70 eV.

  • Mass Scan Range: 40-400 amu.

3. Data Analysis:

  • Integrate the peak areas of the main component (this compound) and all impurity peaks.

  • Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

HPLC Method for Purity Analysis

This protocol is suitable for routine purity assessment and quantification of known non-volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of the mobile phase (Acetonitrile:Water, 60:40 v/v).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (250 mm x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

3. Data Analysis:

  • Integrate the peak areas of the main component and all impurity peaks.

  • Calculate the purity using the area percentage method.

  • For quantitative analysis of specific impurities, a calibration curve should be prepared using certified reference standards.

Workflow and Pathway Visualizations

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflow for GC-MS analysis and a conceptual signaling pathway for impurity identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter Solution B->C D Inject into GC-MS C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Integration F->G H Library Search & Identification G->H I Purity Calculation G->I Impurity_Identification_Pathway cluster_synthesis Synthesis cluster_impurities Potential Impurities Start Starting Material (4'-isobutylacetophenone) Product Synthesized Product (this compound) Start->Product Reduction Imp1 Unreacted Starting Material Start->Imp1 Incomplete Reaction Imp2 Synthesis By-products Product->Imp2 Side Reactions Imp3 Degradation Products Product->Imp3 Storage/Handling

A Comparative Guide to the Efficacy of Reducing Agents for 4'-Isobutylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of 4'-isobutylacetophenone (B122872) to its corresponding alcohol, 1-(4-isobutylphenyl)ethanol, is a critical step in the synthesis of several commercially important compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The efficiency of this reduction directly impacts the overall yield and cost-effectiveness of the entire synthetic pathway. This guide provides an objective comparison of three commonly employed reducing agents for this transformation: Catalytic Hydrogenation, Sodium Borohydride (B1222165) (NaBH₄), and Lithium Aluminum Hydride (LiAlH₄). The comparison is supported by experimental data from peer-reviewed literature and patents, with detailed methodologies provided for each key experiment.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data for the reduction of 4'-isobutylacetophenone using different reducing agents, offering a clear comparison of their efficacy.

Reducing Agent/CatalystSolventTemperature (°C)Reaction TimePressureYield (%)
Catalytic Hydrogenation
Sodium-promoted 5% Pd/C-70Not Specified20 bar (H₂)>96
Raney NickelNone40 - 801 - 4 h200 - 1000 psig (H₂)High (unspecified)
Hydride Reducing Agents
Sodium Borohydride (NaBH₄)Methanol (B129727)Room Temp.10 minAtmospheric87.2
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether-10 to 1030 minAtmosphericHigh (unspecified)

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative table are provided below.

Catalytic Hydrogenation with Sodium-Promoted Pd/C

This method demonstrates a highly efficient reduction using a promoted palladium on carbon catalyst.

Procedure: The hydrogenation of 4'-isobutylacetophenone is carried out in a suitable reactor with a sodium-promoted 5% Pd/C catalyst. The reaction is conducted at a temperature of 70°C under a hydrogen gas pressure of 20 bar. The reaction is monitored until completion. The catalyst is then filtered off, and the product, this compound, is isolated from the filtrate.

Reduction with Sodium Borohydride (NaBH₄)

This protocol offers a convenient and high-yielding method for the reduction of 4'-isobutylacetophenone under mild conditions.[1]

Procedure: In a separatory funnel, a solution of 4'-isobutylacetophenone (1.20 mL) in methanol (3.00 mL) is prepared. To this solution, sodium borohydride (0.2509 g) is added, and the mixture is allowed to stand for 10 minutes at room temperature.[1] Following this, a 10% aqueous HCl solution (10.0 mL) is added to quench the unreacted sodium borohydride. The product is then extracted with petroleum ether. The organic layer is collected and dried over anhydrous sodium sulfate (B86663) to yield this compound (1.002 g, 87.2% yield).[1]

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Procedure: In a dried three-necked flask equipped with a stirrer, condenser, and dropping funnel, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared and cooled to between -10°C and 10°C using an ice-salt bath. A solution of 4'-isobutylacetophenone in dry diethyl ether is then added dropwise to the LiAlH₄ suspension over a period of 30 minutes, ensuring the temperature remains within the specified range. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction is carefully quenched by the dropwise addition of water to decompose any excess LiAlH₄. A 10% sulfuric acid solution is then added to dissolve the resulting salts. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Visualizations: Reaction Pathway and Experimental Workflow

To further clarify the processes discussed, the following diagrams illustrate the general chemical transformation and a typical experimental workflow.

G cluster_main 4'-Isobutylacetophenone 4'-Isobutylacetophenone This compound This compound 4'-Isobutylacetophenone->this compound Reduction Reducing Agent Reducing Agent Reducing Agent->this compound

General Reaction Pathway

G cluster_main A Dissolve 4'-isobutylacetophenone in solvent B Add Reducing Agent (e.g., NaBH4) A->B C Reaction at specified temperature and time B->C D Quench Reaction C->D E Product Extraction D->E F Drying and Solvent Removal E->F G Isolated this compound F->G

Typical Experimental Workflow

References

A Comparative Benchmarking of Green Synthesis Routes for 1-(4-Isobutylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-(4-Isobutylphenyl)ethanol is a pivotal intermediate in the pharmaceutical industry, primarily serving as a precursor in the greener, three-step synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen (B1674241). The synthesis of this alcohol is a critical step that dictates the overall environmental impact and efficiency of the ibuprofen manufacturing process. Traditionally, this alcohol is produced via the reduction of 4'-isobutylacetophenone (B122872), which itself is synthesized through a Friedel-Crafts acylation of isobutylbenzene.[1][2] This guide provides a comparative analysis of conventional versus green synthetic methodologies for the reduction step, offering experimental data and protocols to aid researchers in selecting sustainable and efficient pathways.

Overall Synthesis Pathway

The production of this compound is the second stage in a two-step process starting from isobutylbenzene. The initial step, a Friedel-Crafts acylation, is followed by the reduction of the resulting ketone, which is the focus of this comparative guide.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction (Comparison Focus) A Isobutylbenzene B 4'-Isobutylacetophenone A->B Friedel-Crafts Acylation (e.g., Acetic Anhydride, HF or AlCl3) C This compound B->C Reduction Method (Conventional vs. Green)

Caption: General two-step synthesis pathway to this compound.

Comparison of Reduction Methodologies

The reduction of 4'-isobutylacetophenone to this compound can be achieved through several routes, each with distinct performance metrics and environmental footprints. The primary methods evaluated are:

  • Conventional Chemical Reduction: Utilizes stoichiometric reducing agents like sodium borohydride (B1222165) (NaBH₄).

  • Catalytic Hydrogenation: A greener alternative employing hydrogen gas and a reusable metal catalyst, such as Raney Nickel.

  • Biocatalytic Reduction: An advanced green approach using whole-cell or isolated enzymes (ketoreductases) to perform the reduction under mild, aqueous conditions.

Data Presentation: Performance Metrics

The following table summarizes the quantitative data for each synthesis route, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterConventional (NaBH₄ Reduction)Green (Catalytic Hydrogenation)Green (Biocatalytic Reduction)
Starting Material 4'-Isobutylacetophenone4'-Isobutylacetophenone4-Methoxyacetophenone*
Reagent/Catalyst Sodium Borohydride (NaBH₄)Raney NickelLactobacillus senmaizuke cells
Solvent Methanol (B129727) / EthanolSolvent-freeAqueous Buffer (pH 5.8)
Temperature 0 - 25 °C80 - 150 °C29 °C
Pressure Atmospheric10 - 50 bar H₂Atmospheric
Reaction Time 0.5 - 3 hours4 - 8 hours50 hours
Yield ~85-95%>96%96%
Selectivity HighHigh>99% (Conversion)
Enantiomeric Excess 0% (Racemic)0% (Racemic)>99% (S-enantiomer)
Citations [3][4][5][2][6]

*Note: Data for the biocatalytic reduction of 4'-isobutylacetophenone is limited; this entry uses data for the reduction of a structurally similar substrate, 4-methoxyacetophenone, by a whole-cell biocatalyst to demonstrate the potential of this green route.[6]

Logical Workflow Comparison

The choice of synthesis route involves trade-offs between reaction speed, cost, safety, and environmental impact. The following diagram illustrates the logical relationships between the methodologies and their key characteristics.

G conv Conventional (NaBH4 Reduction) reagents_conv Stoichiometric NaBH4 conv->reagents_conv cond_conv Mild Temp (0-25°C) Atmospheric Pressure conv->cond_conv waste_conv High Salt Waste (Borate salts) conv->waste_conv safety_conv Flammable Solvents Acid Quench (H2 gas) conv->safety_conv select_conv Achiral (Racemic) conv->select_conv cat Catalytic (Hydrogenation) reagents_cat Catalytic Raney Ni, H2 Gas cat->reagents_cat cond_cat High Temp (80-150°C) High Pressure (10-50 bar) cat->cond_cat waste_cat Minimal Waste (Catalyst is recycled) cat->waste_cat safety_cat High Pressure H2 Pyrophoric Catalyst cat->safety_cat select_cat Achiral (Racemic) cat->select_cat bio Biocatalytic (Enzymatic) reagents_bio Renewable Enzyme/ Whole Cells bio->reagents_bio cond_bio Mild Temp (~30°C) Atmospheric Pressure bio->cond_bio waste_bio Minimal Waste (Biodegradable) bio->waste_bio safety_bio Generally Recognized as Safe (GRAS) organisms bio->safety_bio select_bio Highly Enantioselective (e.g., >99% ee) bio->select_bio

Caption: Workflow comparison of key attributes for synthesis routes.

Experimental Protocols

Conventional Method: Sodium Borohydride Reduction

This protocol is a representative procedure for the laboratory-scale reduction of an aromatic ketone.[3][5]

Materials:

  • 4'-Isobutylacetophenone (1 eq.)

  • Sodium borohydride (NaBH₄) (1.2 eq.)

  • Methanol (10 volumes)

  • 3M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice bath, round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve 4'-isobutylacetophenone in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture again to 0 °C and slowly add 3M HCl to quench the excess NaBH₄ and neutralize the mixture. (Caution: Hydrogen gas is evolved).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 10 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.

Green Method: Solvent-Free Catalytic Hydrogenation

This protocol is based on greener industrial processes for the reduction of 4'-isobutylacetophenone.[2]

Materials:

  • 4'-Isobutylacetophenone (1 eq.)

  • Raney Nickel catalyst (5-10% w/w)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

Procedure:

  • Charge the autoclave with 4'-isobutylacetophenone and the Raney Nickel catalyst. Note that no solvent is used in this process.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-40 bar).

  • Heat the mixture to the target temperature (e.g., 100-120 °C) with vigorous stirring.

  • Maintain these conditions for 4-8 hours, monitoring hydrogen uptake to determine reaction completion.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Filter the catalyst from the reaction mixture. The catalyst can be stored under water for reuse.

  • The resulting liquid product is this compound of high purity.

Green Method: Biocatalytic (Whole-Cell) Reduction

This protocol is a representative example of an enantioselective ketone reduction using a whole-cell biocatalyst, adapted from procedures for similar substrates.[6]

Materials:

  • 4'-Isobutylacetophenone (1 eq.)

  • Lyophilized Lactobacillus senmaizuke cells (or other suitable ketoreductase-containing microorganism)

  • Glucose (for cofactor regeneration)

  • Phosphate (B84403) buffer (e.g., pH 5.8)

  • Ethyl acetate

  • Incubator shaker

Procedure:

  • Prepare a reaction mixture in a sterile flask containing phosphate buffer at the optimal pH for the enzyme (e.g., pH 5.8).

  • Add the substrate, 4'-isobutylacetophenone, to the buffer. A co-solvent like DMSO (1-2% v/v) may be used to aid solubility.

  • Add glucose as a co-substrate for the in-situ regeneration of the NADH/NADPH cofactor required by the reductase enzyme.

  • Initiate the reaction by adding the whole-cell biocatalyst (Lactobacillus senmaizuke).

  • Incubate the flask in an orbital shaker at the optimal temperature (e.g., 29 °C) and agitation speed (e.g., 155 rpm) for the specified duration (e.g., 50 hours).

  • Monitor the conversion of the substrate and the formation of the chiral alcohol product using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction reaches the desired conversion, stop the reaction and separate the cells by centrifugation.

  • Extract the aqueous phase with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the enantiomerically enriched (S)-1-(4-isobutylphenyl)ethanol.

Conclusion

Benchmarking the synthesis routes for this compound reveals a clear progression towards greener and more sustainable methodologies. While conventional reduction with sodium borohydride is effective at the lab scale, it suffers from poor atom economy and generates significant waste. Catalytic hydrogenation represents a substantial improvement, offering high yields and minimal waste, with solvent-free conditions being a key advantage for industrial applications.[2] However, this method requires high pressure and temperature and produces a racemic product.

The most promising green alternative is biocatalytic reduction. This approach operates under mild, ambient conditions, uses water as a solvent, and employs renewable, biodegradable catalysts.[6] Its most significant advantage is the ability to produce highly enantiomerically pure alcohols, which is of great interest in pharmaceutical synthesis for developing single-enantiomer drugs. Although reaction times can be longer, the high selectivity and exceptionally green profile make biocatalysis a superior technology for the modern, environmentally conscious pharmaceutical industry.

References

A Comparative Analysis of Ibuprofen Synthesis: Tracing Impurities from 1-(4-Isobutylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impurity profile of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. This guide provides a detailed comparison of ibuprofen (B1674241) synthesis routes, with a specific focus on the impurities originating from the now industry-standard BHC (Boots-Hoechst-Celanese) process, which utilizes 1-(4-Isobutylphenyl)ethanol as a key intermediate. We will compare this to the historical Boots synthesis, presenting available data, experimental protocols, and visualizations to illuminate the advantages of the modern route in minimizing process-related impurities.

The journey of ibuprofen from a promising molecule to a global blockbuster analgesic has been marked by significant innovations in its chemical synthesis. The original six-step Boots process, while groundbreaking, was characterized by low atom economy and the use of stoichiometric reagents, leading to a less favorable impurity profile and significant chemical waste. The development of the three-step BHC process in the 1990s represented a paradigm shift in green chemistry, offering higher yields, improved atom economy, and a more controlled impurity profile.[1][2][3][4]

Comparing Synthesis Routes: Boots vs. BHC (via this compound)

The BHC synthesis, which proceeds through the intermediate this compound, is a more streamlined and efficient method for producing ibuprofen compared to the traditional Boots route.[1][4] This efficiency translates to a better impurity profile, as fewer reaction steps and reagents reduce the opportunities for side reactions and the introduction of contaminants.

MetricBoots SynthesisBHC Synthesis (via this compound)
Number of Steps 63
Overall Yield ~40%~77%
Atom Economy ~40%~77% (approaching 99% with acetic acid recovery)
Key Catalyst Aluminum Chloride (stoichiometric)Palladium complex (catalytic), Raney Nickel (catalytic)
Primary Byproducts Aluminum trichloride (B1173362) hydrate, various organic and inorganic saltsAcetic acid (recyclable)

This table summarizes the key quantitative differences between the two synthetic routes, highlighting the superior efficiency of the BHC process.[1]

Impurities Originating from the this compound Pathway

In the BHC process, 4'-isobutylacetophenone (B122872) is first hydrogenated to form this compound. This alcohol is then carbonylated to produce ibuprofen. While this process is highly efficient, potential impurities can still arise. One of the most critical process-related impurities is the unreacted starting material, 4'-isobutylacetophenone (Impurity E).[5][6][7]

Other potential impurities associated with ibuprofen synthesis include:

  • 2-(3-isobutylphenyl) propionic acid (Impurity A) [7]

  • 2-(4-n-butylphenyl) propionic acid (Impurity B) [7]

  • 2-(4-isobutylphenyl) propionamide (B166681) (Impurity C) [7]

  • 2-(4-methylphenyl) propionic acid (Impurity D) [7]

The streamlined nature of the BHC process, with its catalytic steps, generally leads to a cleaner product with lower levels of these and other process-related impurities compared to the older Boots method.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the most common and robust analytical technique for separating and quantifying ibuprofen from its impurities.[8] A validated, stability-indicating HPLC method is crucial for the quality control of ibuprofen.

Representative HPLC Method:

ParameterSpecification
Column ACE 5 C18, 150 x 3.0 mm
Mobile Phase 0.1% TFA in H2O/MeCN (64:36 v/v)
Flow Rate 1.5 mL/min
Temperature 40 °C
Detection UV, 214 nm
Internal Standard Benzophenone

This table outlines a typical HPLC method for the analysis of ibuprofen and its related impurities.[7]

Sample Preparation:

Standard and sample solutions are typically prepared in the mobile phase. A resolution solution containing ibuprofen and known impurities is used to ensure the chromatographic system can adequately separate all components.

Visualizing the Synthesis and Analysis

BHC Synthesis Pathway and Potential Impurity Formation

The following diagram illustrates the three-step BHC synthesis of ibuprofen, highlighting the formation of the key intermediate, this compound, and the point at which the potential impurity, 4'-isobutylacetophenone, can carry through.

BHC_Synthesis isobutylbenzene Isobutylbenzene step1 Friedel-Crafts Acylation isobutylbenzene->step1 acetophenone 4'-Isobutylacetophenone (Potential Impurity E) step2 Hydrogenation acetophenone->step2 ethanol This compound step3 Carbonylation ethanol->step3 ibuprofen Ibuprofen step1->acetophenone step2->ethanol step3->ibuprofen

BHC synthesis of ibuprofen.

Experimental Workflow for HPLC Impurity Analysis

This diagram outlines the typical workflow for analyzing ibuprofen samples for impurities using HPLC.

HPLC_Workflow sample_prep Sample Preparation (Dissolution in Mobile Phase) hplc_injection HPLC Injection sample_prep->hplc_injection hplc_system HPLC System hplc_injection->hplc_system chrom_separation Chromatographic Separation (C18 Column) uv_detection UV Detection (214 nm) chrom_separation->uv_detection data_analysis Data Analysis (Peak Integration, Quantification) uv_detection->data_analysis report Impurity Profile Report data_analysis->report hplc_system->chrom_separation

Workflow for HPLC impurity analysis.

References

A Researcher's Guide to the Characterization of 1-(4-Isobutylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the characterization of 1-(4-Isobutylphenyl)ethanol. It is designed to facilitate inter-laboratory comparison by establishing a baseline of expected analytical results and standardized experimental protocols. This compound is a key intermediate in the synthesis of Ibuprofen and is also known as a photodegradation product of the drug.[1][2][3] Its proper characterization is crucial for quality control and regulatory purposes.[4]

Physicochemical and Spectroscopic Data

For accurate comparison, the fundamental properties of a sample must be measured and compared against established data. The following tables summarize the key physicochemical and spectroscopic data for this compound compiled from various sources.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₈OPubChem[5], ChemicalBook[1]
Molecular Weight 178.27 g/mol PubChem[5], LGC Standards[4]
CAS Number 40150-92-3PubChem[5], LGC Standards[4]
Appearance Colorless to pale yellow liquidCymitQuimica[6]
Boiling Point 245.5 °C at 760 mmHgLookChem[2]
Density 0.954 g/cm³LookChem[2]
Solubility Slightly soluble in Chloroform (B151607), DMSO, MethanolLookChem[2]
Refractive Index 1.512LookChem[2]
Flash Point 108.2 °CLookChem[2]
Table 2: Spectroscopic Data for Structural Elucidation
TechniqueParameterExpected ValueSource
¹H NMR (300MHz, CDCl₃)Chemical Shift (δ)δ 7.28 (d, 2H), 7.17 (d, 2H), 4.85 (q, 1H), 2.45 (d, 2H), 1.85 (m, 1H), 1.48 (d, 3H), 0.89 (d, 6H)ChemicalBook[1]
¹³C NMR (300MHz, CDCl₃)Chemical Shift (δ)143.32, 140.68, 129.14, 125.35, 70.03, 45.19, 30.34, 25.07, 22.46ChemicalBook[1]
GC-MS Kovats Retention Index1379 (Standard non-polar column)PubChem[5]
Key Mass Fragments (m/z)163, 118, 117PubChem[5]
IR Spectroscopy Data available on SpectraBasePubChem[5], SpectraBase[7]

Experimental Protocols for Characterization

To ensure consistency and comparability of data across different laboratories, the following detailed experimental protocols are provided for the key analytical techniques used to characterize this compound.

Logical Relationship of this compound

cluster_synthesis Synthesis Pathway to Ibuprofen Precursor 4'-Isobutylacetophenone Intermediate This compound Precursor->Intermediate Reduction API Ibuprofen Intermediate->API Carbonylation

Caption: Synthesis pathway from precursor to Ibuprofen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound.[3]

  • Objective: To obtain ¹H and ¹³C NMR spectra for structural verification and comparison with reference data.

  • Instrumentation: 300 MHz (or higher) NMR Spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Acquisition:

      • Transfer the solution to a 5 mm NMR tube.

      • Acquire the ¹H NMR spectrum.

      • Acquire the ¹³C NMR spectrum using a standard pulse program (e.g., PENDANT).

    • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Analysis: Calibrate the ¹H spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm). Integrate peaks and determine chemical shifts (δ) and coupling constants (J). Calibrate the ¹³C spectrum using the CDCl₃ peak (77.16 ppm) and determine chemical shifts. Compare the resulting spectra with the data provided in Table 2.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the sample and to confirm its molecular weight and fragmentation pattern.

  • Objective: To assess the purity and confirm the identity of this compound.

  • Instrumentation: Gas chromatograph coupled with a Mass Selective Detector.

  • Procedure:

    • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

    • GC Conditions (Suggested):

      • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Inlet Temperature: 250 °C.

      • Injection Volume: 1 µL with a split ratio of 20:1.

      • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • MS Conditions (Suggested):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

    • Analysis: Compare the retention time and the resulting mass spectrum with reference data (Table 2) and spectral libraries (e.g., NIST).[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of pharmaceutical compounds and quantifying impurities.

  • Objective: To determine the purity of this compound and identify any related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Procedure:

    • Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.

    • HPLC Conditions (Suggested Reversed-Phase Method):

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). Isocratic elution.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 220 nm.

      • Injection Volume: 10 µL.

    • Analysis: Determine the area percentage of the main peak to calculate the purity of the sample. Identify and quantify any impurity peaks by comparing their retention times with available reference standards.

Experimental Characterization Workflow

cluster_workflow Inter-Laboratory Characterization Workflow Sample Receive/Prepare Sample NMR NMR Analysis (¹H, ¹³C) Sample->NMR GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Purity Analysis Sample->HPLC Data Collect & Process Data NMR->Data GCMS->Data HPLC->Data Compare Compare with Reference Data (Tables 1 & 2) Data->Compare Report Generate Comparison Report Compare->Report

Caption: Standard workflow for sample characterization.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-(4-Isobutylphenyl)ethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 1-(4-Isobutylphenyl)ethanol, a common compound in pharmaceutical research and development. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Key Safety and Physical Data

A thorough understanding of the properties of this compound is the first step in its safe handling and disposal. The following table summarizes its key quantitative data:

PropertyValue
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol
GHS Hazard Classification Acute Toxicity, Oral (Category 4)[1]
Hazard Statement H302: Harmful if swallowed[1]

Procedural Steps for Disposal

The disposal of this compound must be conducted in a manner that neutralizes its potential hazards and complies with all applicable local, state, and federal regulations. The following step-by-step procedure is designed to guide laboratory personnel through this process.

Immediate Steps Following Use
  • Segregation : Immediately after use, segregate waste containing this compound from other laboratory waste streams. It should be treated as a non-halogenated organic solvent waste.

  • Containerization :

    • Use a designated, properly labeled, and leak-proof waste container. Suitable containers are typically made of high-density polyethylene (B3416737) (HDPE).

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Ensure the container is kept closed when not actively adding waste to it.

Spill and Contamination Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Personal Protective Equipment (PPE) : Before addressing a spill, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or latex are suitable), and a lab coat.[2] For larger spills, respiratory protection may be necessary.[1]

  • Containment :

    • For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[1]

    • For large spills (greater than 1 liter), evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[2]

  • Cleanup and Disposal of Spill Debris :

    • Once absorbed, carefully collect the material and place it into the designated hazardous waste container.

    • Clean the spill area with soap and water.[2] All cleaning materials, including contaminated paper towels, must also be disposed of as hazardous waste.

Final Disposal Protocol
  • Licensed Disposal Service : The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

  • Record Keeping : Maintain accurate records of the amount of this compound waste generated and its disposal date.

  • Storage Pending Disposal : Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound, providing a quick visual reference for the key steps involved.

Caption: Disposal workflow for this compound.

This comprehensive guide, when followed diligently, will ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and the protection of our ecosystem.

References

Essential Safety and Operational Guidance for Handling 1-(4-Isobutylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of 1-(4-Isobutylphenyl)ethanol, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE includes:

  • Eye Protection : Wear tight-sealing safety goggles or safety glasses with side-shields that conform to EN166, NIOSH (US), or EN 166 (EU) standards.[1]

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber, should be worn.[1] Gloves must be inspected before use and disposed of properly after handling the substance.[1] It is important to use proper glove removal technique to avoid skin contact.[1]

  • Body Protection : A lab coat, impervious clothing, or a full-sleeved apron should be worn to prevent skin contact.[1][2] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

  • Respiratory Protection : If working in a well-ventilated area like a fume hood, respiratory protection may not be necessary. However, if there is a risk of inhalation of dust or aerosols, a NIOSH-approved respirator should be used.[1] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is suitable. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

Quantitative Data Summary

While specific occupational exposure limits for this compound are not established, the following table summarizes its key identifiers and physical properties.

PropertyValue
Molecular Formula C₁₂H₁₈O
Molecular Weight 178.27 g/mol
CAS Number 40150-92-3

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Avoid Inhalation, Ingestion, and Skin/Eye Contact C->D G Dispose of Waste in Accordance with Local Regulations D->G E In Case of Eye/Skin Contact: Rinse with Plenty of Water F In Case of Spill: Absorb with Inert Material E->F F->G H Decontaminate Work Area G->H

Caption: Workflow for safe handling of this compound.

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin and eyes.[1]

  • Handle in a well-ventilated place, such as a laboratory fume hood.[1]

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Store at -20°C for long-term stability.[1]

  • Avoid contact with strong oxidizing agents.[1]

First Aid Measures:

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • After skin contact: Wash off with soap and plenty of water.[1]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Consult a physician.[1]

Spill Procedures:

  • In case of a spill, ensure adequate ventilation and wear appropriate PPE.

  • Absorb the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[1]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[1]

  • Prevent the product from entering drains.[1]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • It is recommended to contact a licensed professional waste disposal service to dispose of this material.[1] The substance can be incinerated.[2]

  • Contaminated packaging should be disposed of as unused product.[1]

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.